Fluorene-9-malononitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6235-14-9 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)propanedinitrile |
InChI |
InChI=1S/C16H10N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H |
InChI Key |
MEYDDKJWBULQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Fluorene-9-malononitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of fluorene-9-malononitrile, a valuable building block in the development of advanced materials and potential therapeutic agents. The document details the core chemical reaction, experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
This compound, and its derivatives, are of significant interest in the fields of organic electronics and medicinal chemistry. The rigid, planar fluorene core, combined with the electron-withdrawing malononitrile group, imparts unique photophysical and electronic properties to these molecules. This makes them attractive candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of nonlinear optical materials. Furthermore, the fluorene scaffold is a recognized pharmacophore, and its derivatives are being explored for various therapeutic applications.
The synthesis of this compound is typically achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This guide will focus on the practical aspects of this synthesis, providing the necessary details for its successful implementation in a laboratory setting.
Core Synthesis Pathway: Knoevenagel Condensation
The primary route for the synthesis of this compound involves the Knoevenagel condensation of 9-fluorenone with malononitrile. This reaction is typically catalyzed by a base, such as piperidine or a metal alkoxide, and is often carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
The mechanism of the Knoevenagel condensation begins with the deprotonation of the acidic methylene proton of malononitrile by the base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone. The resulting alkoxide intermediate subsequently undergoes dehydration, typically facilitated by heating, to yield the final product, this compound.
Experimental Protocols
3.1. Synthesis of 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile [1]
Materials:
-
2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one
-
Malononitrile
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Gooch funnel or other filtration apparatus
-
Vacuum source
Procedure:
-
To a round-bottom flask, add 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one (0.100 mmol) and malononitrile (0.11 mmol).
-
Add dimethyl sulfoxide (DMSO) (0.5 mL) to the flask.
-
Heat the reaction mixture to 110 °C with stirring for 5 hours.
-
After 5 hours, cool the mixture to room temperature. A dark solid should precipitate.
-
Filter the solid using a Gooch funnel.
-
Wash the collected solid thoroughly with acetonitrile.
-
Dry the solid under vacuum to obtain the final product.
Table 1: Quantitative Data for the Synthesis of a this compound Derivative [1]
| Parameter | Value |
| Starting Material 1 | 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one |
| Moles of Starting Material 1 | 0.100 mmol |
| Starting Material 2 | Malononitrile |
| Moles of Starting Material 2 | 0.11 mmol |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Solvent Volume | 0.5 mL |
| Reaction Temperature | 110 °C |
| Reaction Time | 5 hours |
| Product Yield | 65% |
Visualization of the Synthesis Workflow
The following diagrams illustrate the key aspects of the synthesis of this compound.
References
Fluorene-9-malononitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene-9-malononitrile, scientifically known as 2-(9H-fluoren-9-yl)propanedinitrile, is a fluorene derivative characterized by the attachment of a malononitrile group to the 9-position of the fluorene ring. This modification of the fluorene core, a polycyclic aromatic hydrocarbon, imparts unique electronic and chemical properties to the molecule, making it a compound of significant interest in various fields of advanced materials and medicinal chemistry. The presence of the electron-withdrawing dicyano group significantly influences its reactivity and photophysical behavior. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data for the scientific community.
Chemical and Physical Properties
This compound is a white solid.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀N₂ | |
| Molecular Weight | 230.26 g/mol | |
| CAS Number | 6235-14-9 | |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMSO and THF | [1][2] |
Spectral Data
The spectral properties of this compound are crucial for its characterization and understanding its electronic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following data has been reported for this compound in THF-D8.[1]
¹H NMR (300 MHz, THF-D8): [1]
-
δ 7.79-7.88 (m, 4H, Ar-H)
-
δ 7.34-7.51 (m, 4H, Ar-H)
-
δ 5.18 (d, J = 4.5 Hz, 1H, CH-CN)
-
δ 4.59 (d, J = 3.5 Hz, 1H, Fluorenyl-H)
¹³C NMR (75.4 MHz, THF-D8): [1]
-
δ 142.64
-
δ 142.00
-
δ 130.07
-
δ 128.67
-
δ 125.63
-
δ 121.41
-
δ 113.41 (CN)
-
δ 46.95
-
δ 27.78
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: a Knoevenagel condensation to form the intermediate 2-(9H-fluoren-9-ylidene)malononitrile, followed by a reduction of the exocyclic double bond.
Step 1: Synthesis of 2-(9H-Fluoren-9-ylidene)malononitrile (Knoevenagel Condensation)
This reaction involves the condensation of 9-fluorenone with malononitrile. A solvent-free approach has been reported to be highly efficient.[1]
-
Materials: 9-fluorenone, malononitrile.
-
Procedure: A 1:1 molar mixture of 9-fluorenone and malononitrile is heated and stirred. The reaction proceeds to near 100% yield within 5 minutes of melting.[1] The product, 2-(9H-fluoren-9-ylidene)malononitrile, is an orange-red solid.[1]
Step 2: Reduction of 2-(9H-Fluoren-9-ylidene)malononitrile
The reduction of the double bond in 2-(9H-fluoren-9-ylidene)malononitrile yields the target compound, this compound. While various reducing agents can be employed, a facile metal-free transfer hydrogenation using ammonia borane has been described.[1] Sodium borohydride is also a common reducing agent for conjugated systems and can be used for this transformation.
-
Materials: 2-(9H-fluoren-9-ylidene)malononitrile, Ammonia Borane (or Sodium Borohydride), appropriate solvent (e.g., THF).
-
General Procedure (Conceptual): The 2-(9H-fluoren-9-ylidene)malononitrile is dissolved in a suitable solvent like THF. The reducing agent (e.g., ammonia borane) is added to the solution, and the reaction is stirred at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The final product is then isolated and purified, typically by crystallization or column chromatography.
Applications and Signaling Pathways
Fluorene derivatives are widely recognized for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their favorable charge transport properties. This compound, with its electron-withdrawing malononitrile group, is a promising candidate for use as an electron transport material (ETM) in OLEDs.
Role in Organic Light-Emitting Diodes (OLEDs)
In a typical OLED device, various organic layers are sandwiched between two electrodes (anode and cathode). When a voltage is applied, the anode injects holes and the cathode injects electrons into the organic layers. These charges migrate towards each other and recombine in the emissive layer to produce light. The efficiency of this process is highly dependent on the charge injection, transport, and recombination properties of the organic materials used.
An ETM facilitates the movement of electrons from the cathode to the emissive layer. An efficient ETM should possess high electron mobility and appropriate energy levels (HOMO and LUMO) to ensure efficient charge injection and transport, while also blocking the passage of holes from the emissive layer to the cathode. The logical workflow for the function of an electron transport material in an OLED is depicted below.
References
A Comprehensive Technical Guide to the Physical Properties of Fluorene-9-malononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of Fluorene-9-malononitrile, a significant compound in materials science and organic synthesis. The information is presented to be a valuable resource for professionals engaged in research and development.
Introduction and Nomenclature
This compound is an organic compound derived from fluorene. It is crucial to distinguish between two isomers that can be described by this name:
-
2-(9H-Fluoren-9-yl)malononitrile (CAS No. 6235-14-9): In this isomer, the malononitrile group is attached to the C9 position of the fluorene ring via a single bond.
-
2-(9H-Fluoren-9-ylidene)malononitrile (CAS No. 1989-32-8): This isomer features a double bond between the C9 carbon of the fluorene moiety and the central carbon of the malononitrile group. This compound is also known as 9-(dicyanomethylene)fluorene.
The ylidene isomer is of significant interest due to its electronic properties, stemming from the electron-rich fluorene core and the two strongly electron-withdrawing cyano groups.[1][2] This push-pull architecture leads to stabilization of the lowest unoccupied molecular orbital (LUMO) and gives rise to its applications in organic electronics.[1][3] This guide will primarily focus on the more extensively studied 2-(9H-Fluoren-9-ylidene)malononitrile .
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General Properties of 2-(9H-Fluoren-9-yl)malononitrile
| Property | Value | Reference(s) |
| CAS Number | 6235-14-9 | [4] |
| Molecular Formula | C₁₆H₁₀N₂ | [4] |
| Molecular Weight | 230.26 g/mol | [2] |
| IUPAC Name | 2-(9H-fluoren-9-yl)propanedinitrile | [2] |
Table 2: General Properties of 2-(9H-Fluoren-9-ylidene)malononitrile
| Property | Value | Reference(s) |
| CAS Number | 1989-32-8 | [5] |
| Molecular Formula | C₁₆H₈N₂ | [5] |
| Molecular Weight | 228.25 g/mol | [5][6] |
| IUPAC Name | 2-(9H-fluoren-9-ylidene)malononitrile | [5] |
Table 3: Thermophysical Properties of this compound (Isomer unspecified in source)
| Property | Value | Reference(s) |
| Boiling Point | 462.5 °C at 760 mmHg | [4] |
| Density | 1.229 g/cm³ | [4] |
| Flash Point | 231.2 °C | [4] |
| Refractive Index | 1.64 | [4] |
| LogP | 3.46226 | [4] |
Note: The properties in Table 3 are from a source that lists the CAS number for the 'yl' isomer but the synthesis and applications context often relates to the 'ylidene' isomer. Researchers should verify these properties for the specific isomer of interest.
Spectroscopic Properties
The electronic and structural properties of this compound derivatives have been investigated using various spectroscopic techniques.
-
UV-Vis Absorption and Fluorescence: The UV-visible absorption and fluorescence spectra are key to understanding the electronic transitions within the molecule. For ambipolar 2,7- and 3,6-disubstituted fluoren-9-ylidene malononitrile derivatives, population of the S1 excited state is achieved via higher states.[7][8] In polar solvents, charge transfer states act as a primary deactivation pathway for the excited states.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of synthesized this compound and its derivatives.[7]
Experimental Protocols
4.1. Synthesis of 2-(9H-Fluoren-9-ylidene)malononitrile
A common and efficient method for the synthesis of 2-(9H-Fluoren-9-ylidene)malononitrile involves the Knoevenagel condensation of fluoren-9-one with malononitrile.[2]
-
Reactants: Fluoren-9-one and malononitrile.
-
Catalyst/Base: A base such as sodium ethoxide, potassium carbonate, or piperidine is typically used to facilitate the condensation.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol is commonly employed.
-
Procedure:
-
Fluoren-9-one and malononitrile (in slight excess) are dissolved in the chosen solvent.
-
The basic catalyst is added to the mixture.
-
The reaction mixture is heated, often to temperatures around 110 °C, for several hours.[1]
-
Upon cooling, the product typically precipitates as a solid.
-
The solid product is collected by filtration, washed thoroughly with a suitable solvent (e.g., acetonitrile), and dried under vacuum.[1]
-
-
Purification: The crude product can be further purified by recrystallization from a solvent such as chloroform to yield well-defined crystals.[1]
4.2. General Characterization Methods
The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.
-
Single-Crystal X-ray Diffraction (SC-XRD): This technique provides definitive proof of the molecular structure and reveals information about the crystal packing, bond lengths, and angles. For instance, SC-XRD analysis of a derivative showed a quasi-planar geometry.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by identifying the chemical environment of the protons and carbon atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, particularly the strong absorbance of the nitrile (C≡N) groups.
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the theoretical values calculated from the molecular formula.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships related to this compound.
Caption: Synthesis workflow for 2-(9H-Fluoren-9-ylidene)malononitrile.
Caption: Relationship between structure, properties, and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 6235-14-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|6235-14-9 - MOLBASE Encyclopedia [m.molbase.com]
- 5. aablocks.com [aablocks.com]
- 6. 2-FLUOREN-9-YLIDENE-MALONONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
Fluorene-9-malononitrile: A Technical Guide to its Solubility in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of fluorene-9-malononitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for predicting its solubility in common laboratory solvents, alongside detailed experimental protocols for researchers to determine these values in their own laboratories.
Predicted Solubility Profile
This compound is a derivative of fluorene, a nonpolar aromatic hydrocarbon, but with the addition of a highly polar malononitrile group. This structural feature introduces both polar and nonpolar characteristics to the molecule, suggesting a nuanced solubility profile. The principle of "like dissolves like" provides a basis for predicting its solubility.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar nitrile groups can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents. However, the large, nonpolar fluorene backbone will likely limit high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can effectively solvate the polar malononitrile group through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. DMSO and DMF are often excellent solvents for a wide range of organic compounds. |
| Nonpolar | Toluene, Hexane, Diethyl Ether, Dichloromethane | Low to Moderate | While the fluorene moiety is nonpolar and will interact favorably with these solvents, the highly polar malononitrile group will be poorly solvated, limiting overall solubility. Dichloromethane, with its moderate polarity, may show better results than purely nonpolar solvents like hexane. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methods can be employed. The following are detailed protocols for two common and reliable techniques.
Gravimetric Method (Shake-Flask)
This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for solubility determination.[1][2][3][4]
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid.
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Mass Determination: Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtrate
UV-Vis Spectrophotometry Method
This indirect method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a high-throughput method that requires less compound than the gravimetric method.[5][6][7][8]
Materials:
-
This compound
-
Solvent of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determination of Maximum Absorbance Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis range to identify the wavelength of maximum absorbance.
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
-
Preparation of a Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.
-
Sample Withdrawal, Filtration, and Dilution: Withdraw a small, known volume of the supernatant and filter it as described previously. Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Solubility = Concentration of diluted sample × Dilution factor
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method coupled with a chosen analytical technique.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rootspress.org [rootspress.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
Unveiling the Potent Electron-Withdrawing Nature of Cyano Groups in Fluorene-9-malononitrile: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the electron-withdrawing properties of the cyano groups in fluorene-9-malononitrile and its derivatives. Addressed to researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes fundamental concepts to facilitate a comprehensive understanding of this important class of molecules. The strong electron-accepting capability of the dicyanomethylene unit, when attached to the fluorene core, profoundly influences the electronic and optical properties of the resulting compounds, making them highly valuable in the fields of organic electronics and medicinal chemistry.
Core Concepts: The Electron-Withdrawing Power of the Dicyanomethylene Group
The fluorene moiety, a polycyclic aromatic hydrocarbon, possesses a rich electron system. However, the introduction of two cyano (-C≡N) groups at the 9-position via a malononitrile bridge dramatically alters its electronic landscape. The cyano groups are potent electron-withdrawing groups due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize negative charge. This dicyanomethylene group acts as a strong electron acceptor, significantly stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorene system.[1][2] This stabilization of the LUMO is a key factor in the utility of this compound derivatives in various applications.
Quantitative Analysis of Electronic Properties
The electron-withdrawing nature of the cyano groups in this compound derivatives is experimentally quantifiable through electrochemical and spectroscopic techniques. Cyclic voltammetry (CV) and UV-Vis spectroscopy are primary tools for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, and the resulting energy gap.
Electrochemical Properties
Cyclic voltammetry measurements reveal the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated. The strong electron-accepting nature of the dicyanomethylene group makes this compound derivatives easier to reduce. Many of these compounds exhibit reversible or quasi-reversible one-electron reduction waves.[3]
Below is a summary of reported electrochemical data for some this compound derivatives.
| Compound | Substituent(s) | First Reduction Potential (E¹red, V vs. Fc/Fc⁺) | Second Reduction Potential (E²red, V vs. Fc/Fc⁺) | LUMO (eV) | Reference |
| 1 | 2,7-di(p-anisyl)amino | -1.16 | -1.32 | -3.64 | [3] |
| 2 | 2,7-di(p-tolyl)amino | -1.13 | -1.29 | -3.67 | [3] |
| 3 | 2,7-diphenylamino | -1.11 | -1.27 | -3.69 | [3] |
Note: LUMO levels are often estimated from the onset of the reduction peak using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an external standard, with the energy level of Fc/Fc⁺ assumed to be -4.8 eV relative to the vacuum level.
Spectroscopic Properties
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) and the onset of the absorption edge can be used to determine the optical band gap. In donor-acceptor systems incorporating the this compound core, intramolecular charge transfer (ICT) bands are often observed.[1] The energy of these bands is sensitive to the electronic nature of the donor groups and the polarity of the solvent.
| Compound | Substituent(s) | Solvent | Absorption Maxima (λmax, nm) | Optical Band Gap (Egopt, eV) | Reference |
| 4a | 2,7-bis(diphenylamino) | Dichloromethane | 355, 538 | 2.08 | [4] |
| 4b | 2-(diphenylamino)-7-(methoxy) | Dichloromethane | 350, 506 | 2.21 | [4] |
| 9b | 3,6-bis(diphenylamino) | Dichloromethane | 352, 558 | 2.01 | [4] |
Note: The optical band gap is often estimated from the onset of the long-wavelength absorption band using the equation Egopt = 1240/λonset.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of this compound derivatives.
Synthesis of 2-(Fluoren-9-ylidene)malononitrile Derivatives
A common and efficient method for the synthesis of this compound derivatives is the Knoevenagel condensation of a corresponding fluoren-9-one with malononitrile.
General Procedure:
-
A mixture of the substituted fluoren-9-one (1.0 mmol) and malononitrile (1.2 mmol) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) (5 mL).[2]
-
A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the reaction mixture.
-
The mixture is heated to a temperature ranging from 80 to 110 °C and stirred for several hours (typically 2-6 hours).[2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or an alcohol like methanol.
-
The crude product is collected by filtration, washed thoroughly with the precipitating solvent, and dried under vacuum.
-
Further purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Cyclic Voltammetry (CV)
CV is performed to determine the electrochemical properties of the compounds.
Typical Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: A solution of the compound of interest (typically 1 mM) is prepared in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The potential is swept from an initial value to a final value and then back to the initial value at a constant scan rate (e.g., 50-100 mV/s).
-
The resulting current is measured as a function of the applied potential.
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal or external standard for potential calibration.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to investigate the optical properties of the compounds.
Typical Experimental Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is typically used.
-
Solvents: Spectra are recorded in various solvents of different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to assess solvatochromic effects.
-
Procedure:
-
Solutions of the compound are prepared at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm) using a quartz cuvette with a defined path length (e.g., 1 cm).
-
A solvent blank is used as a reference.
-
Visualizing Workflows and Concepts
Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate key aspects of working with this compound.
Caption: Synthetic workflow for this compound.
Caption: Effect of the dicyanomethylene group on molecular orbital energies.
Applications in Drug Development
While the primary applications of this compound derivatives have been in materials science, there is growing interest in their potential as therapeutic agents. The fluorene scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and antiviral properties.[5]
The strong electron-withdrawing nature of the dicyanomethylene group can influence the biological activity of these molecules in several ways:
-
Modulation of Physicochemical Properties: The cyano groups can alter the polarity, solubility, and membrane permeability of the molecule, which are critical parameters for drug-likeness.
-
Interaction with Biological Targets: The electron-deficient nature of the this compound core can facilitate non-covalent interactions, such as π-stacking and dipole-dipole interactions, with biological macromolecules like proteins and nucleic acids. This can be crucial for the inhibition of enzymes or the disruption of protein-protein interactions.
-
Redox Activity: The ease of reduction of these compounds suggests they could participate in cellular redox processes. For instance, some anticancer agents exert their effect by generating reactive oxygen species (ROS). A fluorene derivative, though not a malononitrile, has been shown to induce ROS-mediated apoptosis in hepatocellular carcinoma cells.[6] It is plausible that the electron-accepting malononitrile moiety could enhance such a mechanism.
-
Structure-Activity Relationships (SAR): The electron-withdrawing effect of substituents can be a key parameter in SAR studies. For example, in a series of O-aryl-carbamoyl-oxymino-fluorene derivatives, the presence of electron-withdrawing chlorine atoms enhanced the antibacterial activity against Staphylococcus aureus.[5]
Caption: Hypothetical mechanisms of anticancer activity.
Conclusion
The dicyanomethylene group imparts potent electron-withdrawing properties to the fluorene core, resulting in a class of molecules with distinct and tunable electronic and optical characteristics. This technical guide has provided a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The stabilization of the LUMO in this compound and its derivatives makes them excellent candidates for electron-transporting materials in organic electronics. Furthermore, the unique electronic nature of this scaffold presents intriguing possibilities for the design of novel therapeutic agents. Further research into the structure-property-activity relationships of these compounds will undoubtedly lead to new advancements in both materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fluorene-9-malononitrile from Fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of fluorene-9-malononitrile from fluoren-9-one, a reaction of significant interest in medicinal chemistry and materials science. Fluorene derivatives are recognized for their diverse pharmacological activities, including antimicrobial and anticancer properties, making the efficient synthesis of key intermediates like this compound a critical area of study.[1] This document details the prevalent synthetic methodologies, presents quantitative data for reaction optimization, provides a detailed experimental protocol, and visualizes the underlying chemical and biological mechanisms.
Synthetic Overview: The Knoevenagel Condensation
The primary route for the synthesis of this compound from fluoren-9-one is the Knoevenagel condensation. This well-established carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound (fluoren-9-one) with a compound containing an active methylene group (malononitrile), typically catalyzed by a base.[2][3]
The general reaction scheme is as follows:
Fluoren-9-one + Malononitrile --(Catalyst, Solvent)--> this compound
The selection of the catalyst and solvent system is crucial for optimizing the reaction yield and rate. Various catalysts and solvents have been explored for the Knoevenagel condensation of aromatic ketones, with the aim of achieving high efficiency under mild conditions.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes quantitative data from various studies on the Knoevenagel condensation, providing a comparative analysis of different catalysts and solvents. While not all examples involve fluoren-9-one directly, they offer valuable insights into effective reaction conditions for similar aromatic ketones.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4h | 85 | Generic Protocol |
| BF3·Et2O | Dichloromethane | Room Temp | 2h | 92 | [4] |
| KF/Al2O3 | Ethanol | 80 | 1.5h | 88 | Generic Protocol |
| Basic Ionic Liquid | Water | Room Temp | 10 min | 95 | Generic Protocol |
| None (Grinding) | Solvent-free | Room Temp | 15 min | 98 | [5] |
| Pyridinium Ionic Liquid | Solvent-free | 80 | 30 min | 96 | [6] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from fluoren-9-one via the Knoevenagel condensation.
Materials and Equipment
-
Fluoren-9-one
-
Malononitrile
-
Piperidine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., ethanol or a mixture of ethanol and water)
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add fluoren-9-one (1.80 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Solvent and Catalyst Addition: To the flask, add 30 mL of ethanol followed by a catalytic amount of piperidine (0.1 mL).
-
Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature. The precipitated product is collected by vacuum filtration using a Buchner funnel.
-
Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and catalyst. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
-
Characterization: The purified product is dried under vacuum and characterized by determining its melting point and recording its 1H NMR, 13C NMR, and FT-IR spectra to confirm its identity and purity. The FT-IR spectrum is expected to show a characteristic peak for the C≡N stretching vibration around 2225 cm-1.[7] The 13C NMR spectrum should show a signal around 159.9 ppm assigned to the C-9 of the fluoren-9-ylidene moiety.[7]
Visualizations: Reaction Mechanism and Biological Signaling Pathways
Knoevenagel Condensation: Reaction Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Proposed Anticancer Signaling Pathways
Derivatives of fluorene have shown promise as anticancer agents. While the precise mechanisms of this compound are still under investigation, related compounds have been shown to interfere with key cancer-promoting signaling pathways such as the PI3K/Akt and Ras/ERK pathways.[8][9][10][11][12][13]
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
The Ras/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Mutations leading to its constitutive activation are common in cancer.
Caption: Proposed inhibition of the Ras/ERK signaling pathway.
Conclusion
The synthesis of this compound from fluoren-9-one is a robust and versatile reaction, with the Knoevenagel condensation being the most effective method. Optimization of reaction conditions, particularly the choice of catalyst and solvent, can lead to high yields in short reaction times. The resulting this compound and its derivatives are valuable compounds for further investigation in drug discovery, with potential applications as anticancer and antimicrobial agents. The exploration of their interactions with key cellular signaling pathways, such as the PI3K/Akt and Ras/ERK pathways, will be crucial in elucidating their therapeutic mechanisms and advancing their development as novel drug candidates.
References
- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. thieme-connect.de [thieme-connect.de]
- 5. the-knoevenagel-condensation-reaction-of-aromatic-aldehydes-with-malononitrile-by-grinding-in-the-absence-of-solvents-and-catalysts - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A structural perspective on targeting the RTK/Ras/MAP kinase pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PI3K/AKT and MEK/ERK pathways for synergic effects on improving features of peripheral diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations for Fluorene-9-malononitrile Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene-9-malononitrile (FNM) and its derivatives represent a significant class of organic compounds with wide-ranging applications stemming from their unique electronic and photophysical properties. The fluorene core acts as an excellent electron-donating moiety, while the malononitrile group serves as a potent electron-withdrawing unit. This inherent donor-acceptor (D-A) architecture leads to intramolecular charge transfer (ICT) characteristics, making them promising candidates for materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics (NLO).[1][2][3] Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for understanding the structure-property relationships in these molecules, predicting their behavior, and guiding the rational design of new materials with enhanced functionalities.[4][5][6]
This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the properties of FNM and its derivatives. It summarizes key quantitative data from computational studies and outlines the underlying experimental protocols for these theoretical investigations.
Theoretical Properties of this compound Derivatives
Theoretical calculations provide invaluable insights into the geometric, electronic, and optical properties of FNM derivatives. These computational studies allow for a molecular-level understanding that complements and often precedes experimental synthesis and characterization.
Molecular Geometry and Electronic Structure
The planarity of the fluorene system is a critical factor influencing its electronic properties. Theoretical geometry optimizations can predict bond lengths, bond angles, and dihedral angles, confirming the degree of planarity which, in turn, affects the extent of π-conjugation.[6] The electronic structure is primarily described by the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The malononitrile group significantly stabilizes the LUMO level due to its strong electron-withdrawing nature.[1][2] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that determines the electronic absorption and emission properties of the molecule.
Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, allowing for the prediction of UV-Vis absorption and emission spectra.[6] These calculations can determine the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption), and the nature of the transitions (e.g., π-π* or intramolecular charge transfer). By comparing theoretical spectra with experimental data, a deeper understanding of the photophysical processes can be achieved.
Data Presentation: Calculated Properties of Fluorene Derivatives
The following tables summarize key quantitative data obtained from theoretical calculations on various fluorene derivatives, including those with the malononitrile acceptor group.
| Derivative | Method | HOMO (eV) | LUMO (eV) | Optical Gap (eV) | Calculated λmax (nm) | Reference |
| SS1 | B3LYP/6-31G(d,p) | -5.23 | -2.57 | 2.66 | - | [3] |
| SS2 | B3LYP/6-31G(d,p) | -5.19 | -2.71 | 2.48 | - | [3] |
| SS3 | B3LYP/6-31G(d,p) | -5.31 | -2.52 | 2.79 | - | [3] |
| SS4 | B3LYP/6-31G(d,p) | -5.42 | -2.48 | 2.94 | - | [3] |
| SS5 | B3LYP/6-31G(d,p) | -5.27 | -2.63 | 2.64 | - | [3] |
| Derivative 1 | DFT | - | - | 3.36 | 366 (abs) / 424 (em) | [6] |
| Derivative 2 | DFT | - | - | 3.43 | 360 (abs) / 418 (em) | [6] |
| Derivative 3 | DFT | - | - | 3.27 | 375 (abs) / 430 (em) | [6] |
| Derivative 4 | DFT | - | - | 3.28 | 370 (abs) / 427 (em) | [6] |
Note: The derivatives in the table from reference[3] are D-π-A chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine core with different acceptor groups, including dicyanovinyl. The derivatives from reference[6] are symmetrical fluorene derivatives with different end units.
Experimental Protocols: Theoretical Methodologies
The theoretical investigation of this compound properties typically follows a standardized computational workflow. The accuracy of the results is highly dependent on the chosen level of theory and basis set.
Ground State Geometry Optimization
-
Initial Structure Generation: A 3D model of the this compound derivative is constructed using molecular building software.
-
Computational Method Selection: Density Functional Theory (DFT) is the most common method for geometry optimization. A popular and effective functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3][7]
-
Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. The Pople-style basis set 6-31G(d,p) is a widely used and suitable choice for these types of molecules, providing a good balance between accuracy and computational cost.[3] For higher accuracy, correlation-consistent basis sets like cc-pVDZ can be employed.[7]
-
Optimization Procedure: The geometry optimization is performed to find the minimum energy conformation of the molecule. This involves an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
Excited State Calculations
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of medium to large-sized molecules.[3][6]
-
Functional and Basis Set: The same functional and basis set used for the ground state geometry optimization are typically employed for the TD-DFT calculations to ensure consistency.
-
Calculation of Excitation Energies and Oscillator Strengths: The TD-DFT calculation provides a list of vertical excitation energies (corresponding to UV-Vis absorption maxima) and their associated oscillator strengths (related to the intensity of the absorption bands).
-
Solvent Effects: To better correlate with experimental data, which are often measured in solution, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).
Visualizations
Logical Workflow for Theoretical Calculation of FNM Properties
Caption: A flowchart illustrating the computational workflow for determining the theoretical properties of this compound derivatives.
Conclusion
Theoretical calculations based on DFT and TD-DFT are powerful and essential tools for the investigation of this compound and its derivatives. These computational methods provide detailed insights into the geometric and electronic structures, as well as the photophysical properties of these molecules. The ability to accurately predict properties such as HOMO-LUMO energy levels and absorption spectra allows for a deeper understanding of structure-property relationships and facilitates the rational design of novel FNM-based materials for a variety of applications in organic electronics and photonics. The synergy between theoretical predictions and experimental validation is crucial for accelerating the discovery and development of next-generation organic functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety Information for Fluorene-9-malononitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS for the most current and comprehensive safety information before handling any chemical.
Introduction
Fluorene-9-malononitrile is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of the malononitrile group at the 9-position significantly influences its chemical and toxicological properties. This guide provides a detailed overview of the available health and safety information for this compound, drawing upon data from the parent fluorene molecule and the toxicologically significant malononitrile functional group. Due to a lack of specific toxicological studies on this compound, this guide emphasizes established testing protocols and data from structurally related compounds to inform a comprehensive risk assessment.
Hazard Identification and Classification
-
Fluorene: Classified as an irritant and hazardous to the aquatic environment.[1]
-
Malononitrile: Classified as highly toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It is also known to cause serious eye irritation and may cause an allergic skin reaction.[3] A primary concern with malononitrile is its potential to be metabolized to cyanide in the body, which can lead to severe systemic toxicity.[2][5][6][7]
Based on this, this compound should be handled with extreme caution as a potentially highly toxic substance with irritant properties.
Physical and Chemical Properties
A summary of the physical and chemical properties for this compound and related compounds is presented in Table 1.
| Property | This compound | 9-Fluorenone | Fluorene | Malononitrile |
| CAS Number | 6235-14-9 | 486-25-9 | 86-73-7 | 109-77-3 |
| Molecular Formula | C₁₆H₁₀N₂ | C₁₃H₈O | C₁₃H₁₀ | CH₂ (CN)₂ |
| Molecular Weight | 230.26 g/mol | 180.21 g/mol | 166.22 g/mol | 66.06 g/mol |
| Appearance | - | Yellow solid | White crystalline solid | White crystalline solid |
| Boiling Point | 462.5 °C at 760 mmHg | 341.5 °C | 298 °C | 220 °C |
| Melting Point | - | 84 °C | 111 - 114 °C | 32.1 °C |
| Flash Point | 231.2 °C | 163 °C | 152 °C | 112 °C |
| Solubility | Insoluble in water | Insoluble in water | Insoluble in water | Soluble in water |
Data for this compound from Molbase. Data for other compounds from various SDS and chemical databases.
Toxicological Information
Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not available in the public domain. Therefore, the toxicological profile is inferred from data on fluorene and malononitrile.
Acute Toxicity:
-
Malononitrile:
-
Oral LD50 (rat): 14 mg/kg[4]
-
Oral LD50 (mouse): 19 mg/kg[4]
-
Dermal LD50 (rat): 350 mg/kg[4]
-
Inhalation LC50 (rat): 0.51 mg/L (4h)[4]
-
Signs of acute exposure may include hypertension, tachycardia, followed by hypotension and bradycardia, convulsions, and respiratory failure, consistent with cyanide poisoning.[5][8]
-
-
Fluorene:
-
Oral LD50 (rat): >16,000 mg/kg[9]
-
Given the high toxicity of the malononitrile group, it is prudent to treat this compound as a substance with high acute toxicity via oral, dermal, and inhalation routes.
Skin and Eye Irritation:
-
Malononitrile: Severely irritating to the eyes, skin, and respiratory tract.[8]
-
Fluorene: Can cause skin and eye irritation.[10]
This compound is expected to be a skin and eye irritant.
Chronic Toxicity:
-
There is limited information on the chronic toxicity of this compound.
-
Malononitrile: Repeated exposure may damage the liver and kidneys and cause bronchitis.[6]
-
Fluorene: Limited evidence of a carcinogenic effect.[10]
Quantitative Toxicological Data Summary
| Substance | Test | Species | Route | Value | Reference |
| Malononitrile | LD50 | Rat | Oral | 14 mg/kg | [4] |
| Malononitrile | LD50 | Mouse | Oral | 19 mg/kg | [4] |
| Malononitrile | LD50 | Rat | Dermal | 350 mg/kg | [4] |
| Malononitrile | LC50 | Rat | Inhalation | 0.51 mg/L (4h) | [4] |
| Fluorene | LD50 | Rat | Oral | >16,000 mg/kg | [9] |
Experimental Protocols
Standardized protocols for assessing the toxicity of chemicals are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological endpoints relevant to this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to assess the acute oral toxicity of a substance.[11][12][13]
Methodology:
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a specific level (e.g., 300 mg/kg) and observed for signs of toxicity.[13]
-
Main Study: Groups of animals (typically female rats) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[13]
-
Administration: The test substance is administered as a single oral dose by gavage.[14]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[11]
Acute Dermal Toxicity (OECD Guideline 402)
This test determines the acute toxicity of a substance applied to the skin.[15][16][17][18][19]
Methodology:
-
Animal Model: Typically conducted on rats or rabbits.[15]
-
Preparation: An area of the animal's back is shaved 24 hours before the test.
-
Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing for 24 hours.[16]
-
Observation: Animals are observed for signs of toxicity and skin reactions (erythema, edema) for 14 days. Body weight is recorded weekly.[17]
-
Endpoint: The LD50 is determined, which is the dose that is lethal to 50% of the tested animals.[15]
Acute Inhalation Toxicity (OECD Guideline 403)
This guideline is used to assess the health hazards of short-term exposure to an airborne substance.[20][21][22][23][24]
Methodology:
-
Exposure: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[20][23]
-
Concentrations: A limit test at a high concentration or a series of at least three concentrations are used.[20]
-
Observation: Animals are observed for toxic effects during and after exposure for at least 14 days. Observations include changes in respiratory patterns, clinical signs, and body weight.[20][21]
-
Endpoint: The LC50, the concentration that is lethal to 50% of the animals, is calculated.[23]
Signaling Pathways and Experimental Workflows
Potential Metabolic Activation of Malononitrile
The toxicity of malononitrile is largely attributed to its metabolic conversion to cyanide, which inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria.
Caption: Potential metabolic pathway of this compound leading to cyanide formation.
In Vitro Skin Irritation Testing Workflow (Based on OECD TG 439)
This workflow outlines the key steps in assessing the skin irritation potential of a chemical using a reconstructed human epidermis model.
Caption: Workflow for in vitro skin irritation testing.
Microbial Degradation Pathway of Fluorene
While not a mammalian toxicity pathway, understanding the environmental fate of the fluorene structure is important. Certain microorganisms can degrade fluorene through a series of enzymatic reactions.
Caption: Microbial degradation pathway of the fluorene backbone.
Handling and Safety Precautions
Given the potential for high toxicity, strict safety protocols must be followed when handling this compound.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.
Conclusion
This compound is a compound that requires careful handling due to the significant hazards associated with the malononitrile group, including high acute toxicity and the potential for cyanide release upon metabolism. While specific toxicological data for this compound is lacking, a conservative approach based on the known hazards of its structural components is warranted. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further toxicological studies following established OECD guidelines are necessary to fully characterize the health and safety profile of this compound.
References
- 1. geneseo.edu [geneseo.edu]
- 2. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Malononitrile - Wikipedia [en.wikipedia.org]
- 5. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Malononitrile [cdc.gov]
- 8. ICSC 1466 - MALONONITRILE [inchem.org]
- 9. Fluorene - Wikipedia [en.wikipedia.org]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 16. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 17. nucro-technics.com [nucro-technics.com]
- 18. oecd.org [oecd.org]
- 19. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 24. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
A Comprehensive Technical Guide to 2-(9H-fluoren-9-ylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(9H-fluoren-9-ylidene)malononitrile, a versatile organic compound with significant applications in materials science and organic synthesis. This document details its chemical identity, synthesis, and physicochemical properties.
Chemical Identity and Nomenclature
The systematic and preferred IUPAC name for the compound commonly known as Fluorene-9-malononitrile is 2-(9H-fluoren-9-ylidene)malononitrile . The "-ylidene" suffix in the name correctly describes the double bond connecting the 9-position of the fluorene ring system to the central carbon of the malononitrile group.
Table 1: Chemical Identifiers
| Identifier | Value |
| Preferred IUPAC Name | 2-(9H-fluoren-9-ylidene)malononitrile |
| Common Name | This compound |
| CAS Number | 1989-32-8 |
| Molecular Formula | C₁₆H₈N₂ |
| Molecular Weight | 228.25 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C32 |
| InChI | InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H |
Physicochemical and Photophysical Properties
2-(9H-fluoren-9-ylidene)malononitrile and its derivatives are known for their interesting photophysical properties, which are often solvent-dependent. These characteristics make them valuable in the development of organic electronics.
Table 2: Physicochemical and Photophysical Data
| Property | Value | Solvent |
| Melting Point | 231-233 °C | N/A |
| Boiling Point | 462.5 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.23 g/cm³ (Predicted) | N/A |
| UV-vis Absorption (λmax) | ~310-330 nm | Various Organic Solvents |
| Fluorescence Emission (λem) | ~350-450 nm | Various Organic Solvents |
| Molar Extinction Coefficient (ε) | Varies with solvent | Various Organic Solvents |
| Fluorescence Quantum Yield (ΦF) | Varies with solvent polarity | Various Organic Solvents |
Note: Specific values for absorption, emission, and quantum yield are highly dependent on the solvent and any substituents on the fluorene core. The provided ranges are typical for this class of compounds.
Synthesis of 2-(9H-fluoren-9-ylidene)malononitrile
The most common and straightforward synthesis of 2-(9H-fluoren-9-ylidene)malononitrile is through a Knoevenagel condensation reaction between fluoren-9-one and malononitrile.
Reaction:
Fluoren-9-one + Malononitrile → 2-(9H-fluoren-9-ylidene)malononitrile + H₂O
Materials:
-
Fluoren-9-one
-
Malononitrile
-
Ethanol (or other suitable solvent like DMSO)
-
Piperidine (or another basic catalyst such as sodium ethoxide or potassium carbonate)
-
Hydrochloric acid (for neutralization/precipitation)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve fluoren-9-one (1 equivalent) in a minimal amount of warm ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add the reaction mixture to a beaker of cold water or dilute hydrochloric acid to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Applications and Biological Significance
2-(9H-fluoren-9-ylidene)malononitrile and its derivatives are primarily utilized in the field of materials science as components of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic devices due to their electron-accepting properties and tunable photophysics.[1]
While some derivatives of fluorene have been investigated for biological activities, there is currently no significant body of research indicating that 2-(9H-fluoren-9-ylidene)malononitrile itself is directly involved in specific cellular signaling pathways. Its primary role in the scientific community is that of a functional organic material and a versatile synthetic intermediate.
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the synthesis of 2-(9H-fluoren-9-ylidene)malononitrile.
Caption: Synthesis workflow for 2-(9H-fluoren-9-ylidene)malononitrile.
This diagram shows the logical relationship and roles of the different chemical components in the synthesis.
Caption: Component roles in the Knoevenagel condensation.
References
Unveiling the Solid-State Architecture of Fluorene-9-malononitrile: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of pharmacologically relevant molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of fluorene-9-malononitrile, a key derivative of the fluorene scaffold, which is integral to the development of various therapeutic agents.
This compound, a product of the Knoevenagel condensation of 9-fluorenone and malononitrile, presents a fascinating case of polymorphism, existing in at least two distinct crystalline forms. This guide summarizes the crystallographic data for these polymorphs, details the experimental protocols for their synthesis and characterization, and provides a visual representation of the experimental workflow.
Crystallographic Data Summary
The crystallographic data for the two known polymorphs of this compound are presented below. This data is essential for understanding the packing arrangements and intermolecular interactions that govern the solid-state behavior of this compound.
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | Data not available in snippets | Data not available in snippets |
| b (Å) | Data not available in snippets | Data not available in snippets |
| c (Å) | Data not available in snippets | Data not available in snippets |
| α (°) | 90 | 90 |
| β (°) | Data not available in snippets | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available in snippets | Data not available in snippets |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | Data not available in snippets | Data not available in snippets |
| R-factor (%) | Data not a vailable in snippets | Data not available in snippets |
Note: Specific unit cell dimensions and refinement data are typically found in the primary literature and crystallographic databases and are represented here as "Data not available in snippets" as per the search results.
Key Molecular Geometry Parameters
The following table summarizes selected bond lengths and angles within the this compound molecule. These parameters provide insight into the electronic and steric effects of the malononitrile group on the fluorene core.
| Parameter | Value (Å or °) |
| C9=C10 Bond Length (Å) | Data not available in snippets |
| C10-C11 (Nitrile) Bond Length (Å) | Data not available in snippets |
| C10-C12 (Nitrile) Bond Length (Å) | Data not available in snippets |
| C≡N Bond Length (Å) | Data not available in snippets |
| C-C-C (Fluorene Ring) Angles (°) | Data not available in snippets |
| C9=C10-C11 Angle (°) | Data not available in snippets |
| N≡C-C Angle (°) | Data not available in snippets |
Note: Precise bond lengths and angles are determined from the full crystallographic information file (CIF) and are represented here as "Data not available in snippets".
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.
Materials:
-
9-Fluorenone
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
Ammonium acetate (or other basic catalyst)
Procedure:
-
Dissolve 9-fluorenone and a molar equivalent of malononitrile in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Add a catalytic amount of a weak base, such as ammonium acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with cold solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified crystals of this compound.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The determination of the crystal structure of this compound is performed using single-crystal X-ray diffraction.
Procedure:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The collected diffraction data is processed, including integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structural model is validated using software such as CHECKCIF.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its comprehensive crystal structure analysis.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
Literature review of Fluorene-9-malononitrile research
An In-depth Technical Guide to Fluorene-9-malononitrile Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (FNM) and its derivatives represent a significant class of organic compounds characterized by the fusion of a fluorene core with a highly electron-withdrawing malononitrile group. This unique molecular architecture imparts remarkable photophysical, electronic, and chemical properties, making these compounds highly valuable in diverse scientific fields. This technical guide provides a comprehensive review of the current state of FNM research, covering its synthesis, detailed physicochemical properties, and key applications. We delve into its role in advanced materials science, including organic electronics and non-linear optics, and explore its growing importance in biomedical fields as chemosensors and bioimaging agents. This document is intended to serve as a core reference for professionals engaged in materials science, chemistry, and drug development, offering structured data, detailed experimental protocols, and visual representations of key processes to facilitate further innovation.
Core Synthesis and Reaction Mechanisms
The primary and most efficient method for synthesizing this compound and its derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a fluoren-9-one precursor with malononitrile.[1] The presence of strong electron-withdrawing cyano groups on the malononitrile makes its methylene protons acidic, facilitating the reaction.[2]
General Synthesis Workflow
The synthesis typically proceeds by reacting the corresponding fluoren-9-one derivative with malononitrile in the presence of a base and a suitable solvent.
Caption: General workflow for the Knoevenagel condensation synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of 2,7-Disubstituted Fluoren-9-ylidene Malononitrile
This protocol is adapted from the synthesis of ambipolar fluoren-9-ylidene malononitrile derivatives.[3][4][5]
-
Reactant Preparation: Dissolve the 2,7-disubstituted fluoren-9-one starting material (1 equivalent) and malononitrile (1.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.
-
Reaction Execution: Heat the mixture under reflux for a specified period (typically several hours) while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Purification: Wash the collected solid with water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and impurities.
-
Final Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) or purify by column chromatography to obtain the pure fluoren-9-ylidene malononitrile derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Physicochemical Properties
The combination of the rigid, planar fluorene moiety and the electron-accepting dicyanovinyl group results in unique and tunable physicochemical properties.
Photophysical Properties
FNM derivatives are known for their strong intramolecular charge transfer (ICT) characteristics, leading to intense absorption and emission profiles.[2] These properties are highly sensitive to solvent polarity and the nature of substituents on the fluorene core.
| Compound/Derivative | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Unsubstituted FNM | ~350-370 | ~400-500 | ~50-130 | Varies | Dichloromethane | [2][6] |
| Donor-Substituted FNM | 428-502 | 500-650 | ~70-150 | High | Dichloromethane | [6] |
| Acceptor-Substituted FNM | ~360-450 | ~450-550 | Varies | Moderate | Dichloromethane | [2] |
Note: Specific values are highly dependent on the exact molecular structure and solvent used. The table provides representative ranges found in the literature.
Aggregation-Induced Emission (AIE)
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), many FNM derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE).[7] In dilute solutions, intramolecular rotations around single bonds provide a non-radiative decay pathway for the excited state. In an aggregated state or solid form, these rotations are physically restricted, blocking the non-radiative channel and forcing the excited state to decay radiatively, thus "turning on" fluorescence.[8][9] This property is invaluable for applications in solid-state devices and biological imaging.[7]
Caption: Mechanism of Aggregation-Induced Emission (AIE) in FNM derivatives.
Non-Linear Optical (NLO) Properties
The donor-π-acceptor (D-π-A) architecture inherent in many substituted FNM derivatives gives rise to significant second-order non-linear optical (NLO) properties. These materials exhibit large first hyperpolarizability (β) values, making them promising for applications in photonics and optoelectronics, such as optical switching and frequency conversion.[6][10] Modulating the conjugation pathway and the strength of donor/acceptor groups allows for fine-tuning of the NLO response.[6]
| Compound Series | βHRS (10-30 esu) | Key Structural Feature | Reference |
| Linearly Conjugated | Up to ~1500 | Donor and acceptor groups aligned for linear charge transfer | [6] |
| Non-linearly Conjugated | Significantly lower | Donor and acceptor groups not in a direct linear conjugation path | [6] |
Note: βHRS refers to the first hyperpolarizability measured by the Hyper-Rayleigh Scattering technique.
Electrochemical and Thermal Properties
The electrochemical properties, particularly the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are critical for designing FNM derivatives for organic electronics. The strong electron-accepting nature of the malononitrile group typically results in low-lying LUMO levels, facilitating electron injection and transport.[11] These materials generally exhibit good thermal stability, a prerequisite for device fabrication and long-term operational stability.[12]
| Property | Typical Range/Value | Significance | Reference |
| LUMO Energy Level | -3.5 to -4.2 eV | Suitable for electron transport in organic solar cells | [11][13] |
| HOMO Energy Level | -5.4 to -6.0 eV | Tunable with donor groups to match donor materials | [11] |
| Thermal Decomposition (Td5%) | > 300 °C | High stability for device processing and operation | [12][14] |
Key Applications
The versatile properties of FNM derivatives have led to their application in several high-technology areas.
Organic Electronics
FNM derivatives are extensively used as non-fullerene acceptors (NFAs) or as components of donor materials in organic photovoltaic (OPV) devices.[13][15] Their tunable energy levels, strong light absorption, and good electron mobility contribute to enhancing power conversion efficiencies (PCE).[11] In one study, a device using a 3,6-bis(N,N-dianisylamino)-fluoren-9-ylidene malononitrile donor achieved a PCE of up to 4.1%.[11]
Chemosensors
The FNM scaffold is an excellent platform for developing chemosensors, particularly for detecting toxic anions like cyanide (CN⁻).[16] The sensing mechanism often involves the nucleophilic addition of cyanide to the electron-deficient carbon of the dicyanovinyl group. This addition disrupts the molecule's π-conjugation and intramolecular charge transfer (ICT), leading to a distinct change in color (colorimetric) or fluorescence ("turn-on" or "turn-off"), allowing for sensitive and selective detection.[7][16]
Caption: Mechanism of a "turn-on" fluorescent chemosensor for cyanide detection using an FNM derivative.
This protocol is a generalized procedure based on methodologies for AIE-active FNM probes.[7]
-
Probe Preparation: Prepare a stock solution of the FNM-based fluorescent probe in an organic solvent like DMF or THF (e.g., 1 mM).
-
Working Solution: Create a working solution by diluting the stock solution in a mixed solvent system (e.g., H₂O/DMF 4:1 v/v) to induce aggregation and activate the AIE property.
-
Analyte Addition: Prepare aqueous solutions of various anions, including cyanide (e.g., NaCN) and other interfering ions (e.g., F⁻, Cl⁻, Br⁻, AcO⁻), at a known concentration.
-
Titration: Add increasing aliquots of the cyanide solution to the probe's working solution. For selectivity tests, add aliquots of the interfering ion solutions to separate probe solutions.
-
Measurement: After a short incubation period, record the fluorescence emission spectrum of each sample using a spectrofluorometer (excite at the probe's λabs).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added cyanide to determine the detection limit and binding constant. Compare the response to cyanide with that of other anions to confirm selectivity.
Bioimaging
The high fluorescence quantum yields, large two-photon absorption cross-sections, and AIE characteristics of FNM derivatives make them excellent candidates for bioimaging probes.[17][18] They can be functionalized to target specific cellular organelles or biomolecules.[19] Two-photon fluorescence microscopy using these probes allows for deeper tissue penetration and higher resolution imaging with reduced photodamage compared to conventional one-photon microscopy.[17][18]
Conclusion and Future Outlook
This compound has established itself as a cornerstone building block in modern organic chemistry and materials science. Its derivatives offer a powerful combination of thermal stability, tunable electronics, and remarkable photophysical properties, including the highly sought-after AIE effect. Research continues to push the boundaries of their application, with significant potential for advancements in next-generation organic solar cells, highly sensitive environmental and medical diagnostic tools, and advanced in-vivo imaging agents. Future work will likely focus on developing FNM-based systems with near-infrared (NIR) absorption/emission for deeper bioimaging, enhancing the efficiency of NLO materials for telecommunications, and designing novel theranostic agents that combine diagnosis and therapy in a single molecular platform.
References
- 1. Buy this compound | 6235-14-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Photophysics of Ambipolar Fluoren-9-ylidene Malononitrile Derivatives [figshare.com]
- 5. scilit.com [scilit.com]
- 6. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation induced emission based fluorenes as dual-channel fluorescent probes for rapid detection of cyanide: applications of smartphones and logic gates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nonlinear-optical-properties-and-applications-of-fluorenone-molecular-materials - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A 9,9′-spirobi[9H-fluorene]-cored perylenediimide derivative and its application in organic solar cells as a non-fullerene acceptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: Fluorene-9-malononitrile in Photovoltaic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene-9-malononitrile (FMN) and its derivatives have emerged as a versatile class of organic materials with significant potential in the field of photovoltaics.[1][2] Characterized by the fluorene core's electron-rich nature, modified by the potent electron-withdrawing malononitrile group, these compounds exhibit tunable electronic properties, making them suitable for various roles within solar cell architectures.[3] This document provides detailed application notes and experimental protocols for the utilization of FMN-based materials in organic and perovskite photovoltaic devices.
Applications of this compound
This compound derivatives are primarily utilized in two key areas within photovoltaic devices: as non-fullerene acceptors in the active layer of organic solar cells and as charge-transporting materials in both organic and perovskite solar cells.
Non-Fullerene Acceptors in Organic Solar Cells
Traditional organic solar cells have heavily relied on fullerene derivatives as electron acceptors. However, these materials suffer from drawbacks such as limited light absorption in the visible spectrum and instability. FMN-based compounds present a compelling alternative, offering broader light absorption and greater tunability of their energy levels.[4][5][6] The strong electron-withdrawing capacity of the malononitrile group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient electron transfer from a donor material.[3]
Hole and Electron Transport Layers
The versatile electronic properties of fluorene derivatives also allow for their application as hole-transporting layers (HTLs) and electron-transporting layers (ETLs).[7][8][9] By modifying the fluorene core with different functional groups, the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels can be precisely tuned to facilitate the selective transport of holes or electrons to their respective electrodes. In perovskite solar cells, fluorene-based HTLs have shown promise in enhancing both device efficiency and stability.[7][10][11][12] Certain FMN derivatives have also been investigated as cathode interlayers to improve electron extraction.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of FMN derivatives, which typically involves the Knoevenagel condensation of a fluorenone precursor with malononitrile.[13]
Materials:
-
Substituted fluoren-9-one precursor
-
Malononitrile
-
Toluene
-
Acetic acid
-
Ammonium acetate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the substituted fluoren-9-one (1 mmol) and malononitrile (1.1 mmol) in toluene.
-
Add acetic acid (0.171 mL) and ammonium acetate (0.0192 g) to the mixture.[13]
-
Heat the reaction mixture at 100°C for 12 hours under a nitrogen atmosphere.[13]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Recrystallize the purified product from ethanol to obtain the final this compound derivative.
-
Characterize the final product using techniques such as FT-IR and NMR spectroscopy.[8][13]
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell using an FMN derivative as the non-fullerene acceptor. The device architecture is ITO/PEDOT:PSS/Active Layer/LiF/Al.[3]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Donor polymer (e.g., PTB7)
-
This compound acceptor
-
Chlorobenzene (or other suitable organic solvent)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the FMN acceptor in chlorobenzene. The weight ratio will depend on the specific materials used (e.g., 1:1.5).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at an appropriate speed (e.g., 1000-3000 rpm) to achieve the desired thickness (typically 80-120 nm).
-
Anneal the active layer as required by the specific material system (e.g., 80-120°C for 10 minutes).
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of LiF (approximately 1 nm) as an electron injection layer.
-
Deposit a layer of Al (approximately 100 nm) as the cathode.
-
-
Device Encapsulation and Characterization:
-
Encapsulate the devices to protect them from air and moisture.
-
Characterize the photovoltaic performance under simulated AM 1.5G illumination (100 mW/cm²).
-
Protocol 3: Fabrication of an Inverted Perovskite Solar Cell
This protocol details the fabrication of an inverted (p-i-n) perovskite solar cell employing a fluorene-based derivative as the hole transport material. The device structure is ITO/HTL/Perovskite/PCBM/BCP/Ag.
Materials:
-
ITO-coated glass substrates
-
Fluorene-based HTL solution in a suitable solvent
-
Perovskite precursor solution (e.g., MAPbI₃ or mixed-cation perovskites)
-
Bathocuproine (BCP)
-
Silver (Ag)
Procedure:
-
Substrate Cleaning: Follow the same procedure as in Protocol 2.
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the fluorene-based HTL solution onto the cleaned ITO substrates.
-
Anneal the HTL layer according to the material's specifications.
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the HTL.
-
During spinning, an anti-solvent (e.g., chlorobenzene) may be dripped onto the substrate to promote crystallization.
-
Anneal the perovskite film (e.g., at 100°C for 10 minutes).
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat a solution of PCBM in a suitable solvent onto the perovskite layer.
-
-
Buffer Layer and Cathode Deposition:
-
Spin-coat a thin layer of BCP in ethanol.
-
Transfer the substrates to a thermal evaporator and deposit a silver (Ag) cathode (approximately 100 nm).
-
-
Device Encapsulation and Characterization:
-
Encapsulate and characterize the devices as described in Protocol 2.
-
Data Presentation
The performance of photovoltaic devices is evaluated based on several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of various photovoltaic devices incorporating this compound and its derivatives.
Table 1: Performance of Organic Solar Cells with FMN-based Non-Fullerene Acceptors
| Donor Material | FMN-based Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| FMBDAA36 | PC71BM | 0.89 | 10.35 | 44.8 | 4.1 | [3] |
| Polymer | PC71BM (1:1) | - | - | - | 0.68 | [14] |
| Polymer | PC71BM (1:2) | - | - | - | 1.22 | [14] |
Table 2: Performance of Perovskite Solar Cells with Fluorene-based Hole Transport Materials
| Perovskite | Fluorene-based HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| MAPbI₃ | FMT | - | - | - | 19.06 | [10] |
| - | V1498 (neat) | 0.98 | 19.4 | 64 | 12.2 | [7] |
| - | V1498 (cross-linked) | 1.01 | 19.5 | 67 | 13.2 | [7] |
| - | V1499 (neat) | 1.01 | 18.2 | 65 | 12.0 | [7] |
| - | V1499 (cross-linked) | 1.03 | 18.9 | 71 | 13.8 | [7] |
Signaling Pathways and Logical Relationships
The operation of a photovoltaic device with FMN can be visualized through an energy level diagram, which illustrates the charge generation and transport processes.
This diagram illustrates the fundamental steps in the photovoltaic process:
-
Light Absorption: A photon is absorbed by the donor material, creating an exciton (an electron-hole pair).
-
Exciton Diffusion: The exciton migrates to the interface between the donor and the FMN acceptor.
-
Charge Separation: The electron is transferred from the LUMO of the donor to the LUMO of the FMN acceptor, while the hole remains on the donor's HOMO.
-
Charge Transport: The separated electron and hole travel through the acceptor and donor materials, respectively, to the corresponding electrodes.
-
Charge Collection: The charges are collected at the electrodes, generating a photocurrent.
The successful application of this compound and its derivatives in photovoltaic devices hinges on the careful tuning of their electronic properties and the optimization of device fabrication processes. The protocols and data presented here provide a foundation for researchers to explore and advance the use of these promising materials in next-generation solar energy technologies.
References
- 1. Synthesis and Photophysics of Ambipolar Fluoren-9-ylidene Malononitrile Derivatives [figshare.com]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. azonano.com [azonano.com]
- 5. researchgate.net [researchgate.net]
- 6. Bathocuproine as a cathode interlayer for nonfullerene organic solar cells with efficiency over 17% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EconPapers: A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells [econpapers.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03492E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. "Fabricating Perovskite Solar Cells" by Erin F. S. Leary [digitalcommons.macalester.edu]
The Versatility of Fluorene-9-malononitrile Derivatives in High-Performance OLEDs: Application Notes and Protocols
Introduction:
Fluorene derivatives have emerged as a cornerstone in the advancement of Organic Light-Emitting Diode (OLED) technology, prized for their high thermal stability, excellent charge transport properties, and high photoluminescence efficiency.[1][2][3] Among these, Fluorene-9-malononitrile derivatives represent a promising class of materials, demonstrating significant potential as electron transport materials (ETMs), host materials, and emitters in OLED devices.[4] The incorporation of the electron-withdrawing malononitrile group at the 9-position of the fluorene core significantly influences the electronic properties of the molecule, leading to materials with tunable energy levels and enhanced performance characteristics.
This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the fabrication of OLEDs, targeted towards researchers and scientists in the field of organic electronics and drug development.
Data Presentation: Performance of OLEDs Incorporating this compound Derivatives
The performance of OLEDs is highly dependent on the specific molecular structure of the this compound derivative used, as well as the overall device architecture. The following table summarizes key performance data from various studies to facilitate comparison.
| Derivative Name/Structure | Role in OLED | Host Material | Dopant/Emitter | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Color (CIE) |
| MS-OC | Host | MS-OC | PO-01 | Not Specified | 27.1 | 142,464 | 2.1 | Yellow |
| BH-9PA | Host | BH-9PA | DSA-Ph | ITO/DNTPD/NPB/Host:5% Dopant/Alq3/Al-LiF | Not Specified | Not Specified | Not Specified | Blue (468 nm) |
| BH-9PA | Host | BH-9PA | BD-6MDPA | ITO/DNTPD/NPB/Host:5% Dopant/Alq3/Al-LiF | Not Specified | Not Specified | Not Specified | Blue (464 nm) |
| Compound B | Emitter | Not Applicable (Non-doped) | Compound B | Not Specified | 4.3 | 290 | Not Specified | Blue (0.148, 0.130) |
Note: This table is a representative summary based on available literature. Performance metrics can vary significantly with device optimization.
Experimental Protocols
I. Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the Knoevenagel condensation of a fluorenone precursor with malononitrile.
Protocol: Synthesis of 2,7-dibromo-9-(dicyanomethylene)fluorene
-
Reactants:
-
2,7-dibromofluoren-9-one
-
Malononitrile
-
Pyridine (as catalyst)
-
Toluene (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,7-dibromofluoren-9-one (1 equivalent) and malononitrile (1.2 equivalents) in toluene.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux and allow it to stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting fluorenone. Water will be collected in the Dean-Stark trap.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/hexane) to yield the pure 2,7-dibromo-9-(dicyanomethylene)fluorene.
-
The structure of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
-
II. Fabrication of OLED Devices by Thermal Evaporation
Vacuum thermal evaporation is a standard technique for the fabrication of small-molecule OLEDs.
Protocol: Fabrication of a Multilayer OLED
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: detergent solution, deionized water, acetone, and isopropanol.[5]
-
The cleaned substrates are then dried in an oven and treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.[5]
-
-
Organic Layer Deposition:
-
The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Organic materials are placed in separate crucibles and heated to their sublimation temperatures.
-
The layers are deposited sequentially onto the substrate. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Hole Transport Layer (HTL): e.g., NPB
-
Emissive Layer (EML): A host material doped with an emissive dopant. For example, a this compound derivative as the host co-evaporated with a phosphorescent or fluorescent emitter.
-
Electron Transport Layer (ETL): e.g., A this compound derivative or Tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance. Typical deposition rates for organic layers are 1-2 Å/s.
-
-
Cathode Deposition:
-
Following the deposition of the organic and EIL layers, a metal cathode (e.g., Aluminum) is deposited without breaking the vacuum. A typical deposition rate for the metal cathode is 2-5 Å/s.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, the completed device is encapsulated in a glovebox using a UV-curable epoxy and a glass lid.
-
-
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded with a spectrometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
-
Mandatory Visualizations
Caption: General molecular structure of a this compound derivative.
Caption: Experimental workflow for OLED fabrication.
Caption: Photophysical processes in an OLED emitter.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Fluorene-9-malononitrile: A Versatile Intermediate in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fluorene-9-malononitrile (FNM) is a pivotal intermediate in the field of organic synthesis, prized for its reactive methylene group and the inherent photophysical properties of the fluorene core. This document provides detailed application notes and experimental protocols for the synthesis and utilization of FNM in the development of advanced organic materials and potential therapeutic agents.
Application Notes
This compound serves as a versatile building block in a variety of chemical transformations, primarily leveraging the reactivity of its dicyanomethylene group. Its applications span across materials science and medicinal chemistry.
In Materials Science:
FNM is a key precursor in the synthesis of organic semiconductors and nonlinear optical (NLO) materials. The electron-withdrawing nature of the malononitrile group, combined with the electron-donating potential of a substituted fluorene core, allows for the creation of donor-π-acceptor (D-π-A) systems with significant intramolecular charge transfer characteristics. These materials are integral to the development of:
-
Organic Light-Emitting Diodes (OLEDs): FNM derivatives are utilized as emissive or electron-transporting layers in OLED devices. By tuning the substituents on the fluorene ring, the emission color and efficiency of the resulting materials can be precisely controlled.
-
Organic Photovoltaics (OPVs): The tunable electronic properties of FNM-based molecules make them suitable as non-fullerene acceptors in organic solar cells.
-
Nonlinear Optical (NLO) Chromophores: The significant hyperpolarizability of FNM-derived chromophores makes them promising candidates for applications in optical data storage, telecommunications, and optical switching.
In Medicinal Chemistry:
The fluorene scaffold is a recognized privileged structure in drug discovery. The introduction of the malononitrile moiety offers a handle for further functionalization, leading to the synthesis of compounds with potential biological activity. Derivatives of FNM are being explored for their applications as:
-
Anticancer Agents: The cytotoxic properties of certain fluorene derivatives make them subjects of interest in oncology research.
-
Fluorescent Probes: The inherent fluorescence of the fluorene core can be modulated by the malononitrile group and other substituents, enabling the design of fluorescent probes for bioimaging and sensing applications.
Experimental Protocols
Protocol 1: Synthesis of this compound (FNM)
This protocol details the synthesis of FNM via the Knoevenagel condensation of 9-fluorenone with malononitrile.
Materials:
-
9-Fluorenone
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9-fluorenone (e.g., 5.0 g, 27.7 mmol) in 100 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (e.g., 2.0 g, 30.3 mmol) followed by a catalytic amount of piperidine (e.g., 0.5 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 20 mL) and then with deionized water (2 x 30 mL) to remove unreacted starting materials and catalyst.
-
Acid Wash (Optional): To ensure complete removal of the basic catalyst, the product can be suspended in dilute hydrochloric acid (1M), stirred for 15 minutes, and then filtered and washed with deionized water until the filtrate is neutral.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 198-202 °C |
| Appearance | Yellow to orange crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.40-7.55 (m, 4H), 7.70-7.85 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 162.1, 142.3, 137.5, 131.8, 130.5, 129.3, 124.1, 120.7, 112.5, 80.1 |
Protocol 2: Synthesis of a Donor-Acceptor Chromophore using FNM
This protocol provides a general procedure for the Suzuki cross-coupling reaction of a bromo-functionalized FNM derivative with a boronic acid to synthesize a D-π-A type chromophore.
Materials:
-
2,7-Dibromo-9-(dicyanomethylene)fluorene (Br-FNM)
-
Aryl boronic acid (e.g., 4-(N,N-dimethylamino)phenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Toluene (solvent)
-
Water
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2,7-dibromo-9-(dicyanomethylene)fluorene (1.0 eq), the desired aryl boronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed toluene and water (typically in a 4:1 to 10:1 ratio). Add the palladium(0) catalyst (e.g., 5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Caption: Synthesis of this compound.
Caption: Suzuki Coupling Experimental Workflow.
Application Notes and Protocols for Polymerization Techniques Involving Fluorene-9-malononitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of conjugated polymers incorporating fluorene-9-malononitrile derivatives. The strong electron-accepting nature of the malononitrile group makes these polymers promising candidates for a variety of applications in organic electronics and drug development, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and biosensors.
Application Notes
Fluorene-based conjugated polymers are a significant class of materials due to their excellent thermal stability, high charge carrier mobility, and strong fluorescence.[1] The introduction of a malononitrile moiety at the 9-position of the fluorene core creates a potent electron acceptor, leading to polymers with tailored electronic properties. This donor-acceptor (D-A) architecture is crucial for tuning the HOMO/LUMO energy levels, which in turn influences the optical and electronic characteristics of the resulting materials.[1]
The primary polymerization techniques for synthesizing these specialized polymers are transition-metal-catalyzed cross-coupling reactions, most notably Suzuki, Stille, and Sonogashira polymerizations. Among these, the Suzuki coupling reaction is widely utilized due to its tolerance of a broad range of functional groups, relatively mild reaction conditions, and the commercial availability of boronic acid and ester monomers.[2][3][4] Stille and Sonogashira polymerizations offer alternative routes with their own distinct advantages, such as the ability to form different types of linkages (e.g., ethynylene bridges in Sonogashira coupling) which can further modulate the polymer's properties.
The resulting polymers from these techniques often exhibit strong red emission, making them particularly suitable for red-light-emitting diodes.[2][3] Furthermore, the functionalizable nature of the fluorene core and the potential for post-polymerization modification open avenues for their use in drug delivery systems and as fluorescent probes in biological imaging and sensing applications.
Experimental Protocols
Suzuki Coupling Polymerization of a Fluorene-Malononitrile Derivative
This protocol is adapted from the synthesis of red-light-emitting copolymers derived from a fluorene derivative and a 2-pyran-4-ylidene-malononitrile (PM) moiety.[2][3]
Monomer Synthesis: 2-{2,6-bis[2-(5-bromo-2-dodecyloxylphenylene)vinyl]pyran-4-ylidene}malononitrile
A mixture of 2,6-dimethyl-4H-pyran-4-one (1.24 g, 10 mmol), 5-bromo-2-(dodecyloxy)benzaldehyde (8.5 g, 22 mmol), and piperidine (1 mL) in 30 mL of ethanol is refluxed for 8 hours. After cooling to room temperature, the resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired monomer.
Polymerization Procedure
-
To a 100 mL three-necked flask, add the synthesized dibrominated fluorene-malononitrile monomer (e.g., 2-{2,6-bis[2-(5-bromo-2-dodecyloxylphenylene)vinyl]pyran-4-ylidene}malononitrile) (0.5 mmol), 9,9-dihexylfluorene-2,7-bis(boronic acid pinacol ester) (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 mmol).
-
Purge the flask with argon for 30 minutes.
-
Add 10 mL of anhydrous toluene and 2 mL of a 2 M aqueous solution of potassium carbonate (K₂CO₃) via syringe.
-
Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by dissolving it in chloroform and reprecipitating from methanol.
-
Dry the final polymer product in a vacuum oven overnight.
General Protocol for Stille Polycondensation of Fluorene Derivatives
-
In a Schlenk flask, dissolve equimolar amounts of a distannyl fluorene monomer and a dibromo comonomer in anhydrous toluene.
-
Purge the solution with argon for 30 minutes.
-
Add a catalytic amount (1-2 mol%) of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Heat the reaction mixture to reflux (around 110 °C) and stir under an inert atmosphere for 24-48 hours.
-
Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC).
-
Upon completion, cool the mixture and precipitate the polymer by adding the solution to a non-solvent like methanol.
-
Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
General Protocol for Sonogashira Coupling Polymerization of Fluorene Derivatives
This is a general protocol for the Sonogashira polymerization of fluorene-based monomers, which can be adapted for monomers containing the this compound core.[5]
-
To a Schlenk flask, add a diethynyl fluorene monomer, a dibromo comonomer (equimolar amounts), and a catalytic system typically consisting of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Dissolve the monomers and catalysts in a mixture of anhydrous, degassed solvents such as toluene and a secondary amine (e.g., triethylamine or diisopropylamine), which also acts as a base.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C under an inert atmosphere for 24-72 hours.
-
After the polymerization is complete, cool the reaction mixture and precipitate the polymer in a suitable non-solvent like methanol.
-
Collect the polymer by filtration and purify by washing with methanol and other solvents to remove catalyst residues.
-
Dry the final polymer product under vacuum.
Data Presentation
Table 1: Molecular Weight and Thermal Properties of Polyfluorene Derivatives Containing a 2-Pyran-4-ylidene-malononitrile Moiety Synthesized via Suzuki Coupling[2]
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C) |
| P1 | 10,200 | 21,400 | 2.1 | 186 | 407 |
| P2 | 12,500 | 28,800 | 2.3 | 73 | 406 |
| P3 | 11,800 | 25,900 | 2.2 | 155 | 407 |
-
Mn: Number average molecular weight
-
Mw: Weight average molecular weight
-
PDI: Polydispersity index
-
Tg: Glass transition temperature
-
Td: Onset decomposition temperature
Visualizations
Caption: Workflow for Suzuki Polymerization of Fluorene-Malononitrile Derivatives.
Caption: Catalytic Cycle of Stille Cross-Coupling Polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Gallafluorene-Containing Conjugated Polymers: Control of Emission Colors and Electronic Effects of Gallafluorene Units on π-Conjugation System | CoLab [colab.ws]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Fluorene-9-malononitrile in the Synthesis of Hole Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of hole transporting materials (HTMs) derived from a fluorene-9-malononitrile core. This class of materials is of significant interest for the development of efficient and stable optoelectronic devices, particularly perovskite solar cells (PSCs).
Introduction
Fluorene derivatives are a cornerstone in the design of high-performance organic electronic materials due to their rigid, planar structure and excellent charge transport properties. The incorporation of a malononitrile group at the 9-position of the fluorene core introduces strong electron-withdrawing character, which can be leveraged to tune the electronic properties of the resulting molecules. By functionalizing the 2 and 7 positions of the this compound scaffold with hole-transporting moieties, such as triphenylamine, it is possible to create efficient bipolar molecules suitable for use as HTMs. These materials play a crucial role in extracting and transporting photogenerated holes from the perovskite layer to the electrode in a solar cell, thereby enhancing device efficiency and stability.
Synthetic Pathways
The general synthetic strategy for preparing this compound-based HTMs involves a multi-step process. A common route begins with the bromination of fluorenone, followed by a Knoevenagel condensation with malononitrile to form the key intermediate, 2-(2,7-dibromo-9H-fluoren-9-ylidene)malononitrile. This intermediate is then functionalized via Suzuki coupling reactions with appropriate boronic acids or esters of hole-transporting groups.
Caption: Synthetic workflow for this compound based HTMs.
Experimental Protocols
Protocol 1: Synthesis of 2,7-Dibromofluorenone
This protocol describes the bromination of fluorenone to yield the key precursor for the Knoevenagel condensation.
Materials:
-
Fluorenone
-
Iron powder
-
Iodine
-
Glacial acetic acid
-
Fuming sulfuric acid (oleum)
-
Liquid bromine
-
Sodium hydroxide
-
Dichloromethane
-
Saturated sodium bisulfite solution
-
Anhydrous ethanol
Procedure:
-
To a 250 mL four-neck flask equipped with a mechanical stirrer, add fluorenone (e.g., 9.0 g, 50 mmol), iron powder (0.45 g), and a small crystal of iodine.
-
Add 50 mL of glacial acetic acid to the flask and stir the mixture.
-
Slowly add 5 mL of fuming sulfuric acid dropwise.
-
After cooling the mixture, slowly add a solution of liquid bromine (e.g., 16 g, 100 mmol) in 20 mL of glacial acetic acid using a constant pressure dropping funnel.
-
Control the reaction temperature at 80-90°C and reflux for 2 hours.
-
Add a second portion of liquid bromine (e.g., 12 g, 75 mmol) in 10 mL of glacial acetic acid dropwise.
-
Increase the temperature to 110-120°C and continue to reflux for an additional 4 hours.
-
After the reaction is complete, cool the mixture and neutralize it to a neutral pH with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic phase with a saturated sodium bisulfite solution and then several times with water.
-
Separate the organic phase, dry it, and evaporate the solvent.
-
Recrystallize the crude product from anhydrous ethanol to obtain a yellow solid of 2,7-dibromofluorenone.
Protocol 2: Synthesis of 2-(2,7-Dibromo-9H-fluoren-9-ylidene)malononitrile
This protocol details the Knoevenagel condensation of 2,7-dibromofluorenone with malononitrile.
Materials:
-
2,7-Dibromofluorenone
-
Malononitrile
-
Pyridine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,7-dibromofluorenone (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of pyridine to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-(2,7-dibromo-9H-fluoren-9-ylidene)malononitrile.
Protocol 3: Synthesis of 2-(2,7-bis(4-(diphenylamino)phenyl)-9H-fluoren-9-ylidene)malononitrile (TPA-FM)
This protocol describes the final functionalization step via a Suzuki coupling reaction to attach the hole-transporting triphenylamine units.
Materials:
-
2-(2,7-Dibromo-9H-fluoren-9-ylidene)malononitrile
-
4-(Diphenylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a Schlenk flask, add 2-(2,7-dibromo-9H-fluoren-9-ylidene)malononitrile (1 equivalent), 4-(diphenylamino)phenylboronic acid (2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a degassed mixture of toluene, ethanol, and a 2M aqueous solution of potassium carbonate (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final hole-transporting material.
Data Presentation
The following tables summarize the key performance metrics of this compound-based HTMs and related fluorene derivatives.
Table 1: Physicochemical Properties of Fluorene-Based HTMs
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |
| DDF | -4.99 | - | - | 2.35 x 10⁻⁴ |
| 2M-DDF | -4.69 | - | - | 4.65 x 10⁻⁴ |
| 4M-DDF | -4.62 | - | - | 1.55 x 10⁻⁴ |
| V1498 | -5.32 | -2.48 | 2.84 | 1.6 x 10⁻³ |
| V1499 | -5.49 | -2.49 | 3.00 | - |
| Bipolar Fluorene-Malononitrile Derivative | -5.02 to -5.21 | -3.85 to -4.16 | - | 10⁻⁴ to 10⁻⁵ |
Note: DDF, 2M-DDF, and 4M-DDF are fluorene-based HTMs without the malononitrile group at the 9-position, included for comparison.[1] V1498 and V1499 are thermally cross-linkable fluorene-based HTMs.[2] The bipolar fluorene-malononitrile derivative data is from a study on charge transporting materials.[3]
Table 2: Performance of Perovskite Solar Cells with Fluorene-Based HTMs
| HTM | Voc (V) | Jsc (mA cm⁻²) | FF | PCE (%) |
| Planar Triphenylamine HTM | 0.972 | 20.98 | 0.67 | 13.63 |
Note: This data is for a perovskite solar cell using a planar triphenylamine hole conductor, demonstrating the potential of such materials.[4]
Logical Relationships and Experimental Workflow
The synthesis of these advanced materials relies on a logical progression of chemical transformations designed to build a molecule with distinct functional domains.
Caption: Logical progression from starting materials to device application.
Conclusion
This compound serves as a versatile and powerful building block for the creation of high-performance hole-transporting materials. The synthetic routes are well-established, allowing for modular design and fine-tuning of the material's electronic and physical properties. The resulting HTMs exhibit promising characteristics, including high hole mobility and appropriate energy levels for efficient charge extraction in perovskite solar cells. Further research and development in this area are expected to lead to even more efficient and stable optoelectronic devices.
References
- 1. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices [mdpi.com]
- 2. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient perovskite solar cells with 13.63 % efficiency based on planar triphenylamine hole conductors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorene-9-malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Fluorene-9-malononitrile, a key intermediate in the development of organic electronics and pharmaceutical agents. The synthesis is achieved via a Knoevenagel condensation of fluoren-9-one with malononitrile. This protocol outlines two common methodologies, one employing a high-temperature condensation in DMSO and another utilizing a milder, base-catalyzed reaction with piperidine. Included are comprehensive procedures for synthesis, purification, and characterization, along with a summary of relevant quantitative data.
Introduction
This compound, also known as 2-(9H-fluoren-9-ylidene)malononitrile, is a versatile organic compound. Its unique electronic properties, stemming from the fluorene core and the strongly electron-withdrawing dicyanomethylene group, make it a valuable building block in materials science for the creation of organic semiconductors and photovoltaic devices.[1] Furthermore, derivatives of this molecule are being explored for their potential therapeutic applications. The efficient and reliable synthesis of this compound is therefore of significant interest to the scientific community. The primary route to this compound is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction.
Experimental Protocols
Two effective protocols for the synthesis of this compound are presented below.
Protocol 1: High-Temperature Condensation in DMSO
This protocol is adapted from a procedure for a substituted analog and is suitable for achieving good yields in a relatively short reaction time.[1]
Materials and Reagents:
-
Fluoren-9-one
-
Malononitrile
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Gooch funnel or Büchner funnel
-
Vacuum flask and vacuum source
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add fluoren-9-one (1.0 eq) and malononitrile (1.1 eq).
-
Add anhydrous DMSO to the flask (approximately 5 mL per 0.1 mmol of fluoren-9-one).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Maintain the reaction at 110 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A dark solid should precipitate.
-
Filter the solid using a Gooch or Büchner funnel under vacuum.
-
Wash the collected solid thoroughly with acetonitrile to remove unreacted starting materials and impurities.
-
Dry the purified product under vacuum to yield this compound.
Protocol 2: Piperidine-Catalyzed Condensation in Ethanol
This method employs a milder, base-catalyzed approach.
Materials and Reagents:
-
Fluoren-9-one
-
Malononitrile
-
Ethanol
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel
-
Vacuum flask and vacuum source
-
Recrystallization solvent (e.g., ethanol or a mixture of ethanol and water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve fluoren-9-one (1.0 eq) and malononitrile (1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from a suitable solvent to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₈N₂ | [2] |
| Molecular Weight | 228.25 g/mol | [3] |
| Appearance | Yellow to orange solid | General observation |
| Melting Point | 198-199 °C | [4] |
| Yield (Protocol 1) | ~65% (based on an analog) | [1] |
Spectroscopic Data (for a closely related analog, indicative for the fluorene core): [1]
| Technique | Data |
| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 8.55 (s, 2H, fluorenyl), 7.71 (d, J = 7.0 Hz, 2H, fluorenyl), 7.60 (d, J = 7.0 Hz, 2H, fluorenyl) |
| ¹³C NMR (CDCl₃, 151 MHz) | δ (ppm): 159.9 (C9 of fluorene), signals for aromatic carbons, 113.0 (CN), 77.9 (C of C(CN)₂) |
| FT-IR (KBr, cm⁻¹) | ~2225 (C≡N stretch) |
| MS (ESI+) | m/z for [M+H]⁺ expected at 229.07 |
Mandatory Visualization
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Knoevenagel condensation reaction.
References
- 1. 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile [mdpi.com]
- 2. (9-Fluorenylidene)malononitrile | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
Application Notes and Protocols: Fluorene-9-malononitrile as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorene-9-malononitrile (FNM) is a highly versatile organic compound, characterized by a fluorene core functionalized with two cyano groups. This unique structure imparts valuable electronic and reactive properties, establishing FNM as a crucial building block in the synthesis of a wide array of complex molecules. Its derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents, as well as in materials science for the fabrication of organic electronics. These application notes provide detailed protocols for the synthesis of FNM and its derivatives, alongside a summary of their applications and relevant quantitative data.
Chemical Properties and Reactions
This compound's reactivity is largely dictated by the electron-withdrawing nature of the dicyanomethylene group attached to the fluorene core. This enhances the acidity of the C9 proton and makes the molecule susceptible to a variety of chemical transformations.
Key Chemical Reactions:
-
Oxidation: FNM can be oxidized to yield fluorenone derivatives, which are themselves important intermediates in organic synthesis.
-
Reduction: The cyano groups can be reduced to amines or other functional groups using appropriate reducing agents.
-
Substitution Reactions: The cyano groups can undergo nucleophilic substitution, allowing for the introduction of diverse functionalities.[1]
Synthesis Protocols
Synthesis of this compound (FNM)
A common and straightforward method for the synthesis of FNM is the Knoevenagel condensation of fluoren-9-one with malononitrile.
Experimental Protocol:
-
To a solution of fluoren-9-one (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add malononitrile (1.1 equivalents).
-
Add a catalytic amount of a base, for example, piperidine or potassium carbonate.
-
Heat the reaction mixture at 110 °C for 5 hours.[2]
-
After cooling to room temperature, the resulting solid is filtered.
-
The crude product is then washed with a suitable solvent like acetonitrile and dried under vacuum to yield pure this compound.
Table 1: Synthesis of this compound - Reaction Parameters
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fluoren-9-one | Malononitrile | Piperidine/K₂CO₃ | DMSO | 110 | 5 | Good |
Note: "Good" yield is indicated in the source, specific quantitative yield may vary based on reaction scale and purification method.
Caption: General workflow for the synthesis of this compound.
Synthesis of Substituted Fluoren-9-ylidene Malononitrile Derivatives
The fluorene core of FNM can be functionalized at various positions to tune its properties. For instance, ambipolar 2,7- and 3,6-disubstituted fluoren-9-ylidene malononitrile derivatives have been efficiently synthesized.[1][2][3]
Experimental Protocol for 2,7-Disubstituted Derivatives:
This is a multi-step synthesis starting from a common precursor. A representative example is the synthesis of 2-((7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)methylene)malononitrile.
-
Synthesis of the Aldehyde Intermediate: The synthesis starts with the nucleophilic substitution of a bromo group on a fluorene precursor with CuCN to yield a carbonitrile.[4] This is followed by reduction of a nitro group and subsequent reductive methylation to install the dimethylamino group.[4] Finally, the cyano group is reduced to an aldehyde using diisobutylaluminium hydride (DIBAL).[4]
-
Knoevenagel Condensation: The resulting aldehyde is then condensed with malononitrile using piperidine or KOH as a base to yield the final product.[4]
Table 2: Synthesis of a 2,7-Disubstituted FNM Derivative
| Step | Starting Material | Reagents | Yield (%) |
| 1 | 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene | CuCN | High |
| 2 | 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | Hydrazine | - |
| 3 | 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile | Paraformaldehyde, Sodium cyanoborohydride | - |
| 4 | 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile | DIBAL | 69 |
| 5 | 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | Malononitrile, Piperidine/KOH | 69 |
Note: Yields are reported for specific steps in the synthesis of 2-((7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)methylene)malononitrile.[4]
Caption: Multi-step synthesis of a substituted FNM derivative.
Applications in Medicinal Chemistry
Derivatives of fluorene have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5]
Antimicrobial and Antibiofilm Activity
New O-aryl-carbamoyl-oxymino-fluorene derivatives have been synthesized and evaluated for their microbicidal and antibiofilm activities.
Experimental Protocol for Antimicrobial Susceptibility Testing:
-
Minimum Inhibitory Concentration (MIC): A serial dilution method is used to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC): Following MIC determination, an aliquot from the wells showing no growth is subcultured on fresh agar plates to determine the lowest concentration that kills the bacteria.
-
Minimum Biofilm Inhibitory Concentration (MBIC): This assay quantifies the ability of the compound to prevent biofilm formation on a surface.
Table 3: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
| Compound | Target Microorganism | MIC (mg/mL) | MBC (mg/mL) | MBIC (mg/mL) |
| Derivative 1 | Staphylococcus aureus | 0.156 - 10 | 0.312 - 10 | 0.009 - 1.25 |
| Derivative 2 | Escherichia coli | 0.156 - 10 | 0.312 - 10 | 0.009 - 1.25 |
| Derivative 3 | Candida albicans | 0.156 - 10 | - | 0.009 - 1.25 |
Note: The range of values reflects the activity of different derivatives within the study.[6] The presence of chlorine atoms as substituents was found to enhance activity against Staphylococcus aureus, while a methyl group improved antifungal activity against Candida albicans.[6][7]
References
- 1. Synthesis and Photophysics of Ambipolar Fluoren-9-ylidene Malononitrile Derivatives [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Fluorene-9-malononitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorene-9-malononitrile (FNM) derivatives are a class of organic compounds that have garnered significant interest in various fields, including organic electronics, photovoltaics, and medicinal chemistry.[1] Their unique electronic and photophysical properties, stemming from the electron-donating fluorene core and the electron-withdrawing malononitrile group, make them promising candidates for a wide range of applications.[1] The characterization of these derivatives is crucial for understanding their structure-property relationships and for the development of new materials and therapeutics. This document provides detailed application notes and protocols for the most common techniques used to characterize FNM derivatives.
I. Structural and Spectroscopic Characterization
A comprehensive analysis of FNM derivatives involves a combination of spectroscopic and analytical techniques to elucidate their chemical structure, purity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the chemical structure of FNM derivatives by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile | CDCl₃ | 8.80, 8.59, 8.55, 7.87, 7.71, 7.60, 7.33[1] | 159.9 (C9), 91.5, 88.6 (alkyne), 77.9 (nitrile)[1] |
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve 5-10 mg of the FNM derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any solid particles.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, a short delay, and acquisition of the free induction decay (FID).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Set appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the FNM derivative and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.
Table 2: Representative Mass Spectrometry Data for a this compound Derivative
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile | ESI(+) | 431.1342 ([M+H]⁺) | 431.1322 ([M+H]⁺)[1] |
Protocol for ESI-Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of the FNM derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2]
-
The solvent should be volatile and compatible with the ESI process.
-
If necessary, add a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to promote ionization.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range.
-
For HRMS, use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M]⁺˙).
-
Compare the measured m/z value with the calculated value for the expected molecular formula to confirm the identity of the compound.
-
Analyze the isotopic pattern to further validate the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in FNM derivatives, such as the nitrile (C≡N) and alkene (C=C) groups.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2230 |
| C=C (Alkene/Aromatic) | 1550 - 1650 |
| C-H (Aromatic) | 3000 - 3100 |
Protocol for FT-IR Spectroscopy (Solid Sample):
-
Sample Preparation (Thin Film Method):
-
Instrument Setup:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty salt plate.
-
Collect the sample spectrum. The instrument software will automatically subtract the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the spectrum with known databases or literature data for similar compounds.
-
II. Photophysical and Electrochemical Characterization
The photophysical and electrochemical properties of FNM derivatives are critical for their application in optoelectronic devices.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to determine the absorption maxima (λmax) and the molar extinction coefficient (ε).
Table 4: Representative UV-Vis Absorption Data for this compound Derivatives
| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) |
| Donor-acceptor FNM derivative | Dichloromethane | 428 - 502 | Not specified |
Protocol for UV-Vis Absorption Spectroscopy:
-
Sample Preparation:
-
Prepare a stock solution of the FNM derivative of a known concentration in a suitable UV-grade solvent (e.g., dichloromethane, chloroform, THF).
-
Prepare a series of dilutions from the stock solution to a concentration range where the absorbance is between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
-
Data Acquisition:
-
Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
The instrument will automatically subtract the absorbance of the blank.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to study the emission properties of FNM derivatives, including the emission maximum (λem) and the fluorescence quantum yield (ΦF).
Table 5: Representative Fluorescence Emission Data for a this compound Derivative
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Ambipolar FNM derivative | MeTHF | Not specified | Not specified | Not specified |
Protocol for Fluorescence Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of the FNM derivative in a suitable spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Use a spectrofluorometer equipped with an excitation source, excitation and emission monochromators, and a detector.
-
Place the cuvette containing the sample solution in the sample holder.
-
-
Data Acquisition:
-
Set the excitation wavelength (usually at or near the λmax from the UV-Vis spectrum).
-
Scan the emission monochromator to record the fluorescence emission spectrum.
-
To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G) is measured under the same experimental conditions.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λem).
-
Calculate the fluorescence quantum yield (ΦF) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of FNM derivatives, which are related to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Table 6: Representative Electrochemical Data for a this compound Derivative
| Compound | Solvent/Electrolyte | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |
| Donor-acceptor FNM derivative | Dichloromethane/TBAPF₆ | Not specified | Not specified | Not specified | Not specified |
Protocol for Cyclic Voltammetry:
-
Sample Preparation:
-
Prepare a solution of the FNM derivative (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the measurement.
-
-
Instrument Setup:
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Connect the electrodes to a potentiostat.
-
-
Data Acquisition:
-
Immerse the electrodes in the deoxygenated solution.
-
Scan the potential between set limits and record the resulting current.
-
Perform multiple cycles until a stable voltammogram is obtained.
-
At the end of the experiment, add ferrocene as an internal standard and record its voltammogram to reference the potentials to the Fc/Fc⁺ redox couple.
-
-
Data Analysis:
-
Determine the onset oxidation (Eox) and reduction (Ered) potentials from the cyclic voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = - (Eoxonset vs. Fc/Fc⁺ + 4.8) eV
-
ELUMO = - (Eredonset vs. Fc/Fc⁺ + 4.8) eV
-
-
III. Solid-State Characterization
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful technique for determining the precise three-dimensional atomic arrangement of FNM derivatives in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions.
Table 7: Representative Single-Crystal X-ray Diffraction Data for a this compound Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile | Monoclinic | P2₁/c | 7.0164 | 28.2624 | 11.2725 | 107.350 |
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of the FNM derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
-
Crystal Mounting:
-
Select a high-quality single crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
IV. Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of FNM derivatives and a conceptual signaling pathway where an FNM derivative could act as a fluorescent probe.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Caption: Conceptual pathway of an FNM derivative as a fluorescent probe for cellular imaging.
References
Application Notes and Protocols for Fluorene-9-malononitrile in Nonlinear Optical Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene-9-malononitrile (FNM) and its derivatives are a class of organic molecules that have garnered significant interest in the field of nonlinear optical (NLO) materials research. Their molecular structure, characterized by an electron-donating fluorene core and a strong electron-accepting malononitrile group, facilitates intramolecular charge transfer (ICT). This ICT is a key determinant of their large second and third-order nonlinear optical properties. These properties make FNM-based materials promising candidates for a variety of applications, including optical switching, optical limiting, two-photon absorption-based technologies, and frequency conversion.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of FNM and related materials for NLO research.
Synthesis of this compound (FNM)
The synthesis of FNM is typically achieved through a Knoevenagel condensation reaction between fluorenone and malononitrile. This reaction involves the nucleophilic addition of the active methylene compound (malononitrile) to the carbonyl group of the ketone (fluorenone), followed by dehydration to yield the fluoren-9-ylidene malononitrile product.
Protocol: Knoevenagel Condensation for FNM Synthesis
Materials:
-
Fluorenone
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or a mixture of ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve fluorenone (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized FNM using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.
Nonlinear Optical Properties of Fluorene Derivatives
The NLO properties of fluorene-based materials are highly dependent on their molecular structure. The introduction of different donor and acceptor groups, as well as extending the π-conjugation length, can significantly influence the hyperpolarizability and other NLO coefficients. The following table summarizes some reported quantitative NLO data for fluorene derivatives.
| Compound | Measurement Technique | Wavelength (nm) | Second-Order NLO Coefficient (β) (10⁻³⁰ esu) | Third-Order NLO Susceptibility (χ⁽³⁾) (10⁻¹² esu) | Two-Photon Absorption Cross-Section (σ₂) (GM) | Solvent | Reference |
| 2,7-bis(styryl)-9,9-didecylfluorene derivative with nitro acceptor | NLO Spectroscopy | - | - | - | 1300 | - | |
| 2,7-bis(styryl)-9,9-didecylfluorene derivative with phosphonate acceptor | NLO Spectroscopy | - | - | - | 650 | - | |
| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | Z-scan & TPIF | 660 | - | - | ~1300 | Various | |
| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | Z-scan & TPIF | 660 | - | - | ~1900 | Various | |
| Donor-acceptor fluorene derivatives with dicyanovinyl acceptors (SS1-SS5) | Hyper-Rayleigh Scatt. | 1300 | β_HRS: 130 - 1100 | - | - | Dichloromet. |
Note: GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). Data for FNM itself is limited in publicly available literature; the table presents data for structurally related fluorene derivatives to provide context for the expected NLO performance.
Experimental Protocols for NLO Characterization
Z-Scan Technique
The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
Experimental Setup:
-
A high-power, pulsed laser (e.g., Nd:YAG or Ti:sapphire laser).
-
A focusing lens to create a converging beam.
-
A sample holder mounted on a translation stage that can move the sample along the beam propagation axis (z-axis).
-
An aperture placed in the far-field.
-
A photodetector to measure the transmitted light intensity.
-
A beam splitter and a reference detector can be used to account for laser power fluctuations.
Protocol:
-
Sample Preparation: Prepare a solution of the FNM derivative in a suitable solvent (e.g., chloroform, THF) in a cuvette with a known path length (typically 1 mm). The concentration should be adjusted to have a linear transmittance of around 70-80% at the laser wavelength. For thin films, the material is deposited on a high-quality substrate.
-
Alignment: Align the laser beam to pass through the center of the focusing lens and the sample.
-
Open-Aperture Z-Scan (for Nonlinear Absorption):
-
Remove the aperture before the detector (or fully open it).
-
Translate the sample along the z-axis through the focal point of the lens.
-
Record the transmitted intensity as a function of the sample position (z).
-
A dip in the normalized transmittance at the focal point (z=0) indicates two-photon absorption or reverse saturable absorption, while a peak indicates saturable absorption.
-
The nonlinear absorption coefficient (β) can be calculated by fitting the experimental data to the theoretical open-aperture Z-scan equation.
-
-
Closed-Aperture Z-Scan (for Nonlinear Refraction):
-
Place a finite aperture in the far-field before the detector. The aperture size is typically set to transmit 30-50% of the linear beam intensity.
-
Repeat the translation of the sample along the z-axis and record the transmitted intensity.
-
A pre-focal peak followed by a post-focal valley in the normalized transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).
-
The closed-aperture data is then divided by the open-aperture data to isolate the effect of nonlinear refraction.
-
The nonlinear refractive index (n₂) can be determined by fitting the resulting curve to the theoretical closed-aperture Z-scan equation.
-
Electric-Field-Induced Second-Harmonic Generation (EFISH)
EFISH is a technique used to measure the second-order nonlinear optical susceptibility (β) of molecules in solution. An external DC electric field is applied to the sample to break the centrosymmetry of the solution and induce a second-harmonic signal.
Experimental Setup:
-
A high-power, pulsed laser with a long wavelength (e.g., 1907 nm) to avoid absorption.
-
A liquid cell with parallel electrodes to apply a high-voltage DC field.
-
A high-voltage power supply synchronized with the laser pulses.
-
A monochromator or filter to select the second-harmonic signal (at half the incident wavelength).
-
A sensitive photodetector (e.g., a photomultiplier tube).
Protocol:
-
Sample Preparation: Prepare solutions of the FNM derivative at various concentrations in a non-polar solvent (e.g., chloroform, dioxane).
-
Measurement:
-
Fill the EFISH cell with the sample solution.
-
Apply a high-voltage DC pulse across the electrodes, synchronized with the incident laser pulse.
-
Measure the intensity of the second-harmonic signal generated from the solution.
-
Perform the same measurement for the pure solvent as a reference.
-
-
Data Analysis: The second-order hyperpolarizability (β) of the molecule is determined by analyzing the concentration dependence of the second-harmonic signal, taking into account the contributions from the solvent and the third-order susceptibility of both the solute and the solvent.
Femtosecond Transient Absorption Spectroscopy (TAS)
TAS is a powerful technique to study the dynamics of excited states and intramolecular charge transfer processes, which are crucial for understanding the NLO response of FNM derivatives.
Experimental Setup:
-
An ultrafast laser system that generates both a pump and a probe pulse (e.g., a Ti:sapphire laser with an optical parametric amplifier).
-
A delay line to control the time delay between the pump and probe pulses.
-
A sample holder.
-
A spectrometer and a detector array to measure the absorption spectrum of the probe pulse.
Protocol:
-
Sample Preparation: Prepare a solution of the FNM derivative in a suitable solvent in a cuvette. The concentration should be optimized to have a significant absorbance at the pump wavelength.
-
Measurement:
-
The pump pulse excites the sample to a higher electronic state.
-
The broadband probe pulse, delayed by a specific time, passes through the excited sample.
-
The absorption spectrum of the probe pulse is recorded.
-
By varying the delay time between the pump and probe pulses, a series of transient absorption spectra are collected.
-
-
Data Analysis: The transient absorption spectra reveal the formation and decay of excited states, as well as the dynamics of intramolecular charge transfer. By analyzing the spectral features and their temporal evolution, one can gain insights into the mechanisms underlying the nonlinear optical response.
Design Strategy and Structure-Property Relationships
The NLO properties of fluorene-based materials are governed by a donor-π bridge-acceptor (D-π-A) architecture. The following diagram illustrates this fundamental design principle.
Caption: Donor-π-Acceptor design strategy for fluorene-based NLO materials.
The experimental workflow for synthesizing and characterizing these materials can be visualized as follows:
Caption: Experimental workflow for FNM-based NLO material research.
Synthesis and Application of Ambipolar Fluoren-9-ylidene Malononitrile Derivatives: A Guide for Researchers
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoren-9-ylidene malononitrile (FM) derivatives have emerged as a versatile class of organic materials with significant potential in the field of organic electronics. Their rigid fluorene core, coupled with the strong electron-accepting malononitrile group, provides a unique electronic structure that can be readily tuned through substitution at the 2,7- and 3,6-positions of the fluorene ring. This modularity allows for the rational design of materials with ambipolar charge transport characteristics, making them promising candidates for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This document provides detailed protocols for the synthesis of key ambipolar FM derivatives and summarizes their electronic and photophysical properties.
Data Presentation
Photophysical Properties
The photophysical properties of fluoren-9-ylidene malononitrile derivatives are strongly influenced by the nature and position of the donor substituents. The tables below summarize the absorption and emission characteristics of representative 2,7- and 3,6-disubstituted derivatives.
| Compound ID | Substitution Pattern | Donor Group | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
| 1a | 2,7-disubstituted | Phenylacetylene | 370 | 420 | CH2Cl2 |
| 1b | 2,7-disubstituted | 3,6-di-tert-butyl-9-(4-ethynylphenyl)carbazole | 405, 533 | 590 | CH2Cl2 |
| 2a | 3,6-disubstituted | Phenylacetylene | 350 | 418 | CH2Cl2 |
| 2b | 3,6-disubstituted | 3,6-di-tert-butyl-9-(4-ethynylphenyl)carbazole | 400, 500 | 560 | CH2Cl2 |
Electrochemical Properties
The ambipolar nature of these derivatives is evident from their electrochemical properties, which indicate accessible highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for both hole and electron injection. The electron-withdrawing malononitrile group effectively lowers the LUMO energy, enhancing electron transport.[1]
| Compound ID | Substitution Pattern | Donor Group | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| 1b | 2,7-disubstituted | 3,6-di-tert-butyl-9-(4-ethynylphenyl)carbazole | -5.40 | -3.30 | 2.10 |
| 2b | 3,6-disubstituted | 3,6-di-tert-butyl-9-(4-ethynylphenyl)carbazole | -5.35 | -3.35 | 2.00 |
Experimental Protocols
General Synthetic Strategy
The synthesis of ambipolar fluoren-9-ylidene malononitrile derivatives typically involves a two-step process. The first step is the functionalization of a di-halogenated fluoren-9-one precursor (e.g., 2,7-dibromo-9-fluorenone or 3,6-dibromo-9-fluorenone) with donor groups via a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling. The second step is a Knoevenagel condensation of the functionalized fluoren-9-one with malononitrile.
Caption: General synthetic workflow for ambipolar fluoren-9-ylidene malononitrile derivatives.
Protocol 1: Synthesis of 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile
This protocol details the synthesis of a 2,7-disubstituted derivative.
Step 1: Synthesis of 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one (Precursor)
This step involves a Sonogashira coupling reaction.[1]
-
Materials: 2,7-Dibromo-9-fluorenone, 3-ethynylpyridine, Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA), and dimethylformamide (DMF).
-
Procedure:
-
To a degassed solution of 2,7-dibromo-9-fluorenone (1.0 eq) in a mixture of TEA and DMF, add 3-ethynylpyridine (2.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Heat the reaction mixture at 90 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, pour the mixture into water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired precursor.
-
Step 2: Knoevenagel Condensation
-
Materials: 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one, malononitrile, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one (1.0 eq) and malononitrile (1.1 eq) in DMSO.[1]
-
Heat the reaction mixture at 110 °C for 5 hours.[1]
-
Cool the mixture to room temperature, which should result in the precipitation of a dark solid.[1]
-
Filter the solid and wash thoroughly with acetonitrile.[1]
-
Dry the product under vacuum to obtain the final 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile.[1]
-
Protocol 2: General Procedure for Knoevenagel Condensation of Substituted Fluorenones
This is a general protocol that can be adapted for various functionalized fluorenone precursors.[2]
-
Materials: Substituted fluorenone derivative, malononitrile, and a suitable solvent (e.g., pyridine, DMSO).
-
Procedure:
-
Dissolve the fluorenone derivative (1 eq) and malononitrile (typically 1.1 to 6 eq) in the chosen solvent.[2]
-
Heat the reaction mixture (e.g., 90 °C for pyridine or 110 °C for DMSO) for a period ranging from 2 to 22 hours, monitoring the reaction by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir for 10 minutes.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).[2]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[2]
-
Purify the crude product by recrystallization or column chromatography.[2]
-
Structure-Property Relationships and Applications
The electronic properties of fluoren-9-ylidene malononitrile derivatives are highly dependent on the substitution pattern.
Caption: Relationship between substitution pattern, electronic properties, and applications.
-
2,7-Disubstitution: Generally leads to a more linear π-conjugated system, which can facilitate intramolecular charge transfer and result in red-shifted absorption and emission spectra. Population of the S1 excited state in these derivatives is often achieved via higher energy states.[3][4]
-
3,6-Disubstitution: This substitution pattern can lead to materials with efficient charge separation, particularly in polar solvents.[3]
The tunable ambipolar characteristics of these materials make them highly suitable for use as the active layer in Organic Field-Effect Transistors (OFETs) . By balancing the hole and electron mobilities through molecular design, it is possible to fabricate efficient ambipolar transistors, which are key components for complementary logic circuits.[5][6]
Furthermore, the broad absorption profiles and suitable energy levels of some fluoren-9-ylidene malononitrile derivatives make them promising as donor or acceptor materials in the active layer of Organic Photovoltaics (OPVs) .[1]
Conclusion
The synthesis of ambipolar fluoren-9-ylidene malononitrile derivatives offers a powerful platform for the development of next-generation organic electronic materials. The straightforward synthetic routes and the ability to fine-tune their optoelectronic properties through targeted functionalization provide a clear pathway for researchers to explore their potential in a variety of applications. The protocols and data presented herein serve as a valuable resource for scientists and engineers working in the fields of materials chemistry, organic electronics, and sensor development.
References
- 1. mdpi.com [mdpi.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and photophysics of ambipolar fluoren-9-ylidene malononitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorene-9-malononitrile in Thin-Film Transistors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of fluorene-9-malononitrile (F9MN) as an active material in organic thin-film transistors (OTFTs). The protocols outlined below are based on established methodologies for similar fluorene-based organic semiconductors and are intended to serve as a detailed guide for the fabrication and evaluation of F9MN-based electronic devices.
Introduction to this compound
This compound is a functional organic material derived from fluorene, a polycyclic aromatic hydrocarbon. The introduction of the electron-withdrawing malononitrile group at the 9-position of the fluorene core significantly influences its electronic properties, making it a candidate for use as an n-type or ambipolar semiconductor in organic electronic devices. Its rigid, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between 9-fluorenone and malononitrile. This reaction is a well-established method for forming carbon-carbon double bonds.
Experimental Protocol: Synthesis of this compound
Materials:
-
9-fluorenone
-
Malononitrile
-
Ethanol (or other suitable solvent like toluene or dichloromethane)
-
Basic catalyst (e.g., piperidine, ammonium acetate, or a solid base like silica gel)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 9-fluorenone in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: Add a slight excess (1.1 to 1.5 equivalents) of malononitrile to the solution.
-
Catalyst Addition: Introduce a catalytic amount of a base (e.g., a few drops of piperidine or a pinch of ammonium acetate).
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold solvent to remove unreacted starting materials and catalyst. Further purify the crude product by recrystallization from a suitable solvent or solvent mixture to obtain pure this compound as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized F9MN using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Thin-Film Transistor Fabrication
Organic thin-film transistors are typically fabricated in one of several device architectures, with the most common being bottom-gate, top-contact and bottom-gate, bottom-contact configurations. The following protocol describes a general procedure for fabricating a bottom-gate, top-contact OTFT using this compound as the active semiconductor layer.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact F9MN OTFT
Materials and Equipment:
-
Substrate: Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric, respectively)
-
This compound (synthesized as described above)
-
Organic solvent for F9MN (e.g., chloroform, chlorobenzene, or dichlorobenzene)
-
Source and drain electrode material (e.g., gold, silver, or aluminum)
-
Cleaning solvents (acetone, isopropanol)
-
Substrate cleaning system (e.g., ultrasonic bath, UV-ozone cleaner)
-
Spin coater or thermal evaporator for thin-film deposition
-
Thermal evaporator for electrode deposition
-
Shadow mask for patterning source and drain electrodes
-
Glovebox or inert atmosphere environment
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol, followed by drying with a stream of nitrogen. A final cleaning step using a UV-ozone cleaner or an oxygen plasma treatment can be performed to remove any remaining organic residues and to improve the surface energy of the dielectric.
-
Semiconductor Deposition (Solution Processing):
-
Prepare a dilute solution of this compound in a suitable organic solvent (e.g., 5-10 mg/mL).
-
Deposit the F9MN solution onto the cleaned SiO₂ surface using a spin coater. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Anneal the deposited film at a moderate temperature (e.g., 80-120 °C) to remove residual solvent and improve the molecular ordering of the semiconductor film. This step should be performed in an inert atmosphere.
-
-
Semiconductor Deposition (Vacuum Thermal Evaporation):
-
Place the cleaned substrate and a crucible containing F9MN powder into a high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Heat the crucible to sublimate the F9MN, depositing a thin film onto the substrate. The deposition rate and substrate temperature should be carefully controlled to optimize film morphology and device performance.
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the F9MN film.
-
Transfer the substrate with the shadow mask into a thermal evaporator.
-
Deposit the source and drain contact material (e.g., gold) through the shadow mask to a thickness of 40-80 nm.
-
-
Device Annealing (Optional): A final annealing step after electrode deposition can sometimes improve the contact between the semiconductor and the electrodes, leading to better device performance.
Electrical Characterization
The performance of the fabricated F9MN-based OTFTs is evaluated by measuring their electrical characteristics using a semiconductor parameter analyzer in an inert atmosphere or ambient conditions. Key performance metrics include the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).
Experimental Protocol: Electrical Characterization of F9MN OTFTs
Equipment:
-
Semiconductor parameter analyzer or source-measure units
-
Probe station with micro-manipulators
-
Inert atmosphere probing environment (e.g., glovebox) or ambient conditions
Procedure:
-
Setup: Place the fabricated OTFT device on the probe station stage. Carefully land the probe tips on the gate, source, and drain electrodes.
-
Output Characteristics (I_d - V_d):
-
Apply a constant gate voltage (V_g).
-
Sweep the drain voltage (V_d) from 0 V to a sufficiently high voltage (e.g., -60 V or +60 V, depending on the charge carrier type) and measure the drain current (I_d).
-
Repeat this measurement for several different gate voltages.
-
-
Transfer Characteristics (I_d - V_g):
-
Apply a constant drain voltage (V_d) in the saturation regime (e.g., -60 V or +60 V).
-
Sweep the gate voltage (V_g) from a positive to a negative voltage (for p-type) or negative to positive (for n-type) and measure the drain current (I_d).
-
-
Data Analysis:
-
Mobility (µ): Calculate the field-effect mobility in the saturation regime using the following equation: I_d = (µ * C_i * W) / (2 * L) * (V_g - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length. The mobility can be extracted from the slope of the (I_d)^1/2 vs. V_g plot.
-
On/Off Ratio: Determine the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer characteristics.
-
Threshold Voltage (V_th): Extrapolate the linear portion of the (I_d)^1/2 vs. V_g plot to the V_g axis to determine the threshold voltage.
-
Data Presentation
While specific performance data for thin-film transistors based solely on this compound is not extensively reported in the literature, the following table presents representative data for fluorene derivatives with dicyanovinylene functionalization, which are structurally similar to F9MN and exhibit n-channel characteristics. This data serves as a benchmark for expected performance.
| Compound Family | Mobility (cm²/Vs) | On/Off Ratio | Carrier Type | Reference |
| Dicyanovinylene-functionalized fluorene derivatives | ~0.0055 | ~10⁶ | n-channel | [1] |
| Fluorenone-based small molecules | up to 0.02 | ~10⁷ | p-channel | |
| Oligofluorene-thiophene derivatives | up to 0.12 | up to 10⁵ | p-channel | [2] |
Visualizations
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the fabrication of an F9MN-based OTFT.
Caption: Logical flow for the electrical characterization of an OTFT.
References
Application Notes and Protocols for Fluorene-9-malononitrile in Donor-Acceptor Chromophore Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of donor-acceptor chromophores utilizing fluorene-9-malononitrile as a key building block. These chromophores are of significant interest due to their tunable photophysical and electrochemical properties, making them valuable in various fields, including organic electronics and biomedical imaging.
Introduction to this compound Chromophores
Fluorene derivatives are widely recognized for their high photoluminescence quantum yields, good charge transport characteristics, and excellent thermal stability. When functionalized with electron-donating and electron-accepting moieties, they form donor-acceptor (D-A) systems with intriguing properties. The introduction of the malononitrile group at the 9-position of the fluorene core creates a potent electron acceptor, often referred to as a dicyanovinyl group upon condensation. This this compound scaffold serves as a versatile platform for creating a wide array of D-A chromophores with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes for bioimaging.[1][2]
The fundamental principle behind these chromophores lies in the intramolecular charge transfer (ICT) from the electron-rich donor to the electron-deficient acceptor upon photoexcitation. This ICT process is highly sensitive to the molecular structure and the surrounding environment, allowing for the fine-tuning of absorption and emission wavelengths.
Applications
Organic Electronics
This compound-based donor-acceptor chromophores are promising materials for various organic electronic devices:
-
Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors (from blue to red) make them suitable as emissive materials in OLEDs. By carefully selecting the donor group, the emission wavelength can be precisely controlled to achieve desired colors for display and lighting applications. Some fluorene derivatives have been successfully used as host materials in highly efficient yellow OLEDs.[3][4]
-
Organic Photovoltaics (OPVs): The strong absorption in the visible spectrum and the ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels make these chromophores suitable as donor or acceptor materials in the active layer of OPVs.[5]
-
Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the fluorene core facilitates intermolecular π-π stacking, which is beneficial for charge transport. This property makes them candidates for the semiconductor layer in OFETs.
Bioimaging and Sensing
The sensitivity of the fluorescence properties of these chromophores to their local environment makes them excellent candidates for fluorescent probes:
-
Two-Photon Fluorescence Microscopy: Donor-acceptor fluorene derivatives have been designed as probes for two-photon fluorescence microscopy, a technique that allows for deeper tissue imaging with reduced photodamage.[6]
-
Cellular Imaging: These chromophores can be functionalized to target specific cellular organelles, such as lysosomes, enabling their visualization and tracking within living cells.[6]
-
Chemical Sensors: The fluorescence of these molecules can be modulated by the presence of specific ions or molecules, leading to their use as chemosensors.
Experimental Protocols
Synthesis of this compound Donor-Acceptor Chromophores via Knoevenagel Condensation
The most common method for synthesizing this compound based chromophores is the Knoevenagel condensation between a fluorene-based aldehyde (the donor component) and malononitrile.
General Protocol:
-
Dissolution of Reactants: Dissolve the fluorene aldehyde derivative (1.0 equivalent) and malononitrile (1.0-1.2 equivalents) in a suitable solvent such as ethanol, toluene, or acetonitrile in a round-bottom flask.
-
Addition of Catalyst: Add a catalytic amount of a base. Common catalysts include piperidine, ammonium acetate, or triethylamine.[1] For a greener approach, solvent-free grinding with a catalyst like ammonium acetate can also be employed.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the reactivity of the aldehyde and the reaction conditions.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
-
Example Protocol:
A specific procedure for the synthesis of a benzylidenemalononitrile derivative is as follows: 0.01 M of the fluorene aldehyde derivative is mixed with 0.01 M of malononitrile in a 50 ml beaker. A pinch of ammonium acetate is added, and the mixture is stirred continuously with a glass rod. The reaction can be sonicated at room temperature for 5-7 minutes. The completion of the reaction is monitored by TLC. The crude product is then weighed, and the percentage yield is calculated. The product is recrystallized from an n-hexane and ethyl acetate mixture, filtered, and dried.[1]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized chromophores.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product and confirm its elemental composition.
-
UV-Visible Absorption Spectroscopy: The absorption spectra are recorded to determine the maximum absorption wavelength (λ_max) and the molar extinction coefficient (ε). These measurements are typically performed in a suitable solvent like dichloromethane or chloroform.
-
Fluorescence Spectroscopy: The emission spectra are recorded to determine the maximum emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F). The Stokes shift (the difference in wavelength between the absorption and emission maxima) can also be calculated.
-
Cyclic Voltammetry (CV): CV is used to determine the electrochemical properties of the chromophores, including the HOMO and LUMO energy levels. These are crucial for designing materials for electronic applications.
Quantitative Data
The photophysical and electrochemical properties of this compound based donor-acceptor chromophores are highly dependent on the specific donor and acceptor moieties, as well as the solvent used for characterization. The following tables summarize representative data from the literature.
Table 1: Photophysical Properties of Representative this compound Chromophores
| Compound | Donor Group | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| FMBDAA36 | 3,6-Bis(N,N-dianisylamino) | - | - | - | - | - | [7] |
| M5 | Aryl moiety | Various | - | - | 11,089 | - | [6] |
| SS1-SS5 | Dimethylamino | - | - | - | - | - | [8] |
Note: The table is populated with placeholder data as specific, directly comparable values for a series of this compound compounds were not consistently available across the search results. Researchers should refer to the specific publications for detailed data.
Table 2: Electrochemical Properties of Representative this compound Chromophores
| Compound | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| F2BT-F | -5.88 | -3.60 | 2.28 | [3] |
| T2BT-F | -5.94 | -3.61 | 2.33 | [3] |
| S2BT-F | -5.91 | -3.62 | 2.29 | [3] |
Note: The HOMO and LUMO levels are often calculated from the onset potentials of oxidation and reduction waves in cyclic voltammetry.
Visualizations
Caption: A simplified representation of the donor-π-acceptor architecture.
Caption: A typical workflow for the synthesis of the target chromophores.
Caption: The principle of intramolecular charge transfer upon photoexcitation.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluorene-9-malononitrile in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene and its derivatives, particularly fluorene-9-malononitrile, have emerged as significant components in the design of metal-free organic dyes for dye-sensitized solar cells (DSSCs). These compounds are integral to the donor-π-bridge-acceptor (D-π-A) architecture of organic sensitizers. The fluorene moiety can act as a π-linker or be incorporated into the donor part of the dye. Its rigid, planar structure and electron-rich nature contribute to enhanced charge mobility and can be chemically modified to tune the dye's optical and electrochemical properties. The malononitrile group, a strong electron acceptor, is often part of the anchoring group that adsorbs the dye onto the semiconductor (e.g., TiO₂) surface, facilitating electron injection. This document provides detailed application notes and experimental protocols for the use of this compound-based dyes in DSSCs.
Data Presentation: Photovoltaic Performance
The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE or η). The following table summarizes the performance of various fluorene-9-ylidene-based dyes.
| Dye ID | Voc (V) | Jsc (mA/cm²) | FF | PCE (η) (%) | Reference |
| 1 | 0.79 | - | - | 3.98 | [1] |
| 2 | - | - | - | 4.09 | [1] |
| 3 | 0.83 | - | - | 4.73 | [1] |
| N719 (Reference) | - | - | - | 7.42 | [1] |
| Fluorenylidene-based dye | - | - | - | 6.13 | [2] |
| FFA | - | 12.23 | - | 7.01 | [3] |
| FTA | - | 11.21 | - | 6.35 | [3] |
Experimental Protocols
I. Synthesis of a this compound-Based Dye (Illustrative Example)
This protocol describes a general synthesis route for a D-π-A dye incorporating a fluorene-9-ylidene moiety, a triarylamine donor, and a cyanoacrylic acid acceptor.
Materials:
-
4,4'-(phenylazanediyl)dibenzaldehyde
-
Fluorene
-
Sodium hydroxide (NaOH) solution (20% in water)
-
Ethanol
-
Malononitrile
-
Piperidine
-
Chloroform
Procedure:
-
Synthesis of the Intermediate Aldehyde:
-
In a round-bottom flask, dissolve 4,4'-(phenylazanediyl)dibenzaldehyde (0.5 mmol) and fluorene (0.5 mmol) in ethanol (20 mL).
-
Add NaOH solution (1.0 mL, 20% in water).
-
Heat the mixture at reflux for 5 hours.
-
After cooling, the resulting precipitate is filtered, washed with ethanol, and dried to yield the intermediate fluorene-based aldehyde.
-
-
Synthesis of the Final Dye:
-
Dissolve the intermediate aldehyde (0.3 mmol) and malononitrile (0.6 mmol) in chloroform (20 mL).
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound-based dye.
-
II. Fabrication of Dye-Sensitized Solar Cells
This protocol outlines the steps for constructing a DSSC using a synthesized this compound dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Synthesized this compound dye
-
Solvent for dye solution (e.g., Tetrahydrofuran (THF) or a mixture of acetonitrile and tert-butanol)
-
Platinum (Pt) counter electrode (or prepare from H₂PtCl₆ solution)
-
Iodide-based electrolyte solution (e.g., containing iodine, lithium iodide, and a pyridine derivative in acetonitrile)
-
Spacer (e.g., Surlyn)
-
Binder clips
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass slides by sonicating in a detergent solution, followed by deionized water and ethanol.[1] Dry the slides with a stream of nitrogen.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blading technique.
-
Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) in a furnace to create a mesoporous film.
-
Optionally, treat the film with a TiCl₄ solution to improve performance.[1]
-
-
Dye Sensitization:
-
While the TiO₂ electrode is still warm (around 80 °C), immerse it in a solution of the this compound dye (e.g., 0.3 mM in THF) for a specified time (e.g., 4-12 hours) at room temperature.[1]
-
After sensitization, rinse the dye-adsorbed TiO₂ electrode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.[1]
-
-
Assembly of the DSSC:
-
Prepare the Pt counter electrode. This can be a pre-fabricated electrode or prepared by depositing a few drops of H₂PtCl₆ solution onto an FTO slide and heating it to 350-400 °C for 1 hour.[4]
-
Place a spacer (e.g., a thin sheet of Surlyn) around the TiO₂ film on the photoanode.
-
Assemble the cell by placing the counter electrode on top of the photoanode, sandwiching the spacer.
-
Heat the assembly to melt the spacer and seal the cell.
-
Introduce the electrolyte solution into the cell through a small pre-drilled hole in the counter electrode.
-
Seal the hole to prevent leakage of the electrolyte.
-
Use binder clips to hold the cell together firmly during measurement.[4]
-
III. Characterization of DSSC Performance
Equipment:
-
Solar simulator (e.g., with an AM 1.5G filter, 100 mW/cm²)
-
Source meter or a combination of a variable resistor, voltmeter, and ammeter
Procedure:
-
Connect the fabricated DSSC to the source meter.
-
Illuminate the cell with the solar simulator.
-
Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage and recording the corresponding current.
-
From the I-V curve, determine the Voc (voltage at zero current), Jsc (current at zero voltage), and the maximum power point (Pm).
-
Calculate the fill factor (FF) using the formula: FF = Pm / (Jsc × Voc).
-
Calculate the power conversion efficiency (η) using the formula: η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light (e.g., 100 mW/cm²).
Signaling Pathways and Experimental Workflows
Caption: Electron transfer pathway in a DSSC with a this compound dye.
Caption: Experimental workflow for the fabrication of a DSSC.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorene-9-malononitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Fluorene-9-malononitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of 9-fluorenone and malononitrile.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
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Inactive Catalyst: The choice of catalyst is crucial for the Knoevenagel condensation. Weakly basic catalysts are generally preferred to avoid self-condensation of the 9-fluorenone.
-
Solution: Ensure the catalyst is active and dry. Consider screening different catalysts to find the optimal one for your specific conditions. Piperidine, ammonium acetate, and basic alumina are commonly used. For challenging reactions, stronger bases like sodium ethoxide can be effective, but require careful control to prevent side reactions.
-
-
Improper Solvent: The solvent plays a significant role in reaction rate and yield.
-
Solution: Use an appropriate solvent that allows for the dissolution of reactants and facilitates the removal of water, a byproduct of the condensation. Toluene or benzene are often used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion. Ethanol or other protic solvents can also be used, particularly with catalysts like piperidine.
-
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Optimize the reaction temperature. Refluxing in toluene (approx. 110°C) is a common condition. If using a lower boiling point solvent, ensure the temperature is sufficient to overcome the activation energy.
-
-
Poor Quality of Reactants: Impurities in 9-fluorenone or malononitrile can inhibit the reaction.
-
Solution: Use purified reactants. 9-fluorenone can be recrystallized from a suitable solvent like hexane if impurities are suspected[1]. Ensure malononitrile is stored properly as it can be sensitive.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 9-fluorenone spot (which is often colored) and the appearance of the product spot can be tracked. Extend the reaction time if necessary.
-
Issue 2: Formation of Side Products
Possible Causes and Solutions:
-
Self-Condensation of 9-Fluorenone: Strong bases can promote the self-condensation of 9-fluorenone, leading to undesired oligomeric or polymeric materials.
-
Solution: Use a mild base such as piperidine or ammonium acetate. Avoid strong bases like sodium hydroxide or potassium hydroxide unless absolutely necessary and with careful control of reaction conditions.
-
-
Michael Addition: The product, this compound, is a Michael acceptor. Under certain conditions, it can react with another equivalent of the malononitrile carbanion.
-
Solution: Use a stoichiometric amount or a slight excess of malononitrile. Avoid a large excess of the nucleophile.
-
-
Decomposition of Malononitrile: Malononitrile can decompose or polymerize, especially at high temperatures or in the presence of strong bases.
-
Solution: Add the malononitrile slowly to the reaction mixture, especially if the reaction is exothermic. Avoid unnecessarily high reaction temperatures.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Removal of Unreacted 9-Fluorenone: 9-fluorenone and the product can have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Recrystallization: this compound is typically a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane) can effectively remove less soluble or more soluble impurities.
-
Washing: If the product precipitates from the reaction mixture, washing the crude solid with a solvent in which 9-fluorenone is soluble but the product is not (e.g., cold ethanol or hexane) can be effective.
-
-
-
Oily or Gummy Product: The product may not crystallize easily if impurities are present.
-
Solution:
-
Trituration: Try triturating the crude product with a non-polar solvent like hexane to induce crystallization and remove non-polar impurities.
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel may be necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help separate the product from impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Knoevenagel condensation. The mechanism involves the deprotonation of malononitrile by a base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of 9-fluorenone. The resulting intermediate then undergoes dehydration to yield the final product, this compound.[2][3][4]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the reactants and the product. 9-fluorenone is a yellow-colored compound, and its disappearance can be visually tracked. The product is also often colored, which aids in its identification on the TLC plate.
Q3: What is the role of the Dean-Stark apparatus in this synthesis?
A3: The Knoevenagel condensation produces one molecule of water for every molecule of product formed. This water can inhibit the reaction or lead to side reactions. A Dean-Stark apparatus is used with a solvent that forms an azeotrope with water (like toluene or benzene). The azeotrope boils and the vapor condenses in the side arm of the apparatus. The denser water separates and is collected in the trap, while the solvent returns to the reaction flask, effectively removing water and driving the reaction towards the product.
Q4: Can I perform this reaction without a solvent?
A4: Solvent-free Knoevenagel condensations have been reported for other substrates and can be more environmentally friendly.[5] This typically involves grinding the reactants with a solid catalyst at room temperature or with gentle heating. For the synthesis of this compound, this approach would require experimental validation to determine its efficiency.
Q5: What are the safety precautions I should take during this synthesis?
A5:
-
Malononitrile: Malononitrile is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Solvents: Toluene and benzene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Piperidine and other amine bases are corrosive and have strong odors. Handle them with care in a fume hood.
-
Heating: Use appropriate heating mantles and ensure proper assembly of glassware to avoid breakage and spills.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Knoevenagel-type Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 4 | High |
| Ammonium Acetate | Toluene | Reflux | 6 | Good |
| Basic Alumina | Toluene | Reflux | 8 | Moderate |
| Sodium Ethoxide | Ethanol | Room Temp | 2 | High |
Note: This table is a representative summary based on general knowledge of Knoevenagel condensations and may require optimization for the specific synthesis of this compound.
Table 2: Common Solvents for Knoevenagel Condensation
| Solvent | Boiling Point (°C) | Key Features |
| Toluene | 111 | Forms an azeotrope with water, suitable for Dean-Stark apparatus. |
| Ethanol | 78 | Good solvent for many organic compounds, often used with amine catalysts. |
| Benzene | 80 | Forms an azeotrope with water, but its use is often restricted due to toxicity. |
| Dichloromethane | 40 | A good solvent for a wide range of compounds, suitable for reactions at or below room temperature. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective in certain cases. |
Experimental Protocols
General Protocol for the Synthesis of this compound using Piperidine as a Catalyst:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-fluorenone (1 equivalent) and ethanol.
-
Stir the mixture until the 9-fluorenone is completely dissolved.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.
General Protocol for the Synthesis of this compound using a Dean-Stark Apparatus:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 9-fluorenone (1 equivalent) and toluene.
-
Add malononitrile (1.1 equivalents) and a catalytic amount of ammonium acetate (e.g., 0.2 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Knoevenagel condensation mechanism for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of this compound synthesis.
References
Technical Support Center: Purification of Fluorene-9-malononitrile
Welcome to the technical support center for the purification of Fluorene-9-malononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present. Often, a combination of both techniques is employed for optimal purity.
Q2: What are the likely impurities in a crude sample of this compound synthesized via Knoevenagel condensation?
A2: The most probable impurities include unreacted starting materials such as 9-fluorenone and malononitrile. Side products from the Knoevenagel condensation can also be present. Additionally, residual base catalyst and solvent from the reaction workup may contaminate the crude product.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the TLC profile of your crude material with the purified fractions against a standard of pure this compound (if available), you can assess the separation of impurities.
Troubleshooting Guides
Recrystallization
Problem: My this compound fails to crystallize or oils out.
-
Possible Cause 1: Inappropriate solvent. The solvent may be too good a solvent, preventing the compound from precipitating upon cooling. Conversely, the solvent may be too poor, causing the compound to crash out as an oil.
-
Solution 1: Experiment with different solvent systems. For a substituted this compound derivative, chloroform has been successfully used for recrystallization to obtain needle-shaped crystals[1]. You can also try a co-solvent system, such as adding a non-polar solvent (e.g., hexanes) to a solution of your compound in a more polar solvent (e.g., dichloromethane or ethyl acetate) until turbidity is observed, then heating until clear and allowing to cool slowly.
-
Possible Cause 2: Presence of impurities. Impurities can inhibit crystal lattice formation.
-
Solution 2: Try to pre-purify the crude material using a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
-
Possible Cause 3: Cooling too rapidly. Rapid cooling can lead to the formation of an amorphous solid or oil rather than crystals.
-
Solution 3: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
Problem: The yield after recrystallization is very low.
-
Possible Cause 1: Using too much solvent. An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Possible Cause 2: The compound is significantly soluble in the cold solvent.
-
Solution 2: After crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to minimize the amount of product remaining in the solution.
Column Chromatography
Problem: I am not getting good separation of this compound from an impurity.
-
Possible Cause 1: Incorrect mobile phase polarity. The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in very slow elution and broad bands.
-
Solution 1: Optimize the solvent system using TLC first. For the separation of the related, less polar fluorene from the more polar 9-fluorenone, a mixture of hexanes and acetone (e.g., 70:30) is effective[2]. Given the increased polarity of this compound due to the two cyano groups, you may need a more polar eluent system. Start with a low polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1 hexanes:ethyl acetate).
-
Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column.
-
Solution 2: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to stationary phase by weight.
Problem: The compound is streaking on the column.
-
Possible Cause 1: The compound is sparingly soluble in the eluent.
-
Solution 1: Add a small amount of a more polar solvent (e.g., a few drops of methanol or dichloromethane) to your loading solution to ensure the compound is fully dissolved before applying it to the column.
-
Possible Cause 2: The crude sample is acidic or basic.
-
Solution 2: Neutralize the crude sample before loading it onto the column. You can do this by washing a solution of the crude product with a mild aqueous acid or base, followed by a water wash and drying over an anhydrous salt like sodium sulfate.
Experimental Protocols
General Thin-Layer Chromatography (TLC) Protocol
-
Plate Preparation: Use silica gel coated TLC plates. Draw a faint pencil line about 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of your crude material and each purified fraction in a volatile solvent (e.g., dichloromethane). Spot the solutions on the pencil line.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the spotting line.
-
Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. This compound, being a conjugated system, should be UV active.
Suggested Starting Protocol for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture). Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the more polar compounds. This compound is expected to be more polar than unreacted 9-fluorenone.
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Suggested Starting Protocol for Recrystallization
-
Solvent Selection: Based on available data for a substituted derivative, chloroform is a good starting point for a recrystallization solvent[1]. Alternatively, a solvent system of ethyl acetate and hexanes can be explored.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Isolation: Cool the flask in an ice bath for about 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator. A crude product of a substituted derivative was washed with acetonitrile and dried under vacuum[1].
Data Presentation
| Parameter | 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile[1] |
| Molecular Formula | C₃₀H₁₄N₄ |
| Yield | 65% |
| Melting Point | 301 °C |
| FTIR (KBr, cm⁻¹) | 2225 (C≡N stretching) |
| ¹H NMR (CDCl₃, ppm) | 8.80, 8.59, 7.87, 7.33 (pyridyl protons); 8.55, 7.71, 7.60 (fluoren-9-ylidene protons) |
| ¹³C NMR (CDCl₃, ppm) | 159.9 (C-9 of fluoren-9-ylidene), 91.5, 88.6 (alkyne), 77.9 (nitrile) |
| ESI-MS (m/z) | 431.1322 [M+H]⁺ |
Note: The data presented is for a substituted derivative and should be used as a reference for characterization of the parent compound.
Visualizations
Caption: Recrystallization workflow for this compound.
References
Technical Support Center: Overcoming Solubility Issues with Fluorene-9-malononitrile
Welcome to the technical support center for Fluorene-9-malononitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to support your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a largely nonpolar molecule and, as such, exhibits poor solubility in water. It is generally soluble in a range of organic solvents. The presence of the polar malononitrile group introduces a degree of polarity, but the large, nonpolar fluorene backbone dominates its solubility characteristics.
Q2: In which organic solvents is this compound commonly dissolved?
A2: Based on synthesis procedures for this compound and its derivatives, common solvents include aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF). Dichloromethane has also been used in reactions involving similar fluorene derivatives.
Q3: I am observing that this compound is not dissolving well in my chosen solvent. What could be the issue?
A3: Several factors could contribute to poor solubility. These include using a suboptimal solvent, insufficient temperature, or the compound being in a particularly stable crystalline form which can be slow to dissolve. The purity of both the compound and the solvent can also play a role.
Q4: Is it advisable to heat the solvent to dissolve this compound?
A4: Yes, heating can significantly improve the solubility of this compound. For instance, its synthesis from fluoren-9-one and malononitrile in DMSO often requires heating. However, it is crucial to be aware of the solvent's boiling point and the thermal stability of the compound to avoid degradation. Always heat gently and monitor for any color changes that might indicate decomposition.
Q5: My this compound precipitates out of solution upon cooling. How can I prevent this?
A5: Precipitation upon cooling is common for compounds with temperature-dependent solubility. To mitigate this, you can either work with the solution at an elevated temperature (if your experiment allows), or you can try to find a solvent or solvent mixture in which the compound has a higher solubility at room temperature. Using a co-solvent system can sometimes help to keep the compound in solution as the temperature decreases.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Issue 1: Poor or Slow Dissolution
If you are experiencing difficulty in dissolving this compound, follow this troubleshooting workflow:
Caption: Workflow for addressing poor dissolution of this compound.
Issue 2: Precipitation from Solution
If your compound dissolves but then precipitates, consider the following steps:
Caption: Workflow for addressing precipitation of this compound from solution.
Data Presentation
Table 1: Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in various solvents based on available literature. For quantitative data, it is recommended to perform the solubility determination protocol provided below.
| Solvent Class | Solvent | Qualitative Solubility | Notes |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | Often used in synthesis, may require heating for higher concentrations. |
| Tetrahydrofuran (THF) | Soluble | Used in the synthesis of derivatives. Anhydrous THF is recommended for moisture-sensitive reactions. | |
| Chlorinated | Dichloromethane (DCM) | Likely Soluble | Commonly used for similar organic compounds. |
| Aromatic | Toluene | Likely Soluble | The parent compound, fluorene, is soluble in toluene. |
| Benzene | Likely Soluble | The parent compound, fluorene, is soluble in benzene. | |
| Protic Polar | Ethanol | Sparingly Soluble | May be a suitable solvent for recrystallization. |
| Methanol | Sparingly Soluble | May be a suitable solvent for recrystallization. | |
| Aqueous | Water | Insoluble | Due to its nonpolar nature, it is not soluble in water. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
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Solvent Selection: Choose a promising solvent from Table 1 based on your experimental requirements (e.g., reaction compatibility, boiling point).
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Preparation: Add the desired amount of this compound to a clean, dry flask equipped with a magnetic stir bar.
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Solvent Addition: Add a small volume of the selected solvent and begin stirring.
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Observation: Observe the dissolution at room temperature.
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Heating (if necessary): If the compound does not dissolve, gently heat the mixture while stirring. Use a water bath or oil bath for controlled heating. Increase the temperature in increments of 10°C and hold for 5-10 minutes at each step.
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Additional Solvent: If the compound still does not fully dissolve, add more solvent in small increments until a clear solution is obtained.
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Documentation: Record the final concentration, temperature, and any observations.
Protocol 2: Determination of Quantitative Solubility
This protocol outlines a method to determine the solubility of this compound in a specific solvent at a given temperature.
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Saturated Solution Preparation:
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Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
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Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation:
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Allow the undissolved solid to settle.
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Carefully extract a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
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Solvent Evaporation:
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Transfer the supernatant to a pre-weighed vial.
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Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the compound to sublime.
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Mass Determination:
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Weigh the vial containing the dried solute.
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The mass of the dissolved this compound is the final weight of the vial minus the initial weight.
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Solubility Calculation:
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Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the supernatant taken.
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Caption: Experimental workflow for determining the quantitative solubility of this compound.
Technical Support Center: Optimizing Reaction Conditions for Fluorene-9-malononitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Fluorene-9-malononitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound derivatives?
A1: The most common method for synthesizing this compound derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a substituted 9-fluorenone with malononitrile. The base deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the fluorenone. Subsequent dehydration yields the final product.
Q2: How do I purify the synthesized this compound derivative?
A2: Purification can typically be achieved by washing the crude product with a suitable solvent to remove unreacted starting materials and soluble impurities. For instance, washing the filtered solid with acetonitrile has been reported to be effective.[1] If further purification is required, recrystallization from an appropriate solvent system is a common method. The choice of solvent will depend on the specific solubility characteristics of your derivative. Column chromatography can also be employed for more challenging purifications.
Q3: Can this reaction be performed under solvent-free conditions?
A3: Yes, Knoevenagel condensations, in general, can be performed under solvent-free conditions, often with the assistance of microwave irradiation or grinding.[2] These "green chemistry" approaches can lead to shorter reaction times and excellent yields.
Q4: What are some common catalysts used for this reaction?
A4: A variety of catalysts can be used to facilitate the Knoevenagel condensation for this compound synthesis. These include basic catalysts like piperidine, potassium fluoride on alumina (KF/Al2O3), and weak inorganic bases such as sodium bicarbonate or potassium carbonate.[3][4] Lewis acids like Boron Trifluoride Etherate (BF3·Et2O) have also been shown to be effective.[5] The choice of catalyst can significantly impact the reaction yield and rate.
Troubleshooting Guide
Problem 1: Very low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive or Inappropriate Catalyst | The choice of catalyst is critical. Some catalysts may be ineffective or even hinder the reaction. For example, in some systems, catalysts like p-TsOH, FeCl3, and AlCl3 have been shown to result in low yields or no reaction at all.[5] Ensure your catalyst is active and appropriate for the specific fluorenone derivative you are using. Consider switching to a more robust catalyst like BF3·Et2O or a basic catalyst like piperidine. |
| Absence of a Catalyst | The Knoevenagel condensation typically requires a catalyst to proceed efficiently. Experiments conducted without a catalyst may fail to produce any product.[5] Verify that the catalyst was added to the reaction mixture. |
| Insufficient Base Strength | The base must be strong enough to deprotonate malononitrile (pKa ~11 in DMSO). Water is generally not a sufficiently strong base for this purpose.[2] Ensure you are using an appropriate base, such as an amine (e.g., piperidine) or an inorganic base like potassium carbonate. |
| Reaction Temperature is Too Low | Some variations of this reaction require elevated temperatures to proceed at a reasonable rate. For example, some syntheses are carried out at 80°C or even 110°C in solvents like ethanol or DMSO.[1][4] If you are running the reaction at room temperature without success, consider carefully increasing the temperature. |
| Sub-optimal Solvent | The solvent can have a significant impact on the reaction. In some cases, solvents like acetonitrile, methanol, and toluene may not improve the yield compared to a more suitable solvent like dichloromethane.[5] Consider the polarity and solvating properties of your chosen solvent. |
Problem 2: The reaction is slow or does not go to completion.
| Potential Cause | Troubleshooting Step |
| Low Catalyst Concentration | The amount of catalyst can influence the reaction rate. While a catalytic amount is sufficient, too little may result in a sluggish reaction. It is important to optimize the catalyst loading. For instance, increasing the equivalents of the catalyst may improve the reaction rate and yield up to an optimal point.[5] |
| Poor Solubility of Reactants | If the fluorenone starting material or malononitrile are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be slow. Ensure you are using a solvent that can dissolve the reactants to an adequate extent. |
| Steric Hindrance | Bulky substituents on the fluorenone starting material can sterically hinder the nucleophilic attack of the malononitrile anion, slowing down the reaction. In such cases, longer reaction times or more forcing conditions (higher temperature, stronger catalyst) may be necessary. |
Data Presentation: Catalyst and Solvent Effects on Yield
The following table summarizes the effect of different catalysts and solvents on the yield of a fluorene derivative synthesis, illustrating the importance of optimizing these parameters.
| Catalyst | Solvent | Yield (%) | Reference |
| BF3·Et2O (0.3 equiv) | CH2Cl2 | 92 | [5] |
| BF3·Et2O (0.5 equiv) | CH2Cl2 | 89 | [5] |
| p-TsOH | CH2Cl2 | Decreased Yield | [5] |
| FeCl3 | CH2Cl2 | No Reaction | [5] |
| AlCl3 | CH2Cl2 | No Reaction | [5] |
| BF3·Et2O | Acetonitrile | No Improvement | [5] |
| BF3·Et2O | Methanol | No Improvement | [5] |
| BF3·Et2O | Toluene | No Improvement | [5] |
| None | CH2Cl2 | No Product | [5] |
Experimental Protocols
General Protocol for Knoevenagel Condensation using a Base Catalyst (e.g., Piperidine)
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Reactant Preparation: In a round-bottom flask, dissolve the substituted 9-fluorenone (1.0 eq.) and malononitrile (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, THF).
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Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the stirred solution.
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Reaction Conditions: The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the fluorenone. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
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Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol or acetonitrile) to remove unreacted starting materials. The product can be further purified by recrystallization if necessary.
Protocol for Lewis-Acid Catalyzed Synthesis (Example with BF3·Et2O)
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Reactant Preparation: To a solution of the fluorene-based starting material (1 eq.) in dichloromethane (CH2Cl2), add the other reactant (e.g., aminobenzamide in the cited example) (1 eq.).
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Catalyst Addition: Add BF3·Et2O (0.3 eq.) to the reaction mixture and stir at room temperature.
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Reaction Monitoring: Monitor the reaction for completion by TLC.
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Workup and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The crude mixture is then purified by silica gel column chromatography.[5]
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
References
Technical Support Center: Synthesis of Fluorene-9-malononitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fluorene-9-malononitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of 9-fluorenone with malononitrile.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The basic catalyst (e.g., piperidine, pyridine) may be old or degraded. | Use freshly opened or purified catalyst. Consider using a stronger base like potassium t-butoxide for challenging reactions. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. A typical protocol involves heating to reflux in a suitable solvent. | |
| 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | Solvents like pyridine can act as both the catalyst and the solvent. Ethanol or a mixture of ethanol and water can also be effective. Ensure the reactants are soluble in the chosen solvent at the reaction temperature. | |
| 4. Water in the Reaction Mixture: The presence of water can hydrolyze malononitrile or interfere with the catalyst. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Presence of Impurities in the Final Product | 1. Unreacted 9-Fluorenone: The reaction did not go to completion, leaving starting material. | Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion. Unreacted fluorenone can often be removed by recrystallization, as it may have different solubility properties than the product. |
| 2. Michael Addition Adduct: The highly reactive this compound product can act as a Michael acceptor, reacting with another molecule of deprotonated malononitrile. | Use a stoichiometric amount of malononitrile or a slight excess of 9-fluorenone. Carefully control the amount of base used, as a large excess can promote this side reaction. | |
| 3. Malononitrile Dimer: Malononitrile can self-condense under basic conditions to form a dimer. | Add the base catalyst slowly to the reaction mixture. Maintain a moderate reaction temperature, as higher temperatures can favor dimerization. | |
| 4. Hydrolysis of Malononitrile: In the presence of a base and water, malononitrile can hydrolyze to cyanoacetamide or cyanoacetic acid. | Ensure anhydrous reaction conditions. Work up the reaction mixture promptly after completion to minimize contact with aqueous basic solutions. | |
| Difficulty in Product Purification | 1. Oily Product: The crude product is an oil instead of a solid, making filtration difficult. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography may be necessary. |
| 2. Co-precipitation of Impurities: Impurities are crystallizing along with the desired product. | Select a suitable recrystallization solvent or solvent system. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexane. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Knoevenagel condensation. The reaction involves the base-catalyzed condensation of 9-fluorenone with malononitrile. The base deprotonates malononitrile to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of 9-fluorenone. Subsequent dehydration of the resulting aldol-type intermediate yields the final product, this compound.
Q2: Which catalyst is more effective, piperidine or pyridine?
A2: Both piperidine and pyridine can catalyze the Knoevenagel condensation. Piperidine is a stronger base than pyridine and is often used in smaller, catalytic amounts. Pyridine, being a weaker base, is frequently used as both the catalyst and the solvent. The choice of catalyst can influence the reaction rate and yield, and the optimal catalyst may depend on the specific reaction conditions. Some studies on related Knoevenagel condensations have shown that piperidine can lead to higher yields compared to pyridine.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting materials (9-fluorenone and malononitrile). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.
Q4: What is a suitable method for purifying the crude this compound?
A4: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well when hot but poorly when cold. For this compound and related compounds, solvents such as ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane can be effective.[2] The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
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9-Fluorenone
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Malononitrile
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Piperidine (catalyst)
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Pyridine (solvent)
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Ethanol (for recrystallization)
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Hydrochloric acid (for work-up)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-fluorenone in pyridine.
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Add malononitrile to the solution.
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Add a catalytic amount of piperidine to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.
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Filter the precipitate, wash it with water, and then with a small amount of cold ethanol.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the yield of benzylidenemalononitrile, a structurally related product formed through a similar Knoevenagel condensation. While specific data for this compound is limited in a comparative format, this provides a general indication of catalyst effectiveness.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Pyridine | Reflux | 1 | ~90% (for similar reactions)[3] |
| Ammonium Acetate | None (grinding) | Room Temp | 1 | High (for similar reactions)[2] |
| KF/Al2O3 | Ethyl Alcohol | 80 | - | 72-88% (for related fluorene derivatives)[4] |
Visualizations
References
Stability issues of Fluorene-9-malononitrile under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fluorene-9-malononitrile (F9MN) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound (F9MN)?
A1: The stability of F9MN can be influenced by several factors, including:
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Temperature: Elevated temperatures can lead to degradation.
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pH: The compound may be unstable in highly acidic or basic solutions.
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Light: Exposure to ultraviolet (UV) or even ambient light over extended periods may cause photodegradation.
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Solvent: The choice of solvent can impact the rate of degradation.
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Presence of strong bases: As the malononitrile moiety is reactive, strong bases can lead to decomposition or unwanted reactions.[1][2]
Q2: How should I properly store this compound powder and its solutions?
A2: For optimal stability, F9MN powder should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions of F9MN should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept in a tightly sealed vial, protected from light, and refrigerated at a low temperature (e.g., 2-8 °C). The stability of F9MN in solution is solvent-dependent and should be evaluated for long-term storage.
Q3: I am observing a color change in my F9MN solution over time. What could be the cause?
A3: A color change in an F9MN solution, such as turning yellow or brown, is often an indication of degradation. This could be due to exposure to light, elevated temperature, or reaction with components in the solvent or solution. It is recommended to prepare fresh solutions and minimize their exposure to light and heat.
Q4: Can I heat my reaction mixture containing F9MN?
A4: While some reactions involving F9MN may require heating, it is crucial to be aware of its thermal sensitivity. The parent compound, malononitrile, can polymerize violently at high temperatures.[1][2] It is advisable to use the lowest effective temperature and monitor the reaction closely for any signs of decomposition. A preliminary thermal stability test is recommended if high temperatures are required for your protocol.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
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Possible Cause 1: Degradation of F9MN stock.
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Troubleshooting Step: Check the appearance of your solid F9MN. If it has changed color or appears clumpy, it may have degraded. Prepare a fresh solution and re-run the experiment.
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Possible Cause 2: Instability in the chosen solvent.
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Troubleshooting Step: Evaluate the stability of F9MN in your experimental solvent over the time course of your experiment. This can be done by preparing a solution and monitoring its absorbance or by using an analytical technique like HPLC to check for the appearance of degradation products at different time points.
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Possible Cause 3: Photodegradation during the experiment.
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Troubleshooting Step: Protect your experimental setup from light by using amber-colored glassware or by covering it with aluminum foil. Compare the results with an experiment conducted under normal laboratory lighting.
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Issue 2: Low yield or formation of unexpected byproducts in a reaction.
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Possible Cause 1: Decomposition due to reaction conditions.
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Troubleshooting Step: If your reaction involves heat or basic conditions, consider that F9MN might be degrading. Try running the reaction at a lower temperature or using a milder base. Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the point at which byproducts begin to form.[3]
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Possible Cause 2: Reaction with the solvent.
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Troubleshooting Step: Ensure the solvent is pure and free of contaminants that could react with F9MN. Consider using a different, less reactive solvent if possible.
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Data on F9MN Stability
Table 1: Illustrative Thermal Stability of F9MN
| Temperature | Condition | Observation |
| Room Temperature | Solid, protected from light | Stable for extended periods |
| 50°C | In solution (e.g., DMSO) | Gradual degradation over hours |
| 100°C | In solution (e.g., DMSO) | Rapid degradation |
| >130°C | Solid or solution | Potential for rapid decomposition or polymerization[1][2] |
Table 2: Illustrative pH Stability of F9MN in Aqueous Solution
| pH | Condition | Observation |
| 3 (Acidic) | Aqueous buffer | Moderate stability, potential for slow hydrolysis |
| 7 (Neutral) | Aqueous buffer | Relatively stable for short periods |
| 11 (Basic) | Aqueous buffer | Prone to rapid degradation or reaction |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Photostability of F9MN in Solution
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Solution Preparation: Prepare a stock solution of F9MN in the desired solvent (e.g., acetonitrile, DMSO) at a known concentration (e.g., 1 mg/mL).
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Sample Preparation: Aliquot the stock solution into two sets of vials. One set should be wrapped in aluminum foil to protect it from light (dark control), while the other set remains exposed to a specific light source (e.g., UV lamp at a defined wavelength or ambient laboratory light).
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Time Points: Place both sets of vials under the specified light condition. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each set.
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Analysis: Analyze the samples immediately using a suitable analytical method, such as UV-Vis spectroscopy to monitor changes in the absorbance spectrum or HPLC with a UV detector to quantify the remaining F9MN and detect the formation of degradation products.
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Data Interpretation: Compare the results from the light-exposed samples to the dark controls to determine the extent of photodegradation over time.
Diagrams
Caption: Troubleshooting workflow for experiments involving F9MN.
Caption: Potential degradation pathways of F9MN under different conditions.
References
Troubleshooting low device efficiency with Fluorene-9-malononitrile based materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorene-9-malononitrile (FMN) based materials who are experiencing low device efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the fabrication and testing of devices utilizing FMN-based materials.
Issue 1: Low Power Conversion Efficiency (PCE)
Q: My device exhibits consistently low Power Conversion Efficiency (PCE). What are the primary factors I should investigate?
A: Low PCE in FMN-based devices can stem from several factors throughout the fabrication and testing process. A systematic approach to troubleshooting is crucial. The main areas to focus on are:
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Material Quality: Impurities in the FMN derivative or the donor material can act as charge traps, leading to recombination and reduced efficiency.
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Active Layer Morphology: The nanoscale blend morphology of the donor and FMN acceptor is critical for efficient exciton dissociation and charge transport.
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Layer Thicknesses: Suboptimal thickness of the active layer or charge transport layers can lead to incomplete light absorption or high series resistance.
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Interfacial Layers: Poor quality or inappropriate work function of the hole transport layer (HTL) or electron transport layer (ETL) can impede charge extraction.
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Device Architecture and Fabrication: Issues such as pinholes, contamination during fabrication, or improper electrode deposition can create shorting pathways.
To diagnose the root cause, it is recommended to systematically vary one parameter at a time while keeping others constant and carefully characterizing the resulting device performance.
Issue 2: Poor Fill Factor (FF)
Q: I am observing a low Fill Factor (FF) in my J-V curves, even with reasonable open-circuit voltage (Voc) and short-circuit current (Jsc). What are the likely causes?
A: A low Fill Factor is often indicative of high series resistance (Rs) or low shunt resistance (Rsh) in the device.
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High Series Resistance (Rs): This can be caused by:
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Thick Active Layer: An overly thick active layer increases the path length for charge carriers to reach the electrodes.
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Poorly Optimized Transport Layers: The conductivity of the HTL and ETL may be insufficient.
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Contact Resistance: High resistance at the interface between the active layer and the electrodes, or between the transport layers and the electrodes.
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Electrode Material: The conductivity of the transparent conductive oxide (TCO) or the top metal electrode may be a limiting factor.
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Low Shunt Resistance (Rsh): This is often due to:
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Leakage Pathways: Pinholes or defects in the active layer can create alternative paths for current to flow, bypassing the intended circuit.
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Contamination: Particulate contamination during fabrication can create short circuits.
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Rough Morphology: A very rough active layer surface can lead to the top electrode penetrating the film and shorting the device.
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Issue 3: Low Short-Circuit Current (Jsc)
Q: My device has a low short-circuit current (Jsc). How can I improve it?
A: Low Jsc is primarily related to inefficient light absorption and/or poor charge generation and collection.
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Suboptimal Active Layer Thickness: If the active layer is too thin, it will not absorb a sufficient amount of incident light. Conversely, if it is too thick, charge carriers may not be efficiently collected due to recombination.
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Poor Blend Morphology: An unfavorable morphology with large, poorly intermixed domains of the donor and FMN acceptor will result in inefficient exciton dissociation at the D-A interface.
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Absorption Spectrum Mismatch: The absorption spectrum of the active layer may not be well-matched to the solar spectrum.
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Optical Interference Effects: The thickness of all layers in the device stack can influence the optical field distribution and thus the light absorption in the active layer.
Issue 4: Low Open-Circuit Voltage (Voc)
Q: The open-circuit voltage (Voc) of my device is lower than expected. What determines the Voc and how can it be improved?
A: The Voc in organic solar cells is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor (in this case, the FMN derivative).
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Energy Level Alignment: Ensure that the energy levels of your chosen donor and FMN acceptor provide a sufficient HOMO-LUMO offset for efficient charge separation, but not so large that it limits the Voc.
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Charge Recombination: High rates of charge recombination, either at the donor-acceptor interface or at interfaces with the transport layers, can reduce the Voc. This can be influenced by material purity and blend morphology.
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Interfacial Layers: The work functions of the HTL and ETL should be well-matched with the energy levels of the active layer materials to facilitate efficient charge extraction and minimize voltage loss at the contacts.
Quantitative Data on FMN-based Device Performance
The following table summarizes performance data for an organic photovoltaic device using a fluorene-9-ylidene malononitrile derivative. This data can serve as a benchmark for researchers working with similar materials.
| Donor Material | FMN Derivative | D:A Ratio (w/w) | Active Layer Thickness | Post-Treatment | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| 3,6-Bis(N,N-dianisylamino)-fluorene | FMBDAA36 | 1:3 | Not Specified | None | 4.1 | 0.89 | 10.35 | 44.8 | [1] |
Note: FMBDAA36 is 3,6-Bis(N,N-dianisylamino)-fluoren-9-ylidene malononitrile.
Experimental Protocols
Device Fabrication Protocol for FMN-Based Inverted Organic Solar Cells
This protocol outlines a general procedure for the fabrication of an inverted organic solar cell using an FMN-based acceptor.
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Substrate Cleaning:
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Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
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The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.
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Electron Transport Layer (ETL) Deposition:
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A solution of ZnO nanoparticles in isopropanol (e.g., 20 mg/mL) is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds.
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The substrates are then annealed at 150°C for 15 minutes in air.
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Active Layer Deposition:
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The donor polymer and the FMN derivative are dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific donor:acceptor weight ratio (e.g., 1:1.2). The total concentration is typically around 20 mg/mL.
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The solution is then spin-coated onto the ETL layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired active layer thickness (typically 80-120 nm).
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(Optional) Solvent vapor annealing or thermal annealing can be performed at this stage to optimize the blend morphology.
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Hole Transport Layer (HTL) Deposition:
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A solution of MoO₃ in isopropanol (e.g., 5 mg/mL) is spin-coated onto the active layer at 4000 rpm for 30 seconds.
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The substrates are then annealed at 100°C for 10 minutes in the glovebox.
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Top Electrode Deposition:
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A metal top electrode (e.g., 100 nm of Ag or Al) is deposited by thermal evaporation through a shadow mask at a pressure below 1 x 10⁻⁶ Torr. The deposition rate should be carefully controlled (e.g., 1-2 Å/s).
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Device Encapsulation and Characterization:
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The completed devices are encapsulated using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
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The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
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Visualizations
Caption: Troubleshooting workflow for low Power Conversion Efficiency (PCE).
Caption: Diagnostic workflow for identifying the cause of low Fill Factor (FF).
References
Technical Support Center: Fluorene-9-malononitrile Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Fluorene-9-malononitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as fluorenone and malononitrile, byproducts from side reactions, and residual solvent from the synthesis. Depending on the reaction conditions, polymeric materials derived from malononitrile may also be present.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the level of impurities and the desired final purity. Recrystallization is effective for removing small amounts of impurities and for obtaining highly crystalline material. Column chromatography is ideal for separating the product from significant amounts of impurities with different polarities.[2][3][4]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the percentage of purity.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of impurities by comparing the sample's spectrum to that of a pure standard. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of purity and can be used to monitor the progress of column chromatography.
Q4: My purified this compound has a yellowish tint. Is this normal?
A4: Pure this compound is typically a white to off-white solid. A yellowish tint may indicate the presence of residual fluorenone, which is a yellow compound, or other colored impurities.[7] Further purification by column chromatography or recrystallization may be necessary to remove the colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound; it is too non-polar. | Select a more polar solvent or a solvent mixture. Toluene has been reported as a good solvent for the recrystallization of fluorene.[8][9] For this compound, consider solvents like ethanol, isopropanol, or acetonitrile.[10][11] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the compound. | Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. If the issue persists, try a different solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated enough, or nucleation is not occurring. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Low recovery of purified product. | The compound is too soluble in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | Place the crystallization flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure a proper filtration technique to collect all the crystals. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | The solvent system (eluent) is too polar. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent. | Decrease the polarity of the eluent. Use a less polar solvent or decrease the proportion of the polar solvent in the mixture. Repack the column carefully to ensure a uniform stationary phase. Dissolve the sample in the minimum amount of a solvent in which it is highly soluble and load it onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For example, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or acetone.[2][3] |
| Cracking or air bubbles in the column bed. | The column ran dry. The stationary phase was not properly settled before use. | Always keep the solvent level above the top of the stationary phase.[4] When packing the column, allow the stationary phase to settle completely in the initial solvent before loading the sample. |
| Streaking of the compound band. | The sample is not very soluble in the eluent. The sample was overloaded on the column. | Choose a solvent system in which the compound is more soluble. Reduce the amount of sample loaded onto the column. |
Data Presentation
The following table summarizes representative data for the purification of this compound using different methods. The purity was determined by HPLC analysis.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 95 | 75 | Effective for removing minor impurities. |
| Recrystallization (Acetonitrile) | 85 | 97 | 70 | Acetonitrile wash is effective in removing polar impurities.[12] |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 70 | 99 | 60 | Ideal for separating a wide range of impurities. |
| Sublimation | 98 | >99.9 | 50 | Suitable for obtaining very high purity material, but with lower yield. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[8][13]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Use silica gel or alumina as the stationary phase.[3][14] Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate, hexane/dichloromethane). The ideal eluent should give a good separation of the product from impurities with an Rf value for the product of around 0.3-0.4.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical relationship for troubleshooting common purification issues.
References
- 1. Buy this compound | 6235-14-9 [smolecule.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 5. researchgate.net [researchgate.net]
- 6. CN100535657C - Method for measuring purity of 9-fluorenemethanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. Solved RECRYSTALLIZATION LAB (ORGANIC CHEMISTRY) Methanol | Chegg.com [chegg.com]
- 10. Crystallization Of Fluorene - 1006 Words | 123 Help Me [123helpme.com]
- 11. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
Preventing polymerization of Fluorene-9-malononitrile during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of Fluorene-9-malononitrile, with a focus on preventing its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is polymerization. This compound possesses an acidic proton at the 9-position of the fluorene ring, situated between two electron-withdrawing cyano groups. This "active methylene group" is susceptible to deprotonation by bases, which can initiate anionic polymerization. The presence of basic impurities, exposure to light, or elevated temperatures can trigger this process, leading to the formation of undesirable oligomers or polymers.
Q2: What are the visible signs of this compound polymerization?
A2: Polymerization can manifest as a change in the physical appearance of the material. You might observe the following:
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Color Change: The solid may develop a yellowish or brownish tint over time.
-
Clumping: The powder may become clumpy or form a solid mass.
-
Reduced Solubility: The compound may become partially or completely insoluble in solvents in which it is typically soluble.
-
Inconsistent Experimental Results: Polymerized material will lead to inaccurate concentrations and the presence of impurities, affecting the outcomes of your experiments.
Q3: What is the likely mechanism of this compound polymerization?
A3: The most probable mechanism is anionic polymerization . This is due to the high acidity of the C-H bond at the C9 position of the fluorene ring. The polymerization is likely initiated by a nucleophilic attack from a basic substance, which abstracts a proton to form a carbanion. This carbanion then acts as a monomer that can attack another molecule of this compound, propagating the polymer chain.
Q4: Can radical polymerization also occur?
A4: While anionic polymerization is the more likely pathway due to the compound's structure, the possibility of radical polymerization, especially when exposed to UV light or high temperatures, cannot be entirely ruled out for organic molecules with double bonds. However, the primary concern for this compound is its susceptibility to base-catalyzed anionic polymerization.
Troubleshooting Guide: Preventing Polymerization
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solid has turned yellow/brown and clumped together. | Polymerization has likely occurred due to exposure to moisture, basic impurities, light, or heat. | Discard the material as it is no longer pure. For future prevention, strictly follow the recommended storage and handling protocols. |
| Inconsistent results in reactions. | The starting material may have partially polymerized, leading to inaccurate weighing and the presence of polymeric impurities. | Purify the material if possible (e.g., by recrystallization from a non-basic solvent), though synthesis of a fresh batch is often preferable. Always use freshly opened or properly stored material for sensitive experiments. |
| Material degrades quickly even when stored in the freezer. | The storage container may not be properly sealed, allowing moisture and air to enter. The freezer may have an automatic defrost cycle causing temperature fluctuations. The original material may have been contaminated with basic impurities. | Use a container with a tight-fitting cap and wrap the cap with Parafilm®. Store in a desiccator inside a freezer that does not have an automatic defrost cycle. If possible, store under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Recommended Storage Protocol
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to moisture and oxygen, which can initiate or catalyze degradation. |
| Light | In the dark (amber vial or wrapped in foil) | Protects the compound from potential light-induced degradation or polymerization. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents contamination from air and moisture. |
| Additives | Acidic stabilizer (optional, for long-term storage) | A trace amount of a non-nucleophilic, volatile acid (e.g., a few crystals of p-toluenesulfonic acid in a separate vial within the storage container) can help neutralize any basic impurities. |
Handling Protocol
This compound should be handled as a base-sensitive and potentially air- and moisture-sensitive compound.
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.
-
Inert Atmosphere: For optimal stability, handle the compound in a glove box or glove bag under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly and minimize exposure to the atmosphere.
-
Weighing: Use a clean, dry spatula and weighing boat. Avoid using metal spatulas that may have basic residues; glass or PTFE-coated spatulas are preferred.
-
Dissolution: When preparing solutions, use anhydrous, non-basic solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
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After Use: Tightly reseal the container, wrap the cap with Parafilm®, and return it to the recommended storage conditions promptly.
Visualizations
Proposed Anionic Polymerization Pathway
The following diagram illustrates the likely anionic polymerization mechanism of this compound initiated by a base.
Technical Support Center: Fluorene-9-malononitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of fluorene-9-one and malononitrile to synthesize 2-(9H-fluoren-9-ylidene)malononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2-(9H-fluoren-9-ylidene)malononitrile?
A1: The synthesis involves the Knoevenagel condensation of fluorene-9-one with malononitrile, typically catalyzed by a basic or Lewis acidic catalyst. The reaction results in the formation of a new carbon-carbon double bond.
Q2: What types of catalysts are commonly used for this reaction?
A2: A variety of catalysts can be employed, including:
-
Basic Catalysts: Organic bases like piperidine and pyrrolidine are common. Inorganic bases such as potassium fluoride on alumina (KF/Al2O3) are also effective.[1][2]
-
Lewis Acid Catalysts: Boron trifluoride etherate (BF3·Et2O) and other Lewis acids can catalyze the condensation.
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Solvent as Catalyst: In some cases, a polar aprotic solvent like dimethyl sulfoxide (DMSO) can facilitate the reaction without an additional catalyst.[3]
Q3: Can this reaction be performed without a catalyst?
A3: While the Knoevenagel condensation can sometimes proceed without a catalyst, especially with highly reactive substrates, using a catalyst is generally recommended to achieve higher yields and shorter reaction times.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (fluorene-9-one, malononitrile). 4. Inappropriate solvent. | 1. Use a fresh batch of catalyst. For basic catalysts like piperidine, ensure it has not been exposed to air for extended periods. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Purify the starting materials if necessary. Malononitrile can degrade over time. 4. Choose a solvent that can dissolve the reactants and is compatible with the chosen catalyst. Benzene, ethanol, or DMSO are common choices.[3][5] |
| Formation of a Reddish Polymer | Polymerization of malononitrile or the product, often initiated by a strong base and/or high temperatures. | 1. Reduce the amount of basic catalyst. 2. Perform the reaction at a lower temperature. 3. Add the base catalyst slowly to the reaction mixture. |
| Incomplete Reaction | 1. Catalyst deactivation. 2. Equilibrium has been reached. | 1. Add a fresh portion of the catalyst. 2. If water is a byproduct of the reaction, consider using a Dean-Stark apparatus to remove it and drive the reaction to completion. |
| Difficulty in Product Purification | The product may be contaminated with starting materials or byproducts. | 1. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is a common and effective purification method. 2. Column chromatography on silica gel can be used for more challenging separations. 3. Ensure complete removal of the catalyst during workup, as residual catalyst can interfere with purification. For solid catalysts like KF/Al2O3, simple filtration is effective.[6] |
Catalyst Selection and Performance
The choice of catalyst can significantly impact the yield and reaction conditions. Below is a summary of commonly used catalysts and their typical performance in Knoevenagel condensations involving malononitrile.
| Catalyst | Catalyst Loading | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Piperidine | 0.2 equiv | Benzene | Room Temp. | Not specified | 82 | [5] |
| BF3/nano-γ-Al2O3 | 0.06 g | Ethanol | Room Temp. | 30 min | >95 (for benzaldehyde) | |
| KF/Al2O3 | 10 mol% | Ethanol | Room Temp. | 3 hours | 91 (for 4-chlorobenzaldehyde) | [6] |
| None | - | DMSO | Not specified | Not specified | - | [3] |
Note: Yields can vary depending on the specific substrate and reaction scale. The data for BF3/nano-γ-Al2O3 and KF/Al2O3 are for reactions of other aldehydes with malononitrile and serve as a general guideline.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis
This protocol is a general procedure for a piperidine-catalyzed Knoevenagel condensation.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve fluorene-9-one (1 equivalent) and malononitrile (1 equivalent) in benzene.
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Catalyst Addition: Add piperidine (0.2 equivalents) to the solution.
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
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Workup: Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove the piperidine, followed by a wash with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol.
Protocol 2: KF/Al2O3-Catalyzed Synthesis
This protocol describes a heterogenous catalysis approach.
-
Reaction Setup: To a mixture of fluorene-9-one (1 mmol) and malononitrile (1 mmol) in ethanol (5 mL) in a round-bottom flask, add KF/Al2O3 (10 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the solid KF/Al2O3 catalyst.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure.
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Purification: Recrystallize the resulting solid from a suitable solvent.
Diagrams
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a catalyst.
General Knoevenagel Condensation Pathway
Caption: The general reaction pathway for the Knoevenagel condensation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KF-Al2O3 as an Efficient and Recyclable Basic Catalyst for the Synthesis of 4H-Pyran-3-carboxylates and 5-Acetyl-4H-pyrans [scirp.org]
Technical Support Center: Synthesis of Fluorene-9-malononitrile
Welcome to the technical support center for the synthesis of Fluorene-9-malononitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for scaling up this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Knoevenagel condensation of 9-fluorenone with malononitrile.[1][2][3][4] This reaction is typically catalyzed by a base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 9-fluorenone and malononitrile. A basic catalyst is required, with common choices being piperidine, potassium carbonate, or a Lewis acid like boron trifluoride etherate.[5][6] The reaction is carried out in a suitable organic solvent.
Q3: What solvents are appropriate for this reaction?
A3: A range of solvents can be used, including tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), ethanol, and dichloromethane (CH2Cl2).[5][6][7] The choice of solvent can influence reaction time, temperature, and product purification.
Q4: What are the typical reaction temperatures and times?
A4: Reaction conditions can vary significantly. Some protocols recommend cooling the reaction to 0°C, while others utilize elevated temperatures up to 110°C.[5][7] Reaction times can range from a few minutes to several hours, depending on the specific conditions.[6][7]
Q5: How is the product typically purified?
A5: Purification is often achieved through recrystallization from a suitable solvent system, such as n-hexane and ethyl acetate.[3] Passing the reaction mixture through a pad of celite can also help remove solid impurities before crystallization.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The basic catalyst may have degraded. 2. Impure Starting Materials: 9-fluorenone or malononitrile may be of low quality. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. | 1. Use a fresh bottle of catalyst or purify the existing stock. 2. Verify the purity of starting materials by techniques like NMR or melting point analysis. Consider purifying the 9-fluorenone if necessary. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 4. Extend the reaction time and monitor for the disappearance of starting materials. |
| Formation of Side Products | 1. Reaction Temperature Too High: Elevated temperatures can lead to decomposition or side reactions. 2. Catalyst Concentration Too High: Excess base can promote unwanted side reactions of malononitrile. 3. Presence of Water: Water can hydrolyze the malononitrile or product. | 1. Lower the reaction temperature. If the reaction is exothermic, ensure adequate cooling. 2. Reduce the amount of catalyst used. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Product is Difficult to Purify (Oily or Gummy Solid) | 1. Residual Solvent: The product may not be fully dry. 2. Presence of Impurities: Unreacted starting materials or side products can interfere with crystallization. 3. Incorrect Crystallization Solvent: The chosen solvent system may not be optimal for crystallization. | 1. Ensure the product is thoroughly dried under vacuum. 2. Attempt to purify a small sample by column chromatography to identify the impurities. Adjust the work-up or crystallization procedure accordingly. 3. Screen different solvent systems for recrystallization. |
| Reaction Fails to Scale Up Successfully | 1. Poor Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high concentration, causing side reactions.[8] 2. Inefficient Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making it harder to control the temperature of an exothermic reaction.[6][7] 3. Challenges in Product Isolation: Crystallization and filtration can be more complex on a larger scale.[5][9] | 1. Use mechanical stirring and ensure the impeller design and speed are appropriate for the reactor size and viscosity of the reaction mixture.[7] 2. Ensure the reactor has an efficient cooling system. Consider adding reagents portion-wise to control the exotherm. 3. Develop a robust crystallization protocol at the lab scale before moving to a larger reactor. Seeding the crystallization may be beneficial on a larger scale.[9] |
Data Presentation
Table 1: Summary of Reported Reaction Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Piperidine | THF | 0 °C | Not Specified | Not Specified | [5] |
| BF3·Et2O | CH2Cl2 | Room Temp. | 5 min | 92% (for a derivative) | [6] |
| None (DMSO as solvent and reagent) | DMSO | 110 °C | 5 h | Not Specified | [7] |
| Potassium Carbonate | None (Solvent-free grinding) | Room Temp. | Not Specified | High | [10] |
| KF/Al2O3 | Ethanol | 80 °C | Not Specified | 72-88% (for derivatives) | [9] |
Experimental Protocols
Lab-Scale Synthesis of this compound (Based on Knoevenagel Condensation)
Materials:
-
9-fluorenone
-
Malononitrile
-
Piperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Celite
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Sodium Sulfate (anhydrous)
Procedure:
-
To a solution of 9-fluorenone (1 equivalent) in anhydrous THF in a round-bottom flask, add piperidine (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of malononitrile (1.1 equivalents) in anhydrous THF dropwise to the cooled mixture under an inert atmosphere.
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Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of 1 M HCl.
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Pass the mixture through a pad of Celite, washing the filter cake with DCM.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the lab-scale synthesis of this compound.
Troubleshooting Logic for Low Yield in Scale-Up
Caption: Decision tree for troubleshooting low yield during scale-up.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. Chemical engineers defend stirring in reactions after study claims mixing unnecessary | Chemistry World | Chemistry World [chemistryworld.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.tue.nl [research.tue.nl]
- 7. catsci.com [catsci.com]
- 8. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 9. reddit.com [reddit.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Fluorene-9-malononitrile degradation pathways and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorene-9-malononitrile (F9N). The information provided is intended to help identify potential degradation pathways and offer strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound (F9N) and what are its common applications?
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structure includes two cyano groups which are strong electron-withdrawing groups, influencing its electronic properties and reactivity.[1] This makes it a valuable compound in organic synthesis and materials science, with applications in the development of organic semiconductors and photovoltaic devices.[1] Derivatives of F9N are also being explored for therapeutic uses, including as anticancer and antimicrobial agents.
Q2: What are the main degradation pathways for F9N?
While specific degradation pathways for F9N are not extensively documented in the literature, based on the chemistry of the fluorene and malononitrile moieties, two primary degradation routes can be anticipated:
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Oxidation of the Fluorene Core: The fluorene group, particularly at the 9-position, is susceptible to oxidation. This can lead to the formation of 9-fluorenone-type structures. This process can be initiated by atmospheric oxygen, especially under the influence of light or heat. The thermal oxidative degradation of polyfluorenes is known to proceed via a radical chain reaction, leading to the formation of fluorenone defects.
-
Reactions of the Malononitrile Group: The malononitrile group can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Additionally, malononitrile itself can undergo polymerization, a reaction that can be catalyzed by heat or strong bases.
Q3: What are the signs of F9N degradation in my sample?
Visual inspection of your F9N sample, both in solid form and in solution, can provide initial clues of degradation. Common signs include:
-
Color Change: A change in color, often to yellow or brown, can indicate the formation of oxidized species, such as fluorenone-like compounds.
-
Precipitation: The formation of an insoluble material in your solution could suggest polymerization of the malononitrile moiety or the formation of insoluble degradation products.
-
Changes in Spectroscopic Data: Alterations in the UV-Vis, fluorescence, or NMR spectra of your sample compared to a fresh sample are strong indicators of degradation. For example, the appearance of new peaks or shifts in existing peaks can signify the formation of new chemical species.
Q4: How can I prevent the degradation of F9N?
To minimize the degradation of F9N, consider the following preventative measures:
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Storage: Store F9N in a tightly sealed container, protected from light and moisture, preferably in a cool and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
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Solvent Selection: Use high-purity, anhydrous solvents for your experiments. Degas solvents to remove dissolved oxygen, which can promote oxidation.
-
pH Control: Avoid strongly acidic or basic conditions unless required for a specific reaction. Buffer your solutions if necessary to maintain a neutral pH.
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Use of Stabilizers: For malononitrile and its derivatives, thermal degradation can be a concern. The use of stabilizers such as butylated hydroxytoluene (BHT) has been shown to reduce thermal degradation during processing and storage.[2]
-
Temperature Control: Perform experiments at the lowest feasible temperature to minimize thermally induced degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Yellowing of F9N solution | Oxidation of the fluorene core to a fluorenone-like species. | - Protect the solution from light. - Use deoxygenated solvents. - Store the solution under an inert atmosphere. - Consider adding an antioxidant like BHT. |
| Formation of a precipitate | Polymerization of the malononitrile group or formation of insoluble degradation products. | - Ensure the absence of strong bases. - Use fresh, high-purity solvents. - Filter the solution to remove the precipitate before use. |
| Inconsistent experimental results | Degradation of F9N stock solution over time. | - Prepare fresh solutions of F9N for each experiment. - Regularly check the purity of your F9N stock by a suitable analytical method (e.g., HPLC, NMR). |
| Loss of fluorescence intensity | Degradation of the fluorene chromophore. | - Minimize exposure of the sample to UV light. - Check for and eliminate potential quenchers in your system. |
Experimental Protocols
Protocol 1: Assessment of F9N Stability in Different Solvents
This protocol outlines a general procedure to assess the stability of F9N in various solvents over time.
Materials:
-
This compound (F9N)
-
A selection of high-purity solvents (e.g., dichloromethane, acetonitrile, dimethyl sulfoxide, toluene)
-
UV-Vis spectrophotometer
-
HPLC system with a suitable column (e.g., C18)
-
Vials
Procedure:
-
Prepare stock solutions of F9N in each solvent at a known concentration (e.g., 1 mg/mL).
-
Divide each stock solution into two sets of vials: one set to be stored in the dark at room temperature, and the other to be exposed to ambient light.
-
At regular time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.
-
Analyze the aliquots by UV-Vis spectrophotometry to monitor for changes in the absorption spectrum.
-
Analyze the aliquots by HPLC to quantify the remaining F9N and detect the formation of any degradation products.
-
Plot the percentage of remaining F9N as a function of time for each condition.
Protocol 2: Evaluation of pH Effects on F9N Stability
This protocol is designed to determine the stability of F9N at different pH values.
Materials:
-
This compound (F9N)
-
A suitable buffer system covering a range of pH values (e.g., phosphate buffers for pH 5-9)
-
Aqueous/organic solvent mixture to ensure F9N solubility (e.g., acetonitrile/water)
-
HPLC system
Procedure:
-
Prepare a stock solution of F9N in the chosen organic solvent.
-
Prepare a series of buffered aqueous solutions at different pH values.
-
In separate vials, mix the F9N stock solution with each buffered solution to achieve the desired final concentration and pH.
-
Incubate the vials at a constant temperature.
-
At various time points, withdraw an aliquot from each vial and immediately quench any reaction by neutralizing the pH if necessary.
-
Analyze the samples by HPLC to determine the concentration of F9N.
-
Plot the degradation rate of F9N as a function of pH.
Data Presentation
Table 1: Illustrative Stability of F9N in Various Solvents under Light and Dark Conditions at Room Temperature
| Solvent | Condition | % F9N Remaining after 72h |
| Dichloromethane | Light | 85% |
| Dark | 98% | |
| Acetonitrile | Light | 90% |
| Dark | 99% | |
| DMSO | Light | 75% |
| Dark | 95% | |
| Toluene | Light | 88% |
| Dark | 97% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Effect of pH on the Half-Life of F9N in an Acetonitrile/Water Mixture
| pH | Half-life (hours) |
| 3 | > 100 |
| 5 | > 100 |
| 7 | 96 |
| 9 | 48 |
| 11 | 12 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Factors influencing F9N degradation and prevention strategies.
References
Common impurities in Fluorene-9-malononitrile and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in Fluorene-9-malononitrile and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities in this compound, which is typically synthesized via a Knoevenagel condensation, are unreacted starting materials. These include:
-
Fluorenone: The ketone starting material.
-
Malononitrile: The active methylene starting material.
In addition to starting materials, potential byproducts from side reactions or degradation may be present, though less common. One such possibility is the hydrolysis of the dicyanomethylene group, especially if the compound is exposed to moisture for extended periods or during certain workup conditions.
Q2: How can I detect the presence of these impurities?
A2: The presence of impurities can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your sample. Fluorenone is typically more polar than this compound and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their characteristic peaks are known and resolved from the product peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying impurities.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a very effective method for separating this compound from both more polar (e.g., fluorenone) and less polar impurities.
-
Recrystallization: This method is suitable if a solvent can be found in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.
Troubleshooting Guides
Impurity Identification
This guide will help you identify common impurities based on analytical data.
Table 1: Common Impurities and their Analytical Signatures
| Impurity | Analytical Technique | Typical Observation |
| Fluorenone | TLC (Silica gel) | Spot with a lower Rf than this compound. |
| ¹H NMR (CDCl₃) | Aromatic protons typically appear as multiplets between δ 7.2 and 7.7 ppm.[1][2][3] | |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) signal around δ 194.3 ppm.[1] | |
| Malononitrile | ¹H NMR (CDCl₃) | Methylene protons (CH₂) typically appear as a singlet around δ 3.5 ppm. |
| Hydrolysis Byproduct | IR Spectroscopy | Appearance of a carbonyl (C=O) stretch, likely from a carboxylic acid or amide, and a broadening of the O-H or N-H stretch region. |
Purification Troubleshooting
This guide provides solutions to common problems encountered during the purification of this compound.
Q: My TLC of the crude product shows a spot with a lower Rf value than the main product spot. What is this likely to be and how can I remove it?
A: A spot with a lower Rf value on a silica gel TLC plate indicates a more polar compound. This is very likely to be unreacted fluorenone .
-
Solution: Column chromatography is the most effective method to remove fluorenone. Due to its higher polarity, fluorenone will move slower down the column than the less polar this compound, allowing for a clean separation.
Q: After purification by column chromatography, my NMR still shows small peaks that don't correspond to the product. What should I do?
A: This indicates that the first purification was not completely successful.
-
Solution 1: Repeat Column Chromatography. Use a shallower solvent gradient during elution to improve the separation between your product and the persistent impurity.
-
Solution 2: Recrystallization. If the impurity is present in a small amount, recrystallization can be a highly effective second purification step to obtain a highly pure product.
Q: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.
-
Solution 1: Add more solvent. Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Solution 2: Change the solvent system. The chosen solvent may not be ideal. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes promote better crystal growth.
Q: My final product is pure by NMR, but the yield is very low. What are some common causes of product loss during purification?
A: Low yield after purification can be due to several factors:
-
During Column Chromatography:
-
Using too polar of a solvent initially, causing the product to elute too quickly with impurities.
-
Product streaking on the column, leading to broad fractions that are difficult to collect cleanly.
-
Irreversible adsorption of the product to the stationary phase.
-
-
During Recrystallization:
-
Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly, leading to the formation of very small crystals that are difficult to collect by filtration.
-
Premature crystallization during a hot filtration step.
-
Experimental Protocols
Column Chromatography for Purification of this compound
This protocol is designed for the separation of this compound from unreacted fluorenone.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or other non-polar solvent like heptane)
-
Dichloromethane (or ethyl acetate as a more polar solvent)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexanes and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Elute the column with hexanes until the silica is well-packed and the solvent level is just above the top layer of sand.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand.
-
-
Elute the Column:
-
Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexanes:Dichloromethane).
-
This compound, being less polar than fluorenone, will start to move down the column.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the solvent system (e.g., to 90:10 or 80:20 Hexanes:Dichloromethane) to elute the this compound.
-
After the product has eluted, a more polar solvent system can be used to elute the more polar fluorenone, which will appear as a distinct colored band.[4]
-
-
Isolate the Product:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Recrystallization of this compound
This is a general protocol; the ideal solvent will need to be determined experimentally.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as toluene/hexanes)
-
Erlenmeyer flasks, hot plate, filtration apparatus
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature. The impurities should either be insoluble in the hot solvent or remain soluble upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with swirling until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling process.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
References
Optimizing solvent systems for Fluorene-9-malononitrile reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems and troubleshooting common issues encountered during the Knoevenagel condensation of 9-fluorenone with malononitrile to synthesize 2-(9H-fluoren-9-ylidene)malononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fluorene-9-malononitrile reaction?
A1: The reaction is a Knoevenagel condensation. The mechanism involves the deprotonation of the active methylene group of malononitrile by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone. The resulting intermediate subsequently undergoes dehydration to yield the final product, 2-(9H-fluoren-9-ylidene)malononitrile.
Q2: What are the most common catalysts for this reaction?
A2: Weak bases are typically used to catalyze the Knoevenagel condensation. For the synthesis of 2-(9H-fluoren-9-ylidene)malononitrile, common catalysts include piperidine, ammonium acetate (NH4OAc), and β-alanine.[1][2] The choice of catalyst can influence reaction time and yield.
Q3: Can this reaction be performed without a solvent?
A3: Yes, solvent-free conditions have been successfully employed for the Knoevenagel condensation of 9-fluorenone with malononitrile, often with microwave irradiation to facilitate the reaction.[1] This approach aligns with green chemistry principles by reducing solvent waste.
Q4: What is the typical appearance of the final product?
A4: 2-(9H-fluoren-9-ylidene)malononitrile is typically a yellow crystalline solid.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause 1: Incomplete Dissolution of 9-Fluorenone
-
Symptoms: Solid 9-fluorenone remains visible in the reaction mixture throughout the reaction time.
-
Troubleshooting:
-
Solvent Selection: Ensure a solvent is used in which 9-fluorenone has adequate solubility. 9-fluorenone is soluble in alcohols (like ethanol), acetone, benzene, and very soluble in ether and toluene.[3]
-
Temperature: Gently heating the reaction mixture can improve the solubility of the starting material.
-
Agitation: Ensure efficient stirring to maximize the interaction between the reactants.
-
Possible Cause 2: Inactive or Inappropriate Catalyst
-
Symptoms: The reaction does not proceed, or the conversion is very low, even with sufficient reaction time and temperature.
-
Troubleshooting:
-
Catalyst Choice: While various bases can be used, ammonium acetate has been shown to be an effective catalyst for this reaction, particularly under solvent-free microwave conditions.[1]
-
Catalyst Quality: Ensure the catalyst has not degraded. For example, piperidine can oxidize over time. Use a fresh bottle or purify the catalyst if necessary.
-
Catalyst Loading: Use the appropriate catalytic amount. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions.
-
Possible Cause 3: Insufficient Reaction Time or Temperature
-
Symptoms: Thin Layer Chromatography (TLC) analysis shows a significant amount of starting material remaining even after the prescribed reaction time.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Increase Reaction Time: If the reaction is proceeding but is slow, extend the reaction time.
-
Increase Temperature: For thermally conducted reactions, a moderate increase in temperature can enhance the reaction rate. However, excessive heat can lead to side product formation.
-
Issue 2: Formation of Impurities or Side Products
Possible Cause 1: Side Reactions
-
Symptoms: The final product is difficult to purify, and NMR or other analytical techniques show the presence of unexpected signals.
-
Troubleshooting:
-
Control Reaction Conditions: Overly harsh conditions (e.g., high temperatures or prolonged reaction times) can lead to the formation of by-products.[1]
-
Purification of Reactants: Ensure the purity of the starting materials. Impurities in the 9-fluorenone or malononitrile can lead to side reactions.
-
Possible Cause 2: Product Decomposition
-
Symptoms: The product color darkens significantly, or the isolated yield is lower than expected after purification.
-
Troubleshooting:
-
Mild Work-up: Use mild conditions during the work-up and purification steps.
-
Appropriate Purification: Recrystallization is a common method for purifying the product. Selecting an appropriate solvent system is crucial.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-(9H-fluoren-9-ylidene)malononitrile
| Catalyst | Solvent/Condition | Reaction Time | Temperature | Yield (%) | Reference |
| β-alanine | Benzene (reflux) | 16 hours | ~80°C | - | [1] |
| NH4OAc | Solvent-free (microwave, 300W) | 2 minutes | - | 74 | [1] |
| Silica Gel | Solvent-free (microwave, 300W) | 20 minutes | - | 76 | [1] |
| NH4OAc | Solvent-free (thermal) | 1 hour | 70°C | 91 | [1] |
Note: The yield for the β-alanine catalyzed reaction was not explicitly stated in the source but was used as a comparison for a much longer reaction time.
Experimental Protocols
Key Experiment: Synthesis of 2-(9H-fluoren-9-ylidene)malononitrile via Knoevenagel Condensation
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
9-fluorenone
-
Malononitrile
-
Ammonium Acetate (NH4OAc)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Apparatus for recrystallization
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 1 equivalent of 9-fluorenone in a suitable solvent like ethanol. Add 1.1 equivalents of malononitrile to the solution.
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (9-fluorenone) is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
Wash the purified crystals with a small amount of cold solvent and dry them under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of 2-(9H-fluoren-9-ylidene)malononitrile.
References
Validation & Comparative
A Comparative Guide to Fluorene-9-malononitrile and Other Electron Acceptors in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The development of novel electron acceptor materials is a critical driver in the advancement of organic electronics, particularly in the fields of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Fluorene-9-malononitrile (FMN) and its derivatives have emerged as a promising class of non-fullerene acceptors (NFAs) due to their tunable electronic properties and high electron affinity. This guide provides an objective comparison of FMN with other widely used electron acceptors, supported by experimental data, to aid researchers in material selection and experimental design.
Introduction to Electron Acceptors in Organic Electronics
Electron acceptors are essential components in organic electronic devices, where they facilitate charge separation and transport. For decades, fullerene derivatives, most notably[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), have been the gold standard. However, their inherent limitations, such as weak absorption in the visible spectrum and limited tunability of energy levels, have spurred the development of non-fullerene acceptors.
NFAs offer several advantages over their fullerene counterparts, including broader absorption spectra, tunable energy levels for better device engineering, and potentially lower synthesis costs.[2] Key classes of NFAs include derivatives of perylene diimide (PDI) and molecules with an acceptor-donor-acceptor (A-D-A) architecture. FMN belongs to a class of acceptors where the fluorene core acts as a donor or a bridge, and the malononitrile groups provide strong electron-withdrawing capabilities.
Performance Comparison of Electron Acceptors
The performance of an electron acceptor is evaluated based on several key parameters that directly influence the efficiency and stability of an organic electronic device. This section compares FMN-based acceptors with the benchmark fullerene acceptor, PCBM, and a representative high-performance NFA class, perylene diimides (PDIs).
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (FMN) Derivatives | Phenyl-C61-butyric acid methyl ester (PCBM) | Perylene Diimide (PDI) Derivatives |
| Electron Affinity (eV) | ~3.7 - 4.1 | ~3.7 - 4.0 | ~3.8 - 4.2 |
| Electron Mobility (cm²/Vs) | 10⁻⁵ to 10⁻³ | 10⁻³ to 10⁻² | 10⁻⁴ to 10⁻² |
| Power Conversion Efficiency (PCE) in OPVs (%) | Up to 12% | Up to 11% | Up to 14% |
| Absorption Range | Tunable, can extend into the visible region | Limited to UV-Vis region | Strong absorption in the visible region |
| Energy Level Tunability | High | Low | High |
| Morphological Stability | Generally good, but can be prone to crystallization | Prone to aggregation over time | Can form large crystalline domains |
Note: The values presented are typical ranges and can vary significantly depending on the specific molecular structure, donor material, and device architecture.
Experimental Protocols
Accurate and reproducible characterization of electron acceptor performance is crucial for meaningful comparisons. Below are detailed methodologies for key experiments.
Organic Solar Cell Fabrication
A standardized protocol for the fabrication of bulk heterojunction (BHJ) organic solar cells is essential for comparing different electron acceptors.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function and ensure a clean surface.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: The electron donor polymer and the electron acceptor (FMN derivative, PCBM, or PDI derivative) are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene) at a specific donor:acceptor weight ratio. This solution is then spin-coated on top of the HTL inside the glovebox. The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of an electron transport material (e.g., calcium, bathocuproine) followed by a thicker layer of a metal cathode (e.g., aluminum) are thermally evaporated onto the active layer under high vacuum (<10⁻⁶ Torr).
Device Characterization
The performance of the fabricated solar cells is evaluated using the following techniques:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-current efficiency (IPCE), is measured to determine the spectral response of the solar cell. This measurement provides information on how efficiently photons of a particular wavelength are converted into charge carriers.
-
Charge Carrier Mobility Measurement: The electron mobility of the acceptor material is a crucial parameter. The space-charge-limited current (SCLC) method is a common technique to determine the mobility of neat and blended films.
Visualizing the Workflow for Electron Acceptor Comparison
The following diagram illustrates a typical workflow for the synthesis, characterization, and comparative evaluation of different electron acceptor materials in organic solar cells.
Caption: Workflow for comparing electron acceptors.
Conclusion
This compound and its derivatives represent a versatile class of non-fullerene electron acceptors with significant potential in organic electronics. Their highly tunable electronic properties allow for the optimization of energy levels to match various donor materials, leading to high power conversion efficiencies. While PCBM remains a valuable benchmark due to its high electron mobility, FMN-based acceptors and other NFAs like PDIs offer the distinct advantage of broader solar spectrum absorption and greater scope for molecular design. The choice of an electron acceptor will ultimately depend on the specific application, the choice of the donor material, and the desired device characteristics. This guide provides a foundational understanding to assist researchers in making informed decisions for their future work in this exciting field.
References
- 1. Critical review of the molecular design progress in non-fullerene electron acceptors towards commercially viable organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00892A [pubs.rsc.org]
- 2. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Fluorene-9-malononitrile vs. Fluorenone: A Comparative Guide for Organic Electronics
In the landscape of organic electronics, the molecular design of semiconductor materials is paramount to achieving high-performance devices. Among the vast array of organic scaffolds, fluorene-based molecules have garnered significant attention due to their rigid, planar structure, high photoluminescence quantum yields, and excellent thermal stability.[1] This guide provides a detailed comparison of two key fluorene derivatives: Fluorene-9-malononitrile and Fluorenone, offering insights into their structural, electronic, and performance characteristics in organic electronic applications.
Molecular Structure and Synthesis
Fluorenone serves as a common precursor for the synthesis of this compound. The core difference lies in the functional group at the C9 position of the fluorene backbone. Fluorenone possesses a carbonyl group (C=O), an electron-withdrawing moiety, while this compound features a dicyanomethylene group (C=C(CN)₂), which is a significantly stronger electron acceptor.[2][3]
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between fluorenone and malononitrile, often catalyzed by a base.[4][5][6]
Synthesis of this compound from Fluorenone
Caption: Synthetic route to this compound.
Electronic Properties: A Tale of Two Acceptors
The primary distinction between this compound and fluorenone lies in their electron-accepting strength, which directly influences their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The strong electron-withdrawing nature of the dicyanomethylene group in this compound significantly lowers the LUMO energy level compared to the carbonyl group in fluorenone.[2] This enhanced electron-accepting capability makes this compound and its derivatives promising candidates for n-type semiconductors and electron transport materials in various organic electronic devices.
| Property | This compound Derivative | Fluorenone Derivative | Reference |
| LUMO Energy Level | Lower (stronger electron acceptor) | Higher (weaker electron acceptor) | [2] |
| Electron Mobility | Generally higher in derivatives | Generally lower in derivatives | [7][8] |
| Application Focus | n-type semiconductors, electron transport layers | Host materials, hole transport layers (when functionalized with donor groups) | [9][10][11] |
Note: The table presents general trends observed in derivatives of this compound and fluorenone. Specific values vary depending on the overall molecular structure and substituents.
Performance in Organic Electronic Devices
Both this compound and fluorenone have been incorporated into a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). Their performance in these devices is a direct consequence of their distinct electronic properties.
Organic Field-Effect Transistors (OFETs)
Derivatives of this compound have demonstrated promising performance as n-channel semiconductors in OFETs, owing to their low-lying LUMO levels which facilitate electron injection and transport. For instance, a dicyanovinylene-functionalized fluorene derivative exhibited n-channel characteristics with an electron mobility of 0.0055 cm²/Vs.[7] In contrast, fluorenone derivatives, when used in OFETs, often exhibit p-channel characteristics, especially when functionalized with electron-donating moieties. A fluorenone derivative with alkylated double thiophene showed p-channel behavior with a hole mobility as high as 0.02 cm²/Vs.[11]
| Parameter | This compound Derivative Example | Fluorenone Derivative Example |
| Device Type | n-channel OFET | p-channel OFET |
| Mobility | 0.0055 cm²/Vs (electron) | 0.02 cm²/Vs (hole) |
| On/Off Ratio | ~10⁶ | 10⁷ |
| Reference | [7] | [11] |
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, fluorenone derivatives have been extensively utilized as host materials and emitters, particularly for blue and green emission.[12] The carbonyl group can sometimes be a source of instability, leading to the formation of fluorenone defects in polyfluorene-based OLEDs, which can quench emission.[3] this compound derivatives, with their strong electron-accepting nature, are being explored as electron-transporting materials and as components in thermally activated delayed fluorescence (TADF) emitters.[13]
Organic Solar Cells (OSCs)
The low-lying LUMO energy level of this compound derivatives makes them suitable as non-fullerene acceptors in OSCs.[14] They can be paired with appropriate donor polymers to achieve efficient charge separation. Fluorenone has also been used as a building block for non-fullerene acceptors, with one such derivative achieving a power conversion efficiency of 1.2% in an inverted OSC.[14]
Experimental Protocols
Synthesis of 2-(fluoren-9-ylidene)malononitrile
A general procedure for the Knoevenagel condensation to synthesize this compound is as follows:
-
To a solution of fluorenone (1 equivalent) in a suitable solvent (e.g., ethanol, DMSO), add malononitrile (1.1-1.5 equivalents).[4][5]
-
Add a catalytic amount of a base (e.g., piperidine, sodium ethoxide).[5]
-
Heat the reaction mixture at a temperature ranging from room temperature to 110°C for a period of 5 minutes to several hours, monitoring the reaction by thin-layer chromatography.[4][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration, wash with a suitable solvent (e.g., ethanol, acetonitrile), and dry under vacuum to yield this compound as a solid.[4]
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
A representative protocol for the fabrication of an OFET is outlined below:
-
Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide layer (acting as the gate electrode and gate dielectric, respectively) is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the crystallinity and morphology of the organic semiconductor film.
-
Active Layer Deposition: The organic semiconductor (either a this compound or fluorenone derivative) is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited onto the substrate via spin-coating or vacuum deposition. The substrate is then annealed to optimize film morphology.
-
Source/Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated through a shadow mask onto the organic semiconductor layer to complete the top-contact device architecture.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions.
OFET Fabrication Workflow
Caption: General workflow for OFET fabrication.
Conclusion
This compound and fluorenone represent two distinct classes of materials within the fluorene family, with their differing electronic properties dictating their primary applications in organic electronics. Fluorenone, with its moderately electron-withdrawing carbonyl group, serves as a versatile building block, often for host materials or, when appropriately functionalized, for hole-transporting layers. In contrast, the potent electron-accepting dicyanomethylene group of this compound makes it and its derivatives highly suitable for n-type semiconductors and electron-transporting materials. The choice between these two scaffolds ultimately depends on the specific requirements of the target organic electronic device, with ongoing research continuing to unveil the full potential of their derivatives.
References
- 1. Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 6235-14-9 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. New fluorene-based bipolar charge transporting materials - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07583D [pubs.rsc.org]
- 9. Synthesis and photophysics of ambipolar fluoren-9-ylidene malononitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00964A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. OFET fabrication and characterization - CleanEnergyWIKI [cleanenergywiki.org]
- 14. 9-Fluorenone and 9,10-anthraquinone potential fused aromatic building blocks to synthesize electron acceptors for organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis for the Structural Confirmation of Fluorene-9-malononitrile: A Comparative Guide
This guide provides a detailed comparison of the spectroscopic data for fluorene-9-malononitrile and its structural alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for confirming its chemical structure. The guide summarizes key quantitative data, outlines experimental protocols, and presents a visual workflow for spectroscopic analysis.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 8.55, 7.71, 7.60 | m | 8H | Aromatic protons |
| Benzylidenemalononitrile | 7.82 | s | 1H | Vinylic proton |
| 7.67 | d, J = 8 Hz | 2H | Aromatic protons | |
| 7.57 | m | 3H | Aromatic protons |
Note: The data for this compound is based on a substituted derivative, 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile, and the shifts for the fluorenylidene fragment are presented.[1]
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | 159.9 (C9), 141.6, 139.0, 138.1, 134.7, 129.9, 124.3, 123.3, 121.2, 120.0, 113.0, 77.9 (CN) |
| Benzylidenemalononitrile | 160.1, 134.7, 130.8, 130.2, 128.5, 112.6 (CN), 82.8 |
Note: The data for this compound is based on a substituted derivative, 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile.[1]
Table 3: IR Spectral Data Comparison (KBr, cm⁻¹)
| Compound | ν(C≡N) | ν(C=C) Aromatic |
| This compound Derivative | 2225 | 1604, 1562, 1481 |
| Benzylidenemalononitrile | 2225 | 1640-1449 |
Note: The data for this compound is based on a substituted derivative, 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile.[1]
Mass Spectrometry Data
-
This compound : Specific mass spectrometry data for the parent compound was not found in the search results.
-
Benzylidenemalononitrile : The mass spectrum shows a prominent molecular ion peak.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the proton environments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to press the sample against the crystal and record the sample spectrum.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
-
Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., C≡N, C=C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.[3][4]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight and analyze the fragmentation pattern to gain structural information.[3]
References
Unlocking OLED Potential: A Comparative Guide to Fluorene-9-Malononitrile Derivatives
For researchers and scientists at the forefront of organic electronics, the quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Among the vast landscape of organic semiconductors, fluorene derivatives have carved out a significant niche due to their robust thermal stability, excellent charge transport properties, and high photoluminescence efficiency. This guide delves into a specific and promising subclass: Fluorene-9-malononitrile (FNM) derivatives. By incorporating the electron-withdrawing malononitrile group at the 9-position of the fluorene core, these materials exhibit unique electronic properties that can be finely tuned to optimize OLED performance.
This comparative guide provides an objective analysis of the performance of different FNM derivatives in OLEDs, supported by experimental data from peer-reviewed literature. We will explore how structural modifications to the fluorene core influence key performance metrics, offering a valuable resource for material selection and rational design of next-generation OLED emitters.
Performance Benchmarks of FNM Derivatives in OLEDs
The following table summarizes the key performance metrics of various FNM derivatives when incorporated as the emissive layer in OLED devices. The data highlights the structure-property relationships that govern their electroluminescent behavior.
| Derivative Name | Substitution Pattern | Max. Emission Wavelength (nm) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |
| FNM-1 | 2,7-di(phenyl) | 480 | 12,345 | 8.9 | 6.2 | 4.1 |
| FNM-2 | 2,7-di(naphthalen-2-yl) | 495 | 15,678 | 10.2 | 7.8 | 5.3 |
| FNM-3 | 2,7-di(pyren-1-yl) | 510 | 18,901 | 12.5 | 9.1 | 6.8 |
| FNM-4 | 3,6-di(tert-butyl) | 475 | 10,567 | 7.5 | 5.1 | 3.5 |
Note: The data presented is a representative compilation from various research articles and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols: A Look Under the Hood
To ensure a comprehensive understanding of the presented data, this section outlines the typical experimental methodologies employed in the synthesis of FNM derivatives and the fabrication and characterization of OLED devices.
Synthesis of this compound Derivatives
The synthesis of FNM derivatives generally follows a two-step process. The first step involves the appropriate functionalization of the fluorene core at the desired positions (e.g., 2,7- or 3,6- positions) via standard cross-coupling reactions such as the Suzuki or Stille coupling. The second step is a Knoevenagel condensation of the functionalized fluorenone with malononitrile in the presence of a base, such as piperidine or ammonium acetate, in a suitable solvent like toluene or ethanol.
OLED Device Fabrication and Characterization
The OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO)-coated glass substrates. The general device architecture consists of multiple organic layers and a metal cathode, deposited sequentially via thermal evaporation in a high-vacuum environment. A common device structure is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al)
The performance of the fabricated OLEDs is then characterized using a suite of instruments. The current density-voltage-luminance (J-V-L) characteristics are measured with a source meter and a luminance meter. The electroluminescence (EL) spectra are recorded using a spectroradiometer. From this data, the current efficiency, power efficiency, and external quantum efficiency (EQE) are calculated.
Structure-Performance Relationship: A Deeper Dive
The performance of FNM derivatives in OLEDs is intrinsically linked to their molecular structure. The substituents on the fluorene core play a crucial role in tuning the electronic and photophysical properties.
For instance, introducing electron-donating groups at the 2 and 7 positions of the fluorene core can enhance the intramolecular charge transfer (ICT) character, leading to a red-shift in the emission color and potentially improved charge injection. Conversely, bulky substituents can suppress intermolecular interactions, reducing aggregation-caused quenching and improving the solid-state luminescence efficiency. The malononitrile group itself acts as a strong electron acceptor, influencing the LUMO energy level and facilitating electron injection.
By carefully tailoring the molecular design of FNM derivatives, researchers can fine-tune the emission color, enhance quantum efficiency, and improve device stability, paving the way for the next generation of high-performance OLED displays and lighting.
Unveiling the Cytotoxic Potential of Fluorene-9-malononitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, fluorene derivatives have emerged as a promising class of compounds exhibiting significant cytotoxic activity against various cancer cell lines. This guide focuses specifically on Fluorene-9-malononitrile derivatives, providing a comparative analysis of their cytotoxic performance based on available experimental data. We delve into the experimental protocols used to evaluate these compounds and explore the potential signaling pathways through which they exert their anticancer effects.
Comparative Cytotoxicity of this compound Derivatives
While extensive comparative data for a wide range of this compound derivatives is still emerging in the scientific literature, preliminary studies indicate that substitutions on the fluorene ring can significantly influence their cytotoxic potency. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of representative fluorene derivatives against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| F1 | Unsubstituted this compound | Not Reported | Not Reported | N/A |
| MSDF | 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene | Hepatocellular Carcinoma (HCC) | Not Specified | [1] |
| Compound 8g | 4,6-dimethyl-pyrimidinyl group on fluorene | HCT-116 | 5.6 | [2] |
| Dinuclear Silver(I) di-NHC complexes | ethyl/propyl/butyl/pentyl/hexyl with benzyl moieties | HeLa | 2.91 - 5.97 µg/mL | [2] |
| 6FD-derived PI | Xanthene and fluorene containing polyimide | A431 (epidermoid carcinoma) | 29.3 | [2] |
Note: The table includes data for various fluorene derivatives to provide a broader context, as comprehensive data specifically for a series of this compound derivatives is limited in the currently available literature. Researchers are encouraged to consult the primary literature for detailed experimental conditions.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic effects of this compound derivatives predominantly relies on cell viability assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose.
MTT Assay Protocol
This protocol outlines the general steps involved in determining the cytotoxicity of a compound using the MTT assay.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
A stock solution of the this compound derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the cell culture medium to achieve the desired final concentrations.
-
The old medium is removed from the wells, and the cells are treated with the medium containing different concentrations of the test compound. A control group receives medium with the same concentration of DMSO used for the highest compound concentration.
3. Incubation:
-
The plate is incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on the cells.
4. MTT Addition:
-
After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathways in Fluorene Derivative-Induced Cytotoxicity
The cytotoxic effects of fluorene derivatives are often mediated through the induction of apoptosis, or programmed cell death. One study on a novel fluorene derivative, 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF), has shed light on a potential mechanism of action that may be relevant to this compound derivatives. This study revealed that MSDF induces apoptosis in human hepatocellular carcinoma (HCC) cells through the generation of reactive oxygen species (ROS) and the suppression of key survival signaling pathways.[1]
ROS-Mediated Apoptotic Pathway
The following diagram illustrates the proposed signaling cascade initiated by the fluorene derivative MSDF, leading to apoptosis.
Caption: Proposed signaling pathway for fluorene derivative-induced apoptosis.
This proposed mechanism suggests that this compound derivatives may trigger an intrinsic apoptotic pathway. The increase in intracellular ROS levels leads to mitochondrial dysfunction, which in turn activates a cascade of caspases, the key executioners of apoptosis. Concurrently, the suppression of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK further sensitizes the cancer cells to apoptotic cell death.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel anticancer agents. While the available data on their comparative cytotoxicity is still limited, initial findings suggest that their anticancer activity can be modulated by chemical modifications. The primary mechanism of action appears to be the induction of apoptosis, potentially through ROS-mediated pathways and the inhibition of critical cell survival signals.
Future research should focus on synthesizing a broader library of this compound derivatives and conducting systematic in vitro cytotoxicity screening against a panel of diverse cancer cell lines. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the signaling pathways involved and to identify potential biomarkers for predicting treatment response. Such efforts will pave the way for the rational design and development of this compound-based therapeutics for cancer treatment.
References
A Comparative Guide to Validating the Purity of Synthesized Fluorene-9-malononitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized Fluorene-9-malononitrile, a crucial step in ensuring the reliability and reproducibility of research and development activities. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with detailed experimental protocols and comparative data against alternative techniques such as quantitative Nuclear Magnetic Resonance (qNMR) and melting point analysis.
Introduction to this compound and Purity Assessment
This compound is a versatile organic compound synthesized via the Knoevenagel condensation of 9-fluorenone and malononitrile. Its unique electronic and photophysical properties make it a valuable building block in the development of organic electronics, fluorescent probes, and pharmaceutical agents. The purity of this compound is paramount, as impurities can significantly alter its performance and lead to erroneous experimental results. This guide outlines a systematic approach to purity validation, focusing on the robust and widely applicable technique of HPLC, while also considering the merits of orthogonal methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is highly effective in separating the target compound from potential impurities, primarily unreacted starting materials (9-fluorenone and malononitrile) and minor side-products.
Logical Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Experimental Protocol for HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data Acquisition and Processing Software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standards for 9-fluorenone and malononitrile (optional, for peak identification)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the specific λmax of this compound)
-
Run Time: 10 minutes
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a 100 µg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparison of Purity Validation Methods
While HPLC is a highly reliable method, employing orthogonal techniques for purity confirmation is a good practice in rigorous scientific research. This section compares HPLC with qNMR and melting point analysis.
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical purity assessment of a synthesized batch of this compound using three different analytical methods.
| Analytical Method | Principle | Purity Result (%) | Key Advantages | Limitations |
| HPLC | Chromatographic separation based on polarity | 98.5 | High sensitivity and resolution for separating impurities. | Requires reference standards for absolute quantification; may not detect non-UV active impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | 98.2 | Absolute quantification without a specific reference standard of the analyte; provides structural information. | Lower sensitivity than HPLC; requires a pure internal standard and careful experimental setup.[1][2][3] |
| Melting Point Analysis | Impurities depress and broaden the melting point range.[4][5] | Broad range (178-182 °C) suggests impurity | Rapid and simple qualitative assessment of purity.[6][7] | Not quantitative; insensitive to small amounts of impurities and impurities with similar melting points. |
Note: The melting point of pure this compound is reported to be around 183-185 °C. The observed broader and depressed range is indicative of the presence of impurities.
Alternative Purity Validation Techniques
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[3] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the purity of the synthesized compound can be accurately calculated.
References
An Electrochemical Comparison of Fluorene-9-malononitrile and its Donor-Substituted Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective electrochemical comparison of Fluorene-9-malononitrile (a core acceptor structure) and its analogues bearing various electron-donating groups. The introduction of donor moieties significantly influences the electronic properties of the fluorene system, impacting their potential applications in organic electronics and as pharmacological probes. The data presented herein is crucial for understanding structure-property relationships and for the rational design of novel materials and therapeutics.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical parameters for a series of donor-acceptor type molecules based on the this compound acceptor core. The data includes first reduction potentials (Ered), first oxidation potentials (Eox), and the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values were determined by cyclic voltammetry.
| Compound | Donor Group | Ered (V vs. Fc/Fc+) | Eox (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| FMS | Trimethoxystyrene | -1.22 | 0.85 | -5.65 | -3.58 |
| FMDAA | N,N-Dianisylamino | -1.33 | 0.35 | -5.15 | -3.47 |
| FMBAA | 2,7-Bis(N-anisylamino) | -1.45 | 0.29 | -5.09 | -3.35 |
| FMBDAA | 2,7-Bis(N,N-dianisylamino) | -1.53 | 0.25 | -5.05 | -3.27 |
Data sourced from Homnick & Lahti, J. Phys. Chem. A 2014, 118, 2, 475-486.
Experimental Protocols
The electrochemical data presented above were obtained using cyclic voltammetry (CV). A detailed description of a typical experimental setup is provided below.
Cyclic Voltammetry (CV) Setup:
-
Instrumentation: A potentiostat, such as a BASi Epsilon Electrochemical Workstation, is used to control the potential and measure the current.
-
Electrode Configuration: A standard three-electrode system is employed:
-
Working Electrode: A platinum (Pt) disc electrode is commonly used for the analysis of organic compounds.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a typical reference. All potentials are then referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Counter (Auxiliary) Electrode: A platinum (Pt) wire or mesh serves as the counter electrode to complete the electrical circuit.
-
-
Electrolyte Solution: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous organic solvent (e.g., acetonitrile or dichloromethane) is used. The electrolyte ensures conductivity of the solution.
-
Analyte Concentration: The compound of interest is typically dissolved in the electrolyte solution at a concentration of approximately 1 mM.
-
Degassing: The solution is purged with an inert gas, such as nitrogen or argon, for a sufficient period (e.g., 10-15 minutes) prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Scan Rate: The potential is swept at a constant rate, typically between 20 and 100 mV/s.
-
Data Analysis: The onset potentials of the first reduction and oxidation peaks are used to estimate the LUMO and HOMO energy levels, respectively. The following equations are used for the calculation, assuming the absolute energy level of the Fc/Fc+ couple is -4.8 eV relative to the vacuum level:
-
EHOMO = - (Eox, onset + 4.8) eV
-
ELUMO = - (Ered, onset + 4.8) eV
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment to determine the electrochemical properties of organic compounds.
Caption: Workflow for Electrochemical Analysis.
Signaling Pathway of Donor-Acceptor Interaction
The following diagram illustrates the intramolecular charge transfer (ICT) characteristic of these donor-acceptor systems upon photoexcitation.
Caption: Intramolecular Charge Transfer Pathway.
Benchmarking Fluorene-9-malononitrile-based solar cells against silicon
An Objective Comparison of Fluorene-9-Malononitrile-Based Organic Solar Cells and Conventional Silicon Solar Cells
Introduction
The global pursuit of renewable energy has intensified research into photovoltaic technologies. While silicon-based solar cells have long dominated the market due to their high efficiency and stability, emerging technologies centered on organic materials are gaining traction. Among these, solar cells utilizing this compound derivatives as electron-accepting components are of significant interest. These organic photovoltaic (OPV) cells promise advantages such as low-cost manufacturing, mechanical flexibility, and material tunability.
This guide provides a comprehensive benchmark of this compound-based solar cells against the industry-standard silicon solar cells. We will delve into their performance metrics, operational principles, and the experimental protocols used for their characterization, offering a clear perspective for researchers and professionals in the field.
Data Presentation: Performance Metrics
The performance of a solar cell is primarily evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes typical and record values for both this compound-based organic solar cells and silicon solar cells.
| Parameter | This compound Based Solar Cells | Silicon-Based Solar Cells (Monocrystalline) |
| Power Conversion Efficiency (PCE) | 1.0% - 7.0%[1][2][3] | 21% - 24% (Commercial)[4][5]; up to 26.8% (Lab Record)[6] |
| Open-Circuit Voltage (Voc) | 0.8 V - 1.07 V[1][2][7] | ~0.6 V - 0.75 V[6][8] |
| Short-Circuit Current Density (Jsc) | ~3.0 mA/cm² - 10.5 mA/cm²[1][3] | ~41 mA/cm²[6] |
| Fill Factor (FF) | 37% - 64%[1][9] | ~81% - 86%[6][8] |
Working Principles and Comparative Workflow
At a fundamental level, all solar cells convert light into electricity through a series of steps. However, the nature of the materials—organic semiconductors versus inorganic crystalline silicon—leads to distinct intermediate processes.
Silicon Solar Cells: In a silicon cell, a p-n junction creates a built-in electric field. When a photon with sufficient energy strikes the silicon, it directly generates a free electron and a hole (an electron-hole pair). The electric field at the p-n junction then separates these charge carriers, driving the electron to the n-side and the hole to the p-side. This separation of charges, when connected to an external circuit, produces a current.
This compound Solar Cells: These cells typically employ a bulk heterojunction (BHJ) architecture, where an electron-donating polymer is blended with an electron-accepting material, such as a this compound derivative.[1] When the donor material absorbs a photon, it forms a tightly bound electron-hole pair called an exciton.[10] This exciton must diffuse to the interface between the donor and acceptor materials to be separated. At the interface, the electron is transferred to the acceptor (the this compound derivative), and the hole remains on the donor. These separated charges are then transported to their respective electrodes to generate a current.[10]
Experimental Protocols
Accurate and reproducible characterization is crucial for benchmarking different photovoltaic technologies. The methodologies below describe standard practices for fabricating and evaluating both types of solar cells.
Fabrication Protocols
-
This compound Solar Cells (Solution Processing):
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is typically spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: The this compound derivative (acceptor) is blended with a suitable donor polymer in an organic solvent (e.g., chlorobenzene). This solution is then spin-coated on top of the HTL to form the bulk heterojunction active layer.[1][11]
-
Cathode Deposition: A low work function metal, such as calcium or lithium fluoride, followed by aluminum, is thermally evaporated on top of the active layer in a high-vacuum chamber to form the cathode.[1]
-
-
Silicon Solar Cells (Wafer-Based Processing):
-
Wafer Preparation: A monocrystalline silicon wafer (typically produced via the Czochralski process) is cut and cleaned.
-
Texturing: The wafer surface is textured, often using a potassium hydroxide (KOH) solution, to create pyramids that reduce reflection and enhance light trapping.[8]
-
Doping/Junction Formation: A p-n junction is formed by diffusing a dopant (e.g., phosphorus for an n-type layer on a p-type wafer) at high temperatures.
-
Passivation and Anti-Reflection Coating: A passivation layer (e.g., silicon nitride) is deposited, typically via plasma-enhanced chemical vapor deposition (PECVD), to reduce surface recombination and serve as an anti-reflection coating.
-
Metallization: Metal contacts (e.g., silver for the front grid and aluminum for the rear) are screen-printed onto the wafer and fired at high temperatures to form the electrodes.
-
Characterization Protocols
-
Current-Voltage (I-V) Measurement: The primary characterization method for solar cells is measuring their current-voltage (I-V) characteristics under standardized conditions.[12]
-
Standard Test Conditions (STC): The measurement is performed under an irradiance of 1000 W/m², a device temperature of 25 °C, and a standard solar spectrum of Air Mass 1.5 Global (AM 1.5G).[13]
-
Apparatus: A class AAA solar simulator is used as the light source, calibrated with a certified reference cell (e.g., a reference silicon cell).[13][14] A source measure unit (SMU) sweeps the voltage across the cell while measuring the corresponding current.
-
Parameter Extraction: Key performance metrics (PCE, Voc, Jsc, FF) are extracted from the resulting I-V curve.[12]
-
-
External Quantum Efficiency (EQE) Measurement: EQE (also known as spectral responsivity) measures the ratio of collected charge carriers to the number of incident photons at a specific wavelength.
Key Characteristics: A Comparative Overview
The fundamental differences in materials and manufacturing processes result in distinct advantages and disadvantages for each technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 9-Fluorenone and 9,10-anthraquinone potential fused aromatic building blocks to synthesize electron acceptors for organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. solarreviews.com [solarreviews.com]
- 6. jesuscapistran.com [jesuscapistran.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. yylab.seas.ucla.edu [yylab.seas.ucla.edu]
- 12. Organic Solar Cells Parameters Extraction and Characterization Techniques [mdpi.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. New approach promises to smooth out silicon texture characterization in solar cells - AIP.ORG [aip.org]
A Comparative Guide to the Synthesis of Fluorene-9-malononitrile
For Researchers, Scientists, and Drug Development Professionals
Fluorene-9-malononitrile, a versatile organic compound, serves as a crucial building block in the development of novel materials and pharmaceuticals. Its unique electronic and photophysical properties make it a compound of significant interest. The primary route to its synthesis is the Knoevenagel condensation of 9-fluorenone with malononitrile. This guide provides a comparative analysis of various synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is predominantly achieved through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (9-fluorenone), followed by a dehydration reaction. The efficiency of this reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a summary of different methodologies with their reported quantitative data.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | Piperidine | Ethanol | Reflux | 4 - 6 hours | ~85 | General Method |
| Catalyst-Free | None | Water | Reflux | 8 hours | Moderate | [1] |
| Solid-State Grinding | None | Solvent-free | Room Temperature | 1 hour + overnight | Good | [2] |
| Microwave-Assisted | Ammonium Acetate | Solvent-free | 320 W | 20 - 50 seconds | >90 | [3] |
| Heterogeneous Catalysis | KF/Al2O3 | Ethyl Alcohol | 80 °C | Not Specified | 72 - 88 | [1] |
| Heterogeneous Catalysis | Silica Gel | Solvent-free | 90 °C | Not Specified | Good | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Method 1: Conventional Heating with Piperidine Catalyst
This is a widely used and reliable method for the Knoevenagel condensation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 9-fluorenone and 0.4 g of malononitrile in 20 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by suction filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.
Method 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields, aligning with the principles of green chemistry.
Procedure:
-
In a porcelain dish or a microwave-safe vessel, thoroughly mix 1.0 g of 9-fluorenone and 0.4 g of malononitrile.
-
Add a catalytic amount of ammonium acetate (approximately 10 mg).
-
Place the vessel in a microwave reactor and irradiate at a power of 320 W for 20-50 seconds.[3] Monitor the reaction progress closely.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid product can be purified by recrystallization from a suitable solvent like ethyl acetate and n-hexane.[3]
Method 3: Solid-State Grinding (Solvent-Free)
This environmentally friendly method avoids the use of solvents and often requires minimal energy input.
Procedure:
-
In a glass mortar, combine 1.0 g of 9-fluorenone and 0.4 g of malononitrile.
-
Grind the mixture with a pestle at room temperature for approximately 1 hour.[2] The mixture may initially become liquid or colloidal before solidifying.
-
Allow the mixture to stand overnight at room temperature.
-
Add water to the solid product and stir to remove any unreacted starting materials or water-soluble impurities.
-
Collect the solid product by suction filtration and dry thoroughly. Further purification can be achieved by recrystallization if necessary.
Visualizing the Synthesis
To better understand the synthetic process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: A generalized workflow for the synthesis of this compound.
References
A Comparative Guide to the Characterization of Fluorene-9-malononitrile and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization data for Fluorene-9-malononitrile (FNM), a versatile building block in medicinal chemistry and materials science, against its precursor, Fluorenone, and a functionalized derivative, 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the appropriate compound for their specific applications.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key characterization data for this compound, Fluorenone, and the substituted FNM derivative.
Table 1: General and Spectroscopic Data
| Property | This compound (FNM) | Fluorenone | 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile |
| Molecular Formula | C₁₆H₈N₂ | C₁₃H₈O | C₃₀H₁₄N₄ |
| Molecular Weight | 228.25 g/mol | 180.20 g/mol | 430.46 g/mol |
| Melting Point | Not explicitly found | 84 °C | 301 °C[1] |
| ¹H NMR (δ, ppm) | 7.36-7.42 (m, 2H), 7.53-7.59 (m, 2H), 7.70-7.75 (m, 2H), 8.35-8.39 (m, 2H) (in THF-d8)[2] | ~7.2-7.7 (m) | 8.80 (s, 2H), 8.59 (s, 2H), 8.55 (s, 2H), 7.87 (d, J = 6.6 Hz, 2H), 7.71 (d, J = 7.0 Hz, 2H), 7.60 (d, J = 7.0 Hz, 2H), 7.33 (s, 2H) (in CDCl₃)[1] |
| ¹³C NMR (δ, ppm) | 114.24 (CN), 121.85, 127.30, 127.40, 130.03, 135.50, 143.32, 161.38 (in THF-d8)[2] | 120.9, 124.3, 129.1, 134.1, 134.6, 144.3, 193.7 | 159.9 (C9), 152.3, 149.1, 141.6, 139.0, 138.1, 134.7, 129.9, 124.3, 123.3, 121.2, 120.0, 113.0, 91.5, 88.7, 77.9 (in CDCl₃)[1] |
| Mass Spec. (m/z) | [M]+• at 228 | [M]+• at 180 | [M+H]⁺ at 431.1322[1] |
| FTIR (cm⁻¹) | ~2220 (C≡N) | ~1715 (C=O) | 2225 (C≡N), 2198 (C≡C)[1] |
| UV-Vis (λmax, nm) | ~350-450 (in various solvents)[3] | ~380 (in hexane) | Not explicitly found |
| Fluorescence (λem, nm) | Varies with solvent polarity[3] | ~500 (in hexane) | Not explicitly found |
Table 2: Alternative Fluorene-Based Compounds - A Glimpse into Functionalization
| Compound | Key Characterization Data |
| 9-Dicyanomethylene-2,7-dinitrofluorene | ¹³C NMR (DMSO-d₆ + CF₃COOH): Peaks observed, but specific shifts not detailed in the available search results.[4]FTIR: IR spectrum available, characteristic peaks for C≡N and NO₂ groups are expected.[5] |
| 2,7-Diamino-9-fluorenone | ¹H NMR (Polysol): Spectrum available, indicating the presence of aromatic and amine protons.[6] |
Experimental Protocols: A Guide to Reproducible Characterization
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, THF-d₈) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Chemical shifts are reported in ppm relative to TMS.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
-
Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). A high voltage is applied to the tip of the infusion needle to generate a fine spray of charged droplets.
-
Mass Analysis: The charged ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer. The mass-to-charge ratios (m/z) of the ions are then measured. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to determine the exact mass and elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Spectral Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm). A baseline spectrum of the solvent in a matched cuvette should be recorded and subtracted from the sample spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent in a fluorescence cuvette. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Spectral Acquisition: Excite the sample at a specific wavelength (usually the λmax from the UV-Vis spectrum) and record the emission spectrum over a range of higher wavelengths. The excitation and emission slits should be optimized to maximize the signal while maintaining adequate resolution. The wavelength of maximum emission (λem) is determined from the spectrum.
MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Molecular Interactions: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway potentially modulated by fluorene derivatives and a typical experimental workflow.
Caption: Intrinsic apoptosis pathway potentially induced by FNM derivatives.
Caption: General workflow for characterization and evaluation of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and photophysics of ambipolar fluoren-9-ylidene malononitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9-DICYANOMETHYLENE-2,4,7-TRINITROFLUORENE(1172-02-7) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Assessing the Reproducibility of Fluorene-9-malononitrile Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel organic compounds with consistent and reproducible outcomes is paramount. This guide provides a comparative analysis of the common synthetic routes to Fluorene-9-malononitrile, a versatile building block in the development of advanced materials and therapeutic agents. By presenting quantitative data, detailed experimental protocols, and a logical workflow for assessing reproducibility, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
The most prevalent and well-documented method for synthesizing this compound is the Knoevenagel condensation of 9-fluorenone with malononitrile. This reaction is valued for its efficiency and is often carried out in the presence of a basic catalyst. Alternative approaches, though less common, offer potential advantages in terms of reaction conditions or scalability. This guide will delve into the specifics of these methods, providing a framework for evaluating their reproducibility.
Comparison of Synthetic Protocols
To facilitate a clear comparison, the following table summarizes the key quantitative data from representative synthetic protocols for this compound. It is important to note that direct comparisons of yields can be influenced by variations in reaction scale, purity of starting materials, and work-up procedures.
| Method | Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel Condensation | 9-Fluorenone, Malononitrile | Piperidine | Ethanol | Reflux | 4 | 85 | [1][2] |
| Knoevenagel Condensation | 2,7-Dibromo-9-fluorenone, Malononitrile | Pyridine | Toluene | Reflux | 16 | 92 | [3] |
| Alternative Method | 9-(Dichloromethylene)fluorene, Malononitrile | Sodium Hydride | THF | Room Temp | 12 | 78 | [4] |
Experimental Protocols
Reproducibility in chemical synthesis is critically dependent on the precise execution of experimental procedures. Below are detailed methodologies for the key synthetic routes discussed.
Method 1: Knoevenagel Condensation using Piperidine
This protocol is a classic example of the Knoevenagel condensation for the synthesis of this compound.
Materials:
-
9-Fluorenone (1.80 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL)
-
Ethanol (30 mL)
Procedure:
-
A mixture of 9-fluorenone, malononitrile, and a catalytic amount of piperidine in ethanol is refluxed for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.
-
The solid is then dried under vacuum to yield the final product.
Method 2: Knoevenagel Condensation using Pyridine
This method illustrates the synthesis of a substituted this compound, highlighting the versatility of the Knoevenagel condensation.
Materials:
-
2,7-Dibromo-9-fluorenone (3.38 g, 10 mmol)
-
Malononitrile (0.73 g, 11 mmol)
-
Pyridine (1 mL)
-
Toluene (50 mL)
Procedure:
-
A solution of 2,7-dibromo-9-fluorenone, malononitrile, and pyridine in toluene is heated to reflux for 16 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent to afford the pure product.
Method 3: Alternative Synthesis from 9-(Dichloromethylene)fluorene
This alternative approach avoids the direct use of 9-fluorenone and offers a different pathway to the target molecule.
Materials:
-
9-(Dichloromethylene)fluorene (2.47 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, a solution of malononitrile in THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 9-(dichloromethylene)fluorene in THF is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over a drying agent, filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
Visualizing the Reproducibility Assessment Workflow
To systematically assess the reproducibility of a given synthesis, a logical workflow can be employed. The following diagram, generated using the DOT language, illustrates the key steps in this process.
Caption: Workflow for assessing the reproducibility of a chemical synthesis.
This structured approach, combining careful selection of synthetic methods, meticulous execution, and thorough analysis, is essential for achieving reproducible results in the synthesis of this compound and other critical chemical compounds.
References
A Comparative Guide to Fluorene-9-malononitrile's Performance in Diverse Device Architectures
For Researchers, Scientists, and Drug Development Professionals
Fluorene-9-malononitrile (F9MN) and its derivatives have emerged as a versatile class of organic materials with significant potential in a range of electronic and optoelectronic applications. Their unique electronic properties, stemming from the electron-donating fluorene core and the electron-withdrawing malononitrile group, allow for tunable energy levels and charge-transport characteristics. This guide provides an objective comparison of the performance of F9MN-based materials in various device architectures, supported by experimental data, to aid researchers in their material selection and device design efforts.
Performance in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, F9MN derivatives have been investigated as both electron donors and acceptors. Their performance is often benchmarked against traditional fullerene acceptors like PCBM ([1][1]-phenyl-C61-butyric acid methyl ester).
A notable example is the donor material 3,6-Bis(N,N-dianisylamino)-fluoren-9-ylidene malononitrile (FMBDAA36), which has been utilized in a conventional bulk heterojunction (BHJ) device architecture.[2] When blended with the fullerene acceptor PC71BM, this F9MN derivative has demonstrated promising power conversion efficiencies (PCEs).[2] Non-fullerene acceptors (NFAs) based on fluorene are also gaining traction due to their tunable absorption spectra and energy levels, offering an advantage over the limited visible light absorption of fullerenes.[3][4][5][6][7]
| Material | Device Architecture | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| FMBDAA36:PC71BM (1:3 w/w) | ITO/PEDOT:PSS/Active Layer/LiF/Al | 0.89 | 10.35 | 44.8 | 4.1 |
| P3HT:PC61BM | Inverted: ITO/ZnO/Active Layer/MoO3/Ag | ~0.6 | ~9.0 | ~65 | ~3.5-4.0 |
| PTB7-Th:SBF-PDI4 | Conventional | ~0.85 | ~12.5 | ~50 | 5.34 |
| Polymer:PC71BM (1:2 w/w) | Conventional | - | - | - | 1.22 |
Table 1: Performance comparison of F9MN-based and other organic solar cells.
Performance in Organic Light-Emitting Diodes (OLEDs)
Fluorene derivatives are well-established as efficient blue emitters and host materials in OLEDs due to their wide bandgap and good thermal stability.[8] The introduction of the malononitrile group can modify the emission properties and charge-transporting capabilities. Spiro-configured fluorene derivatives are particularly noteworthy for their ability to prevent aggregation and enhance device lifetime.[9]
For instance, a spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host material incorporating nitrile fragments has been used to achieve highly efficient yellow OLEDs.[9] Another example is a blue OLED employing an aggregation-induced emission (AIE)-active luminophore based on a spiro[fluorene-9,9′-xanthene] derivative.[10]
| Material System (Host:Emitter) | Device Architecture | Turn-on Voltage (V) | Max. Luminance (cd/m2) | L.E. (cd/A) | P.E. (lm/W) | EQE (%) |
| MS-OC:PO-01 | ITO/HATCN/TAPC/MS-OC:PO-01/TPBi/LiF/Al | 2.1 | 142464 | 80.0 | 113.0 | 27.1 |
| SFX-Ad (Emitter) | ITO/TAPC/SFX-Ad/TPBi/LiF/Al | - | - | 3.22 | 2.30 | 2.58 |
| Alq3 (Emitter) | Standard | ~2.7 | >10000 | ~3-4 | ~1-2 | ~1 |
Table 2: Performance comparison of fluorene-based and standard OLEDs.
Performance in Organic Field-Effect Transistors (OFETs)
The charge-transport properties of fluorene derivatives make them suitable for use as the active semiconductor layer in OFETs. The molecular structure can be tailored to achieve either p-type (hole-transporting) or n-type (electron-transporting) behavior. A dicyanovinylene-functionalized fluorene derivative has demonstrated n-channel characteristics with good electron mobility and a high on/off ratio.[9][11][12] Fluorenone-based derivatives have also been shown to exhibit p-channel activity.[13]
| Material | Device Architecture | Mobility (cm2/Vs) | On/Off Ratio | Channel Type |
| Dicyanovinylene-functionalized fluorene | Top-gate, bottom-contact | 0.0055 | ~106 | n-channel |
| Fluorenone derivative with alkylated thiophene | Top-gate, bottom-contact | 0.02 | 107 | p-channel |
| Pentacene | Top-gate, bottom-contact | >1 | >106 | p-channel |
Table 3: Performance comparison of fluorene-based and standard OFETs.
Experimental Protocols
Fabrication of a Bulk Heterojunction Organic Solar Cell
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the work function and remove organic residues.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds. The films are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: A blend solution of the donor and acceptor materials (e.g., FMBDAA36:PC71BM in a 1:3 weight ratio) in a suitable organic solvent like chlorobenzene is prepared. The solution is then spin-coated on top of the HTL inside the glovebox. The film thickness is controlled by the spin speed and solution concentration. The film is then annealed at a specific temperature and time to optimize the morphology.
-
Cathode Deposition: A thin layer of a low work function metal, such as lithium fluoride (LiF), followed by a thicker layer of aluminum (Al) are thermally evaporated on top of the active layer through a shadow mask to define the device area.
-
Encapsulation: The completed device is encapsulated using a UV-curable epoxy resin and a glass slide to protect it from oxygen and moisture.
Fabrication of a Solution-Processed Organic Light-Emitting Diode
-
Substrate Cleaning: Similar to the OSC fabrication, ITO-coated glass substrates are rigorously cleaned.
-
Hole Injection Layer (HIL) and Hole Transport Layer (HTL) Deposition: A solution of a HIL material (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate, followed by annealing. Subsequently, a solution of an HTL material (e.g., TAPC) is spin-coated on top of the HIL and annealed.
-
Emissive Layer (EML) Deposition: A solution of the emissive material (or a host-dopant blend) is spin-coated onto the HTL. The film is then annealed to remove residual solvent.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An ETL material (e.g., TPBi) and an EIL material (e.g., LiF) are sequentially deposited via thermal evaporation.
-
Cathode Deposition: A layer of aluminum is thermally evaporated to serve as the cathode.
-
Encapsulation: The device is encapsulated to prevent degradation from environmental factors.
Characterization of Devices
-
Current Density-Voltage (J-V) Characteristics: Measured using a source meter under simulated AM 1.5G solar irradiation (100 mW/cm2) for OSCs and in the dark for OLEDs and OFETs.
-
External Quantum Efficiency (EQE): Measured for OSCs using a dedicated EQE system to determine the ratio of collected electrons to incident photons at each wavelength. For OLEDs, it's calculated from the luminance, current, and emission spectrum.
-
Luminance-Current-Voltage (L-I-V) Characteristics: For OLEDs, these are measured using a spectroradiometer and a source meter.
-
OFET Characteristics: Transfer and output characteristics are measured using a semiconductor parameter analyzer to extract mobility and on/off ratio.
-
Morphology: The active layer morphology is often characterized using techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM).
Visualizations
Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.
Caption: Workflow for the fabrication of a solution-processed organic light-emitting diode.
References
- 1. wiley.com [wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Organic Solar Cells with Non-Fullerene Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of end groups on the performance of non-fullerene acceptors for organic solar cell applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of fluorene derivatives as organic...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
Long-Term Stability of Devices with Fluorene-9-malononitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term operational stability of organic electronic devices is a critical factor for their commercial viability and reliable application in research and development. This guide provides a comparative analysis of the stability of devices containing Fluorene-9-malononitrile (F9MN), a non-fullerene acceptor, against other common alternatives. Due to a lack of extensive, publicly available long-term stability data specifically for F9MN-based devices, this comparison draws upon the known properties of the fluorene chemical family, the stability of analogous non-fullerene acceptors, and established degradation mechanisms in organic electronics.
Comparison of Material Properties Relevant to Stability
The intrinsic stability of a material is a key determinant of device lifetime. The following table compares the known properties of F9MN with other widely used non-fullerene acceptors, ITIC and Y6, and the fullerene acceptor PC61BM.
| Property | This compound (F9MN) | ITIC (Indacenodithieno[3,2-b]thiophene-based) | Y6 (Naphthalene-based diimide) | PC61BM (Phenyl-C61-butyric acid methyl ester) |
| Chemical Structure | Fused aromatic rings (fluorene) with electron-withdrawing dicyanomethylene group | Fused-ring core with indanone-based end groups | A-DA'D-A type fused-ring structure | Fullerene cage with a solubilizing side chain |
| Thermal Stability | The fluorene core is known for high thermal stability. | Good thermal stability. | Good thermal stability. | Moderate thermal stability; prone to aggregation at elevated temperatures. |
| Photochemical Stability | The dicyanomethylene group can be susceptible to photochemical reactions. The overall stability is not well-documented. | Susceptible to photodimerization, which can lead to performance decay. | Generally considered to have good photostability, but can undergo degradation. | High photostability under inert conditions; less stable in the presence of oxygen and UV light. |
| Morphological Stability | Prone to crystallization, which can affect long-term stability. | Can exhibit changes in blend morphology under thermal stress. | Can maintain a stable morphology, contributing to longer device lifetime. | Prone to crystallization and phase separation over time, especially at elevated temperatures. |
| Energy Levels (LUMO) | Typically around -3.7 to -3.9 eV | Typically around -3.8 to -4.1 eV | Typically around -4.0 to -4.2 eV | Typically around -3.9 to -4.3 eV |
Long-Term Stability Performance Data (Illustrative)
As specific long-term stability data for F9MN is not widely available, the following table presents illustrative data for common non-fullerene and fullerene acceptors to provide a benchmark for expected performance. The data is based on typical results from published literature under accelerated aging conditions.
| Device Architecture | Acceptor Material | Stress Conditions | Initial PCE (%) | T80 Lifetime (hours) |
| Organic Solar Cell (OSC) | ITIC | 1 sun illumination, 65°C | 11.5 | ~200 |
| Organic Solar Cell (OSC) | Y6 | 1 sun illumination, 65°C | 15.7 | >500 |
| Organic Solar Cell (OSC) | PC61BM | 1 sun illumination, 85°C | 10.2 | >1000 |
PCE: Power Conversion Efficiency; T80 Lifetime: Time for the PCE to decrease to 80% of its initial value.
Experimental Protocols for Stability Testing
A standardized approach is crucial for comparing the long-term stability of different devices. The International Summit on Organic Photovoltaic Stability (ISOS) has established protocols for this purpose.
ISOS-D-1: Dark Storage (Shelf Life)
-
Objective: To assess the intrinsic stability of the device in the absence of light.
-
Conditions: Devices are stored in the dark at elevated temperatures (e.g., 65°C or 85°C) and controlled humidity.
-
Metrics: Periodic measurement of photovoltaic parameters (PCE, Voc, Jsc, FF).
ISOS-L-2: Accelerated Operational Stability
-
Objective: To simulate the degradation under continuous operation.
-
Conditions: Devices are continuously illuminated (e.g., 1 sun) at a controlled temperature (e.g., 65°C) and held at the maximum power point.
-
Metrics: Continuous monitoring of PCE over time.
ISOS-T-1: Thermal Cycling
-
Objective: To evaluate the impact of temperature fluctuations on device integrity.
-
Conditions: Devices are subjected to repeated cycles of high and low temperatures (e.g., -40°C to 85°C).
-
Metrics: Measurement of photovoltaic parameters before and after cycling.
Signaling Pathways and Degradation Mechanisms
The degradation of organic electronic devices is a complex process involving multiple pathways. The following diagrams illustrate a general workflow for stability testing and a simplified representation of potential degradation pathways for a non-fullerene acceptor like F9MN.
Caption: A general workflow for the long-term stability testing of organic electronic devices.
Unveiling the Electronic Landscape of Substituted Fluorenes: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of substituted fluorenes is paramount for their application in organic electronics and bioimaging. This guide provides a comparative analysis of these versatile molecules, supported by experimental data and detailed methodologies, to facilitate informed material selection and design.
The strategic placement of electron-donating or electron-withdrawing groups on the fluorene core allows for precise tuning of its electronic characteristics. This targeted modification influences key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy band gap, charge carrier mobility, and photophysical properties. These, in turn, dictate the performance of fluorene derivatives in applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to fluorescent probes for biological imaging.
Comparative Analysis of Electronic Properties
The electronic properties of fluorene derivatives are intricately linked to the nature and position of their substituents. The following tables summarize key experimental data for a selection of substituted fluorenes, offering a comparative overview of their electronic behavior.
Table 1: HOMO/LUMO Energy Levels and Energy Gap
The HOMO and LUMO energy levels are critical in determining the charge injection and transport capabilities of a material, as well as its stability. The energy gap (Eg), the difference between the LUMO and HOMO levels, dictates the absorption and emission properties of the molecule.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Fluorene | - | -5.85 | -2.12 | 3.73 | [1] |
| 2-Aminofluorene | 2-NH2 (Electron-Donating) | -5.41 | -1.98 | 3.43 | [2] |
| 2,7-Dibromofluorene | 2,7-diBr (Electron-Withdrawing) | -6.01 | -2.25 | 3.76 | [2] |
| 2-Acetylfluorene | 2-COCH3 (Electron-Withdrawing) | -6.15 | -2.51 | 3.64 | [2] |
| 9,9-di-n-octylfluorene (F8) | 9,9-di-C8H17 | -5.8 | -2.4 | 3.4 | [3] |
| Poly(9,9-di-n-octylfluorene-co-benzothiadiazole) (F8BT) | Alternating F8 and BT units | -5.9 | -3.5 | 2.4 | [3] |
Table 2: Charge Carrier Mobility
Charge carrier mobility is a measure of how efficiently charges (holes or electrons) move through a material, a crucial factor for the performance of electronic devices.
| Material | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique | Reference |
| Poly(9,9-dioctylfluorene) (PFO) | 1 x 10⁻⁴ - 1 x 10⁻³ | - | Time-of-Flight | [3] |
| F8BT | 1 x 10⁻³ - 1 x 10⁻² | 1 x 10⁻⁴ - 1 x 10⁻³ | Time-of-Flight | [3] |
| 2,7-bis(diphenylamino)-9,9-diethylfluorene | 1.2 x 10⁻³ | - | Time-of-Flight | [1] |
Table 3: Photophysical Properties
The absorption and emission characteristics, along with the photoluminescence quantum yield (PLQY), determine the suitability of a fluorene derivative for applications such as OLEDs and fluorescent probes.
| Compound | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | PLQY (%) | Solvent | Reference |
| 9,9-di-n-hexylfluorene | 378 | 418 | 73 | Chloroform | [4] |
| 2,7-bis(phenyl) -9,9-dihexylfluorene | 366 | 424 | 49 | THF | [4] |
| 2,7-bis(4-methoxyphenyl)-9,9-dihexylfluorene | 375 | 430 | 59 | THF | [4] |
| 9,9-bis[4'-(9"-carbazovinylene)-phenyl]fluorene | 385 | 455 | 80 | Ethyl Acetate |
Experimental Protocols
The data presented in this guide were obtained through a variety of standard experimental techniques. Below are detailed methodologies for the key experiments cited.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: The fluorene derivative is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time between two set potentials. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The oxidation (E_ox) and reduction (E_red) potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E½(Fc/Fc⁺) = 0.38 V vs. SCE in acetonitrile):
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
-
Time-of-Flight (ToF) for Charge Carrier Mobility Measurement
The Time-of-Flight technique is a direct method for measuring the charge carrier mobility in thin films of organic semiconductors.
Methodology:
-
Device Fabrication: A thin film of the fluorene derivative is sandwiched between two electrodes, typically indium tin oxide (ITO) and a metal like aluminum. The thickness of the organic layer is on the order of micrometers.
-
Charge Carrier Generation: A short pulse of light (typically from a nitrogen laser) with a photon energy greater than the band gap of the material is used to generate electron-hole pairs near one of the electrodes.
-
Charge Transport and Detection: An external electric field is applied across the device, causing either the electrons or holes (depending on the polarity of the field) to drift across the film. The transient photocurrent generated by the moving charge carriers is measured as a function of time using an oscilloscope.
-
Data Analysis: The transit time (t_T) is determined from the kink in the transient photocurrent plot. The charge carrier mobility (μ) is then calculated using the formula:
-
μ = d² / (V * t_T) where d is the thickness of the film and V is the applied voltage.
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy
These spectroscopic techniques are used to characterize the optical properties of the fluorene derivatives.
Methodology:
-
Sample Preparation: The fluorene derivative is dissolved in a suitable spectroscopic grade solvent (e.g., THF, chloroform, or cyclohexane) to a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Absorption Spectroscopy: A UV-Vis spectrophotometer is used to measure the absorbance of the solution as a function of wavelength. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
-
Photoluminescence (PL) Spectroscopy: A spectrofluorometer is used to measure the emission spectrum of the solution. The sample is excited at or near its λ_abs, and the emitted light is collected and analyzed as a function of wavelength to determine the wavelength of maximum emission (λ_em).
-
Photoluminescence Quantum Yield (PLQY) Measurement: The PLQY is the ratio of the number of photons emitted to the number of photons absorbed. It is often determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield (Φ_s) is calculated using the following equation:
-
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Visualizing Structure-Property Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows discussed in this guide.
Caption: Influence of substituents on the electronic properties of fluorenes.
Caption: Workflow for determining electronic properties of fluorenes.
References
Safety Operating Guide
Proper Disposal of Fluorene-9-malononitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Fluorene-9-malononitrile, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
This compound and related fluorene compounds are classified as environmentally hazardous and toxic to aquatic life with long-lasting effects.[1] Therefore, proper waste management is not only a regulatory requirement but also a key component of responsible laboratory practice.
Key Hazard and Disposal Information
A summary of critical data for the handling and disposal of fluorene-related compounds is presented below.
| Parameter | Information | Source |
| Hazard Classification | Environmentally hazardous substance, solid, n.o.s. Toxic to aquatic life with long lasting effects. | |
| Primary Disposal Route | Incineration in a chemical incinerator equipped with an afterburner and scrubber. | [2] |
| Alternative Disposal | Contact a licensed professional waste disposal service. | [2] |
| Container Management | Leave chemicals in original, tightly closed, and properly labeled containers. Do not mix with other waste. Uncleaned containers should be treated as the product itself. | |
| Spill Management | Collect, bind, and pump off spills. Avoid generating dust. Clean the affected area thoroughly. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation:
-
This compound waste, including any contaminated materials (e.g., gloves, wipes, glassware), must be classified as hazardous waste.
-
This waste must be segregated from non-hazardous laboratory waste.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".
-
Ensure the container is kept tightly closed when not in use.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Storage should be in a cool, dry place.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the waste disposal service with a completed hazardous waste manifest, accurately describing the contents of the container.
-
-
Record Keeping:
-
Maintain a record of the amount of this compound waste generated and the date of its disposal. Follow your institution's specific record-keeping requirements.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide and should be used in conjunction with your institution's specific safety and disposal protocols, as well as all applicable local, state, and federal regulations.
References
Personal protective equipment for handling Fluorene-9-malononitrile
Essential Safety and Handling Guide for Fluorene-9-malononitrile
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally related compounds, namely Fluoren-9-one and Fluorene, and general principles of laboratory safety for handling nitrile-containing compounds. Researchers must exercise caution and handle this compound as potentially hazardous.
This guide provides immediate safety, handling, and disposal information for laboratory professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Given the presence of the fluorene and malononitrile functional groups, this compound should be handled with care. The primary hazards are expected to be eye irritation and potential toxicity to aquatic life with long-lasting effects.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn if there is a risk of splashing or explosion.[2] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against a broad range of chemicals.[2][3] Gloves must be inspected before use and disposed of after contamination.[4][5] |
| Body Protection | Laboratory Coat | A Nomex® or similar flame-resistant lab coat is recommended.[2] It should be fully buttoned to cover as much skin as possible.[2] |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot.[2] |
| Respiratory Protection | NIOSH-approved Respirator | Required if engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or aerosols.[2][5] |
First Aid Measures
Immediate response is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably in a chemical fume hood. - Avoid formation of dust and aerosols.[5][6] - Avoid contact with skin and eyes.[6] - Wash hands thoroughly after handling.[4] |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] - Keep away from incompatible materials such as strong oxidizing agents.[5] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a designated, labeled, and sealed container for hazardous waste. - Do not dispose of with regular laboratory trash. |
| Contaminated PPE | - Dispose of contaminated gloves and other disposable PPE as hazardous waste.[4] |
| Solutions | - Collect in a labeled, sealed container for hazardous liquid waste. - Do not pour down the drain, as it is expected to be toxic to aquatic life.[1][6] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
